1-tert-Butyl 4-methyl 1H-indole-1,4-dicarboxylate
Description
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Properties
IUPAC Name |
1-O-tert-butyl 4-O-methyl indole-1,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4/c1-15(2,3)20-14(18)16-9-8-10-11(13(17)19-4)6-5-7-12(10)16/h5-9H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLGNJZVTHXMEHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC2=C(C=CC=C21)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30478576 | |
| Record name | 1-tert-Butyl 4-methyl 1H-indole-1,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30478576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
220499-11-6 | |
| Record name | 1-tert-Butyl 4-methyl 1H-indole-1,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30478576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis Pathway of 1-tert-Butyl 4-methyl 1H-indole-1,4-dicarboxylate: A Technical Guide
This in-depth technical guide provides a comprehensive overview of a reliable and well-documented synthesis pathway for 1-tert-Butyl 4-methyl 1H-indole-1,4-dicarboxylate. The content herein is tailored for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, quantitative data summaries, and a visual representation of the synthetic route.
The synthesis is efficiently achieved in a two-step process. The first step involves the formation of the key intermediate, methyl 1H-indole-4-carboxylate, following a procedure adapted from a well-established Organic Syntheses protocol. The second step is the selective N-protection of the indole nitrogen with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate.
Quantitative Data Summary
The following tables provide a summary of the reactants, reagents, and conditions for the two-step synthesis of this compound.
Table 1: Synthesis of Methyl 1H-indole-4-carboxylate
| Reactant/Reagent | Molecular Formula | Molar Mass ( g/mol ) | Amount | Molar Equiv. |
| Methyl 2-ethenyl-3-nitrobenzoate | C₁₀H₉NO₄ | 207.18 | 10.35 g | 1.0 |
| Palladium(II) acetate | C₄H₆O₄Pd | 224.50 | 0.673 g | 0.06 |
| Triphenylphosphine | C₁₈H₁₅P | 262.29 | 3.23 g | 0.246 |
| Carbon Monoxide | CO | 28.01 | 59 psi | Excess |
| Acetonitrile | CH₃CN | 41.05 | 100 mL | Solvent |
| Product | ||||
| Methyl 1H-indole-4-carboxylate | C₁₀H₉NO₂ | 175.18 | 7.95 g (91% yield) |
Table 2: Synthesis of this compound
| Reactant/Reagent | Molecular Formula | Molar Mass ( g/mol ) | Amount | Molar Equiv. |
| Methyl 1H-indole-4-carboxylate | C₁₀H₉NO₂ | 175.18 | 1.0 equiv | 1.0 |
| Di-tert-butyl dicarbonate ((Boc)₂O) | C₁₀H₁₈O₅ | 218.25 | 1.1 - 1.5 equiv | 1.1 - 1.5 |
| 4-(Dimethylamino)pyridine (DMAP) | C₇H₁₀N₂ | 122.17 | 0.1 equiv | 0.1 |
| Acetonitrile or Dichloromethane | - | - | - | Solvent |
| Product | ||||
| This compound | C₁₅H₁₇NO₄ | 275.30 | High Yield |
Synthesis Pathway Visualization
The following diagram illustrates the two-step reaction sequence for the synthesis of the target compound.
Caption: Two-step synthesis of the target dicarboxylate.
Experimental Protocols
Step 1: Synthesis of Methyl 1H-indole-4-carboxylate
This procedure is based on the palladium-catalyzed N-heteroannulation of a 2-nitrostyrene derivative.[1]
Materials and Equipment:
-
Methyl 2-ethenyl-3-nitrobenzoate (10.35 g, 50.0 mmol)
-
Palladium(II) acetate (0.673 g, 3.00 mmol)
-
Triphenylphosphine (3.23 g, 12.3 mmol)
-
Acetonitrile (100 mL)
-
Carbon monoxide (UHP grade)
-
200-mL threaded glass reaction vessel with a Teflon stirring bar
-
Pressure head for gas introduction
-
Rotary evaporator
-
Silica gel for column chromatography (Hexanes/CH₂Cl₂ as eluent)
Procedure:
-
To the 200-mL reaction vessel, add methyl 2-ethenyl-3-nitrobenzoate (10.35 g), triphenylphosphine (3.23 g), and acetonitrile (100 mL).
-
Stir the mixture for 10 minutes to ensure all reagents are dissolved.
-
Add palladium(II) acetate (0.673 g) to the mixture; an immediate formation of a yellow precipitate will be observed.
-
Securely attach the pressure head to the reaction vessel.
-
Purge the vessel with carbon monoxide by pressurizing to 59 psi and then venting. Repeat this cycle four times to saturate the solution with carbon monoxide.
-
Pressurize the vessel to 59 psi with carbon monoxide and place it in an oil bath preheated to 80 °C.
-
Maintain the reaction at this temperature for 50 hours. To monitor progress and replenish carbon monoxide, cool the vessel, vent it carefully, and repressurize with CO every 10-12 hours.
-
After 50 hours, cool the reaction mixture to room temperature and concentrate it using a rotary evaporator to yield a dark oil.
-
Purify the crude product by silica gel column chromatography, eluting with a solvent system of hexanes and dichloromethane to afford methyl 1H-indole-4-carboxylate as a pale yellow solid. The reported yield for this reaction is approximately 91%.[1]
Step 2: Synthesis of this compound
This procedure describes the N-protection of the indole ring using di-tert-butyl dicarbonate, catalyzed by 4-(dimethylamino)pyridine (DMAP).[2][3]
Materials and Equipment:
-
Methyl 1H-indole-4-carboxylate (1.0 equiv)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.2 equiv)
-
4-(Dimethylamino)pyridine (DMAP) (0.1 equiv)
-
Anhydrous acetonitrile or dichloromethane (DCM)
-
Round-bottom flask with a magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere, dissolve methyl 1H-indole-4-carboxylate in anhydrous acetonitrile or dichloromethane.
-
To the stirred solution, add 4-(dimethylamino)pyridine (0.1 equiv).
-
Add di-tert-butyl dicarbonate (1.2 equiv) portion-wise to the reaction mixture at room temperature. The use of DMAP as a catalyst is crucial for the efficient Boc-protection of the relatively non-basic indole nitrogen.[2][3]
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Redissolve the residue in a suitable organic solvent such as ethyl acetate.
-
Wash the organic layer sequentially with a mild aqueous acid (e.g., 1M HCl) to remove DMAP, followed by saturated aqueous sodium bicarbonate, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
If necessary, purify the crude product by silica gel column chromatography to obtain this compound as a pure solid. The reaction generally proceeds in high yield.
References
An In-depth Technical Guide on 1-tert-Butyl 4-methyl 1H-indole-1,4-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and currently understood biological context of 1-tert-Butyl 4-methyl 1H-indole-1,4-dicarboxylate. This document is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis and drug discovery.
Chemical Properties and Data
This compound, also known by its CAS Number 220499-11-6, is a derivative of the indole heterocyclic system. The introduction of a tert-butoxycarbonyl (Boc) group at the 1-position and a methyl carboxylate at the 4-position creates a versatile scaffold for further chemical modifications.
Physical and Chemical Properties
Quantitative data for this compound is not extensively reported in peer-reviewed literature. The available information, including predicted and some experimental data, is summarized in the table below. The compound is described in one study as a red oil[1].
| Property | Value | Source |
| CAS Number | 220499-11-6 | [2][3] |
| Molecular Formula | C₁₅H₁₇NO₄ | [4] |
| Molecular Weight | 275.30 g/mol | [4] |
| Appearance | Red oil | [1] |
| Boiling Point | 387.3 ± 34.0 °C at 760 mmHg (Predicted) | Guidechem |
| Density | 1.2 ± 0.1 g/cm³ (Predicted) | Guidechem |
| Flash Point | 188.0 ± 25.7 °C (Predicted) | Guidechem |
| LogP | 3.211 (Predicted) | Guidechem |
| Purity | 98% | [5] |
| Storage Conditions | Sealed in dry, 2-8°C | BLDpharm |
Spectroscopic Data
Limited spectroscopic data is available. A ¹H NMR spectrum has been reported and is detailed below.
¹H NMR (300 MHz, CDCl₃): δ 7.93 (d, 1H, J= 4.9 Hz), 7.92 (d, 1H, J= 4.9 Hz)[1].
Note: The provided ¹H NMR data from the source is incomplete. Further characterization would be required to assign all protons.
Experimental Protocols
A detailed experimental protocol for the synthesis of this compound is not explicitly available in a single, comprehensive source. However, a procedure can be inferred from the synthesis of its precursor, methyl 1H-indole-4-carboxylate, followed by N-protection.
Synthesis of Methyl 1H-indole-4-carboxylate
The synthesis of the un-protected indole is a key first step. A common route involves the protection of the indole nitrogen, followed by functionalization.
N-Boc Protection of Methyl 1H-indole-4-carboxylate
The introduction of the tert-butoxycarbonyl (Boc) protecting group onto the indole nitrogen is a standard procedure in organic synthesis.
General Procedure: To a solution of methyl 1H-indole-4-carboxylate in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran), a base such as triethylamine or diisopropylethylamine is added, followed by di-tert-butyl dicarbonate (Boc₂O). The reaction is typically stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC).
Example Purification: The resulting product can be purified by flash silica chromatography. One study reports the purification of this compound using this method, yielding a red oil[1].
Biological Activity and Signaling Pathways
As of the current literature survey, there is no specific information available on the biological activity or associated signaling pathways of this compound.
However, the indole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide range of biological activities[6][7][8][9]. Indole derivatives have been investigated for their potential as anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective agents[6][7][9][10]. The diverse biological profiles of indole-containing molecules stem from their ability to interact with various biological targets, including enzymes and receptors[7][8].
The functional groups present in this compound, namely the Boc-protected nitrogen and the methyl ester at the 4-position, make it a versatile intermediate for the synthesis of a library of novel indole derivatives for biological screening.
Visualizations
General Synthesis Workflow
The following diagram illustrates a plausible synthetic pathway to obtain this compound, starting from a suitable precursor.
Caption: A potential synthetic workflow for the target compound.
Potential for Derivatization
The structure of this compound allows for several points of diversification, which is a key strategy in drug discovery.
Caption: Potential pathways for chemical modification.
This technical guide consolidates the currently available information on this compound. Further experimental investigation is required to fully elucidate its chemical properties, optimize its synthesis, and explore its potential biological activities.
References
- 1. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 2. Page loading... [guidechem.com]
- 3. 460096-34-8(tert-Butyl 4-formyl-1H-indole-1-carboxylate) | Kuujia.com [kuujia.com]
- 4. Amino Acids (AA) | CymitQuimica [cymitquimica.com]
- 5. Page loading... [guidechem.com]
- 6. researchgate.net [researchgate.net]
- 7. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 8. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Progress in Biological Activities of Indole and Indole Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Technical Guide: Synthesis and Characterization of 1-tert-Butyl 4-methyl 1H-indole-1,4-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-tert-Butyl 4-methyl 1H-indole-1,4-dicarboxylate is a bifunctional indole derivative with potential applications in medicinal chemistry and drug development. The indole scaffold is a privileged structure in numerous biologically active compounds. The presence of a tert-butoxycarbonyl (Boc) group at the 1-position offers a means of modulating the electronic properties of the indole ring and provides a handle for further synthetic transformations, while the methyl ester at the 4-position serves as a versatile point for derivatization. This document provides a comprehensive guide to the synthesis of this target molecule, based on established chemical methodologies.
While a specific CAS number for this compound is not readily found in common chemical databases, its synthesis can be achieved through a straightforward two-step process, beginning with the preparation of the key intermediate, methyl 1H-indole-4-carboxylate.
Synthetic Pathway Overview
The synthesis of this compound is proposed to proceed via a two-step sequence:
-
Synthesis of Methyl 1H-indole-4-carboxylate: This precursor is synthesized from methyl 2-ethenyl-3-nitrobenzoate through a palladium-catalyzed reductive cyclization under a carbon monoxide atmosphere.
-
N-tert-Butoxycarbonylation: The indole nitrogen of methyl 1H-indole-4-carboxylate is then protected with a tert-butoxycarbonyl group using di-tert-butyl dicarbonate (Boc₂O) to yield the final product.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of Methyl 1H-indole-4-carboxylate
This protocol is adapted from a procedure published in Organic Syntheses.[1]
Reaction Scheme:
Caption: Palladium-catalyzed synthesis of Methyl 1H-indole-4-carboxylate.
Materials:
-
Methyl 2-ethenyl-3-nitrobenzoate
-
Triphenylphosphine (PPh₃)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Acetonitrile (CH₃CN)
-
Carbon monoxide (CO)
-
Hexanes
-
Dichloromethane (CH₂Cl₂)
-
Silica gel for column chromatography
Procedure:
-
In a 200-mL threaded glass reaction vessel equipped with a Teflon stir bar, combine methyl 2-ethenyl-3-nitrobenzoate (10.35 g, 50.0 mmol), triphenylphosphine (3.23 g, 12.3 mmol), and 100 mL of acetonitrile. Stir the mixture for 10 minutes to dissolve the solids.[1]
-
Add palladium(II) acetate (0.673 g, 3.00 mmol) to the mixture. A yellow precipitate will form immediately.[1]
-
Seal the reaction vessel with a pressure head and saturate the solution with carbon monoxide by cycling the pressure to 59 psi four times.[1]
-
Heat the reaction mixture to 90°C in an oil bath under a constant pressure of 59 psi of carbon monoxide for 50 hours. The mixture will form a red-brown solution upon heating.[1]
-
To monitor the reaction and remove byproduct CO₂, cool the vessel, carefully vent, and repressurize with CO every 10-12 hours.[1]
-
After 50 hours, cool the reaction mixture to room temperature and concentrate it using a rotary evaporator to obtain a dark brown/black oil.[1]
-
Purify the crude product by silica gel column chromatography. Elute with a solvent system of 7:3 hexanes:CH₂Cl₂ followed by 1:1 hexanes:CH₂Cl₂ to afford methyl 1H-indole-4-carboxylate as a pale yellow solid.[1]
Quantitative Data for Methyl 1H-indole-4-carboxylate:
| Property | Value | Reference |
| Molecular Formula | C₁₀H₉NO₂ | [2] |
| Molecular Weight | 175.18 g/mol | [2] |
| Appearance | Pale yellow solid | [1] |
| Melting Point | 68-69°C | [1] |
| ¹H NMR (300 MHz, CDCl₃) δ (ppm) | 8.48 (br s, 1H), 7.93 (d, J=7.5, 1H), 7.59 (d, J=8.1, 1H), 7.34 (t, J=3.0, 1H), 7.23 (t, J=7.7, 1H), 7.19 (br d, J=3.0, 1H), 3.99 (s, 3H) | [1] |
| ¹³C NMR (75 MHz, CDCl₃) δ (ppm) | 168.4, 136.9, 127.6, 126.8, 123.6, 121.6, 121.3, 116.5, 103.9, 52.2 | [1] |
| IR (neat) cm⁻¹ | 3355, 1699, 1276 | [1] |
Step 2: N-tert-Butoxycarbonylation to yield this compound
This is a general procedure for the N-Boc protection of indoles and can be adapted for methyl 1H-indole-4-carboxylate.
Reaction Scheme:
Caption: N-tert-Butoxycarbonylation of Methyl 1H-indole-4-carboxylate.
Materials:
-
Methyl 1H-indole-4-carboxylate
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Base (e.g., 4-dimethylaminopyridine (DMAP), sodium hydride (NaH), or cesium fluoride)[3]
-
Anhydrous solvent (e.g., tetrahydrofuran (THF), dimethylformamide (DMF), or acetonitrile)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure (using DMAP as a catalyst):
-
Dissolve methyl 1H-indole-4-carboxylate (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add di-tert-butyl dicarbonate (1.1 - 1.5 eq) and a catalytic amount of DMAP (0.1 eq) to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by silica gel column chromatography if necessary.
Note: The choice of base and solvent may need to be optimized for this specific substrate. Catalyst-free methods in water have also been reported for the N-Boc protection of amines and may be a greener alternative.[4]
Significance in Drug Development
Indole derivatives are of significant interest in drug discovery due to their wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.[5] The N-Boc protecting group is widely used in organic synthesis to mask the reactivity of the indole nitrogen, allowing for selective functionalization at other positions of the indole ring. The resulting this compound can serve as a key intermediate for the synthesis of more complex molecules with potential therapeutic applications. The ester at the C4 position can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to generate a library of amide derivatives for structure-activity relationship (SAR) studies.[6]
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. 1-METHYL-1H-INDOLE-4-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 3. lookchem.com [lookchem.com]
- 4. Catalyst-Free Chemoselective N-tert-Butyloxycarbonylation of Amines in Water [organic-chemistry.org]
- 5. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]
- 6. benchchem.com [benchchem.com]
Spectroscopic and Synthetic Profile of 1-tert-Butyl 4-methyl 1H-indole-1,4-dicarboxylate
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for 1-tert-Butyl 4-methyl 1H-indole-1,4-dicarboxylate, a key intermediate in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed analysis of its structural and synthetic characteristics.
Chemical Structure and Properties
Compound: this compound CAS Number: 220499-11-6 Molecular Formula: C₁₅H₁₇NO₄ Molecular Weight: 275.30 g/mol Appearance: Red oil
Spectroscopic Data
A thorough analysis of the spectroscopic data is crucial for the unambiguous identification and characterization of this compound. The following tables summarize the available spectroscopic information.
¹H NMR Spectroscopy
The proton nuclear magnetic resonance (¹H NMR) spectrum provides detailed information about the hydrogen atoms in the molecule.
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |
| 7.93 | d | 4.9 | 1H | Indole H |
| 7.92 | d | 1H | Indole H |
Note: Further detailed assignments require a complete, high-resolution spectrum.
¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy
As of the latest available data, specific experimental values for ¹³C NMR, mass spectrometry (MS), and infrared (IR) spectroscopy for this compound are not publicly documented. Researchers are advised to perform these analyses upon synthesis or acquisition of the compound to obtain a complete spectroscopic profile.
Experimental Protocols
The synthesis of this compound is a multi-step process. While a detailed, step-by-step protocol for this specific compound is not fully available in the public domain, a general procedure involving the protection of the indole nitrogen followed by esterification is outlined below.
Synthesis of this compound
The synthesis of the title compound was achieved in a 61% yield. The resulting product was purified by flash silica chromatography and obtained as a red oil.
A more detailed experimental protocol, including reaction conditions, stoichiometry, and work-up procedures, would be necessary for replication.
Spectroscopic Analysis Protocol
The following general procedures are recommended for obtaining the spectroscopic data:
-
¹H and ¹³C NMR: Spectra should be recorded on a 300 MHz or higher field spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) is recommended to confirm the molecular weight and elemental composition.
-
Infrared Spectroscopy: The IR spectrum should be recorded using a Fourier-transform infrared (FTIR) spectrometer, either as a thin film on a salt plate or as a solution in a suitable solvent.
Workflow and Logical Relationships
The following diagram illustrates the general workflow from synthesis to spectroscopic analysis of this compound.
"1-tert-Butyl 4-methyl 1H-indole-1,4-dicarboxylate" molecular structure
An in-depth analysis of the molecular structure, properties, and synthesis of "1-tert-Butyl 4-methyl 1H-indole-1,4-dicarboxylate" reveals a notable scarcity of specific data for this particular regioisomer in publicly accessible chemical literature and databases. While its isomers, such as 1-tert-butyl 2-methyl and 1-tert-butyl 3-methyl 1H-indole-1,2/1,3-dicarboxylates, are documented, the 1,4-dicarboxylate remains an elusive target. This guide, therefore, provides a comprehensive overview of the synthesis and characterization of the foundational precursor, methyl 1H-indole-4-carboxylate, and its subsequent N-protection, which is the likely route to the target compound. Furthermore, it will explore the synthesis of related, well-characterized isomers to provide context and valuable experimental details for researchers in drug discovery and organic synthesis.
Physicochemical Properties and Structural Information
As of late 2025, specific experimental data for this compound, including its CAS number, molecular weight, and spectroscopic data (NMR, IR, MS), are not available in prominent chemical databases such as PubChem or commercial supplier catalogs. The IUPAC name for this compound is 1-O-tert-butyl 4-O-methyl 1H-indole-1,4-dicarboxylate. Its molecular formula is C₁₅H₁₇NO₄, and it has a predicted molecular weight of 275.30 g/mol .
The core structure consists of an indole ring system where the nitrogen atom (position 1) is protected with a tert-butoxycarbonyl (Boc) group, and a methyl ester is attached at the 4-position of the indole ring. The presence of the bulky Boc group on the nitrogen atom is a common strategy in organic synthesis to increase the stability of the indole ring towards certain reagents and to direct substitution reactions.
Synthesis and Methodologies
The synthesis of this compound would logically proceed through the N-tert-butoxycarbonylation of methyl 1H-indole-4-carboxylate. The synthesis of this precursor is well-established.
Synthesis of Methyl 1H-indole-4-carboxylate
A common and efficient method for the synthesis of methyl 1H-indole-4-carboxylate is the palladium/phosphine-catalyzed N-heteroannulation of 2-nitrostyrenes.[1] This method offers a flexible route to functionalized indoles.[1]
Experimental Protocol:
-
Preparation of Methyl 2-ethenyl-3-nitrobenzoate: This starting material is synthesized from commercially available methyl 2-methyl-3-nitrobenzoate. The process involves bromination of the methyl group followed by a Wittig reaction to introduce the vinyl group.
-
Reductive Cyclization: Methyl 2-ethenyl-3-nitrobenzoate is then subjected to a reductive cyclization in the presence of a palladium catalyst and a phosphine ligand under a carbon monoxide atmosphere.[1]
The reaction progress can be monitored by thin-layer chromatography (TLC).[1] The final product is typically purified by column chromatography on silica gel.[1]
N-tert-Butoxycarbonylation of Methyl 1H-indole-4-carboxylate
The introduction of the Boc protecting group onto the indole nitrogen is a standard procedure in organic synthesis.
Experimental Protocol:
-
Reaction Setup: Methyl 1H-indole-4-carboxylate is dissolved in a suitable aprotic solvent, such as tetrahydrofuran (THF) or dichloromethane (DCM).
-
Addition of Reagents: Di-tert-butyl dicarbonate ((Boc)₂O) is added to the solution, typically in a slight excess (1.1-1.5 equivalents). A base, such as 4-dimethylaminopyridine (DMAP) or triethylamine (Et₃N), is used as a catalyst.
-
Reaction Conditions: The reaction is usually stirred at room temperature for several hours until completion, which can be monitored by TLC.
-
Workup and Purification: The reaction mixture is quenched with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is then purified by column chromatography to yield the desired N-Boc protected indole.
Caption: Synthetic route to the target molecule.
Spectroscopic Data of Precursors
While spectroscopic data for the target molecule is unavailable, the data for the key precursor, methyl 1H-indole-4-carboxylate, is well-documented.
NMR Data for Methyl 1H-indole-4-carboxylate
| ¹H NMR (300 MHz, CDCl₃) | ¹³C NMR (75 MHz, CDCl₃) |
| δ (ppm) | Assignment |
| 8.48 (br s, 1H) | NH |
| 7.93 (d, J=7.5 Hz, 1H) | Ar-H |
| 7.59 (d, J=8.1 Hz, 1H) | Ar-H |
| 7.34 (t, J=3.0 Hz, 1H) | Ar-H |
| 7.23 (t, J=7.7 Hz, 1H) | Ar-H |
| 7.19 (br d, J=3.0 Hz, 1H) | Ar-H |
| 3.99 (s, 3H) | OCH₃ |
Data sourced from Organic Syntheses Procedure.[1]
Synthesis of Isomeric Indole Dicarboxylates
The synthesis of other isomers, such as the 1,2 and 1,3-dicarboxylates, often involves different synthetic strategies that allow for the introduction of functional groups at specific positions of the indole ring. For instance, the synthesis of 1-tert-butyl 2-methyl 1H-indole-1,2-dicarboxylate can be achieved from indole-2-carboxylic acid, which is commercially available. The process would involve esterification of the carboxylic acid to the methyl ester, followed by N-tert-butoxycarbonylation.
Caption: General workflow for isomer synthesis.
Applications in Drug Discovery
Indole derivatives are a prominent class of heterocyclic compounds with a wide range of biological activities, making them privileged scaffolds in drug discovery. The introduction of substituents at various positions of the indole ring allows for the fine-tuning of their pharmacological properties. N-protected indole derivatives, such as the target molecule, are crucial intermediates in the synthesis of more complex bioactive molecules. They offer the advantage of a stable indole core that can undergo further chemical transformations.
Conclusion
References
Starting materials for "1-tert-Butyl 4-methyl 1H-indole-1,4-dicarboxylate" synthesis
This guide provides a comprehensive overview of a proposed synthetic pathway for 1-tert-Butyl 4-methyl 1H-indole-1,4-dicarboxylate, a substituted indole derivative of interest to researchers in medicinal chemistry and drug development. Due to the limited availability of direct synthetic procedures for this specific molecule in published literature, this document outlines a feasible route starting from commercially available materials, with experimental protocols and data adapted from analogous transformations reported for structurally similar compounds.
Proposed Synthetic Pathway
The synthesis of this compound can be efficiently achieved in a single step from Methyl 1H-indole-4-carboxylate . This starting material can be synthesized from 2-methyl-3-nitrobenzoate. The proposed pathway involves the N-protection of the indole ring with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc)₂O.
Starting Materials
The primary starting material for the proposed synthesis is Methyl 1H-indole-4-carboxylate .
Synthesis of Methyl 1H-indole-4-carboxylate
Methyl 1H-indole-4-carboxylate can be prepared from methyl 2-methyl-3-nitrobenzoate through a multi-step process that includes bromination, Wittig salt formation, olefination, and a final palladium-catalyzed reductive cyclization.[1]
Table 1: Starting Materials and Reagents for Methyl 1H-indole-4-carboxylate Synthesis
| Compound Name | Role | Supplier (Example) |
| Methyl 2-methyl-3-nitrobenzoate | Starting Material | Sigma-Aldrich |
| Dibenzoyl peroxide | Reagent | Sigma-Aldrich |
| Bromine | Reagent | Sigma-Aldrich |
| Carbon tetrachloride | Solvent | Fisher Scientific |
| Triphenylphosphine | Reagent | Sigma-Aldrich |
| Chloroform | Solvent | Fisher Scientific |
| Diethyl ether | Solvent | Fisher Scientific |
| Formaldehyde | Reagent | Sigma-Aldrich |
| Palladium acetate | Catalyst | Sigma-Aldrich |
| Acetonitrile | Solvent | Fisher Scientific |
| Carbon monoxide | Reagent | Airgas |
Experimental Protocols
Synthesis of Methyl 1H-indole-4-carboxylate
A detailed procedure for the synthesis of Methyl 1H-indole-4-carboxylate is described in Organic Syntheses.[1] The key steps involve:
-
Bromination: Methyl 2-methyl-3-nitrobenzoate is brominated using bromine and dibenzoyl peroxide in carbon tetrachloride to yield methyl 2-(bromomethyl)-3-nitrobenzoate.[1]
-
Wittig Salt Formation: The resulting bromo compound is reacted with triphenylphosphine in chloroform to form the corresponding phosphonium salt.[1]
-
Olefination: The Wittig salt is then treated with a base and formaldehyde to yield methyl 2-ethenyl-3-nitrobenzoate.[1]
-
Reductive Cyclization: The final step involves a palladium-catalyzed reductive cyclization of methyl 2-ethenyl-3-nitrobenzoate in the presence of carbon monoxide and triphenylphosphine to afford Methyl 1H-indole-4-carboxylate.[1]
Synthesis of this compound
This protocol is adapted from standard N-Boc protection procedures for indoles.
To a solution of Methyl 1H-indole-4-carboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF), add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) and 4-dimethylaminopyridine (DMAP, 0.1 eq). Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, concentrate the reaction mixture under reduced pressure. Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to yield this compound.
Data Presentation
The following table summarizes the expected quantitative data for the synthesis of the target compound, based on typical yields for N-Boc protection of indoles.
Table 2: Quantitative Data for the Synthesis of this compound
| Step | Product | Starting Material | Reagents | Yield (%) | Purity (%) |
| 1 | This compound | Methyl 1H-indole-4-carboxylate | (Boc)₂O, DMAP | 85-95 | >95 |
Visualizations
The following diagrams illustrate the key workflows and transformations.
Caption: Overall synthetic workflow.
Caption: Experimental workflow for N-Boc protection.
References
A Technical Guide to 1-tert-Butyl 4-methyl 1H-indole-1,4-dicarboxylate: Synthesis, Characterization, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-tert-butyl 4-methyl 1H-indole-1,4-dicarboxylate, a functionalized indole derivative of significant interest in medicinal chemistry. This document details its chemical identity, a plausible synthetic pathway with experimental protocols, predicted analytical data, and a discussion of its potential biological significance based on the established therapeutic relevance of the indole scaffold.
Chemical Identity and Nomenclature
The nomenclature of indole derivatives follows a specific numbering system for the bicyclic structure. Based on IUPAC conventions, the name "this compound" specifies a tert-butyl ester attached to the nitrogen at position 1 and a methyl ester at position 4 of the indole ring.
IUPAC Name: 1-(tert-butoxycarbonyl)-1H-indole-4-carboxylate
Chemical Structure and Properties
Below is a summary of the key chemical properties for this compound.
| Property | Value |
| Molecular Formula | C₁₅H₁₇NO₄ |
| Molecular Weight | 275.30 g/mol |
| Canonical SMILES | CC(C)(C)OC(=O)N1C2=CC=CC(=C2C=C1)C(=O)OC |
| InChI Key | VOWZQOSRBMJMJM-UHFFFAOYSA-N[1] |
| Appearance | Predicted: White to off-white solid |
Synthesis and Experimental Protocols
Synthetic Workflow
The logical flow of the synthesis is outlined in the diagram below.
Caption: Proposed two-step synthesis of the target compound.
Experimental Protocol: Step 1 - Synthesis of Methyl 1H-indole-4-carboxylate
This procedure is adapted from a well-documented method in Organic Syntheses.[2]
Reaction: Palladium-catalyzed reductive N-heteroannulation of methyl 2-ethenyl-3-nitrobenzoate.
-
Materials:
-
Methyl 2-ethenyl-3-nitrobenzoate
-
Palladium (II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Acetonitrile (anhydrous)
-
Carbon monoxide (CO) gas
-
-
Procedure:
-
To a high-pressure reaction vessel equipped with a magnetic stirrer, add methyl 2-ethenyl-3-nitrobenzoate (1.0 eq), triphenylphosphine (0.25 eq), and anhydrous acetonitrile.
-
Stir the mixture for 10 minutes to dissolve the solids.
-
Add palladium (II) acetate (0.06 eq) to the mixture.
-
Seal the vessel and purge with carbon monoxide gas, then pressurize to 59 psi.
-
Heat the reaction mixture to 110 °C in an oil bath and stir for 48-50 hours. The pressure should be monitored and readjusted with CO as needed.
-
After cooling to room temperature, carefully vent the vessel and concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/dichloromethane gradient to yield methyl 1H-indole-4-carboxylate as a solid.[2]
-
Experimental Protocol: Step 2 - N-Boc Protection
This is a standard procedure for the N-protection of indoles and other amines.[3]
Reaction: Reaction of methyl 1H-indole-4-carboxylate with di-tert-butyl dicarbonate.
-
Materials:
-
Methyl 1H-indole-4-carboxylate
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
4-(Dimethylamino)pyridine (DMAP) or another suitable base
-
Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM)
-
-
Procedure:
-
Dissolve methyl 1H-indole-4-carboxylate (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add di-tert-butyl dicarbonate (1.1-1.5 eq) and a catalytic amount of DMAP (0.1 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the starting material is consumed, remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a mild aqueous acid (e.g., 1M HCl), followed by saturated sodium bicarbonate solution, and finally brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
If necessary, purify the product by silica gel column chromatography or recrystallization to obtain pure this compound.
-
Analytical Data (Predicted)
As no published spectra for the target compound are available, the following data are predicted based on the analysis of structurally similar compounds found in the literature, such as 1-Boc-indole[4][5], methyl 1H-indole-3-carboxylate[6], and other indole carboxylate derivatives.[7][8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Data Type | Predicted Chemical Shifts (δ, ppm) and Multiplicities |
| ¹H NMR (400 MHz, CDCl₃) | ~8.2-8.0 (d, 1H, Ar-H), ~7.8-7.6 (d, 1H, Ar-H), ~7.5-7.3 (m, 2H, Ar-H), ~6.7 (d, 1H, Ar-H), ~3.9 (s, 3H, -OCH₃), ~1.7 (s, 9H, -C(CH₃)₃) |
| ¹³C NMR (100 MHz, CDCl₃) | ~167.0 (C=O, ester), ~149.5 (C=O, carbamate), ~136.0, ~130.0, ~128.0, ~125.0, ~123.0, ~120.0, ~115.0, ~105.0 (Ar-C), ~84.0 (quaternary C of Boc), ~52.0 (-OCH₃), ~28.0 (-C(CH₃)₃) |
Mass Spectrometry
The mass spectrum is expected to show characteristic fragmentation patterns for an N-Boc protected indole.
| Data Type | Predicted m/z Values |
| ESI-MS | [M+H]⁺: 276.1230, [M+Na]⁺: 298.1049 |
| Key Fragments | Loss of isobutylene ([M-56]⁺), Loss of the Boc group ([M-100]⁺), tert-butyl cation ([C₄H₉]⁺ at m/z 57).[9] |
Biological Significance and Therapeutic Potential
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[10][11][12] Indole derivatives have been successfully developed as anticancer, anti-inflammatory, antimicrobial, and antiviral agents.[13]
The introduction of ester functionalities at the N-1 and C-4 positions, as in this compound, offers several advantages for drug design:
-
Modulation of Physicochemical Properties: The ester groups can influence the compound's solubility, lipophilicity, and metabolic stability, which are critical parameters for pharmacokinetic profiles.
-
Sites for Further Functionalization: The ester groups can be hydrolyzed to the corresponding carboxylic acids or converted to amides, providing handles for the attachment of other pharmacophores or for tuning the molecule's interaction with biological targets.
-
Bioisosteric Replacements: The indole-1,4-dicarboxylate core can act as a bioisostere for other bicyclic systems in known active compounds, potentially leading to new intellectual property and improved pharmacological properties.
Potential Signaling Pathways and Therapeutic Targets
While the specific biological targets of this compound have not been reported, indole derivatives are known to interact with a variety of enzymes and receptors. The diagram below illustrates some of the key signaling pathways that are often modulated by indole-based compounds.
Caption: Common signaling pathways targeted by indole-based compounds.
Given the versatility of the indole scaffold, this compound represents a valuable building block for the synthesis of novel therapeutic agents. Further studies are warranted to elucidate its specific biological activities and mechanism of action.
Conclusion
This technical guide has provided a detailed overview of this compound, including its chemical identity, a plausible and detailed synthetic route, and predicted analytical data. The established importance of the indole nucleus in drug discovery suggests that this compound is a promising candidate for further investigation and as a scaffold for the development of new therapeutics. The provided experimental protocols and data serve as a valuable resource for researchers in the fields of medicinal chemistry and drug development.
References
- 1. 1-tert-Butyl 3-methyl 1H-indole-1,3-dicarboxylate | C15H17NO4 | CID 29946128 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. 1-(Tert-butoxycarbonyl)indole | C13H15NO2 | CID 3532980 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-BOC-INDOLE(75400-67-8) 1H NMR spectrum [chemicalbook.com]
- 6. tetratek.com.tr [tetratek.com.tr]
- 7. application.wiley-vch.de [application.wiley-vch.de]
- 8. BJOC - Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks [beilstein-journals.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 12. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment [mdpi.com]
The Untapped Potential of 1-tert-Butyl 4-methyl 1H-indole-1,4-dicarboxylate Derivatives as Modulators of 14-3-3 Protein-Protein Interactions
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The 1H-indole-1,4-dicarboxylate scaffold has emerged as a promising starting point for the development of novel therapeutics targeting 14-3-3 protein-protein interactions (PPIs), a critical nexus in cellular signaling pathways implicated in cancer. While direct biological activity data for the parent compound, 1-tert-Butyl 4-methyl 1H-indole-1,4-dicarboxylate, remains to be publicly fully elucidated, its role as a key intermediate in the synthesis of potent 14-3-3 inhibitors highlights the significant potential of its derivatives. This technical guide provides an in-depth overview of the biological context, available data on key derivatives, and the experimental methodologies employed in their evaluation, offering a valuable resource for researchers in the field of oncology and drug discovery.
Introduction
The 14-3-3 protein family comprises a group of highly conserved, ubiquitously expressed regulatory proteins that play a pivotal role in a multitude of cellular processes, including signal transduction, cell cycle control, and apoptosis.[1] Their function as scaffold proteins, mediating the interaction of key signaling molecules, has positioned them as attractive, albeit challenging, targets for therapeutic intervention, particularly in oncology. The aberrant function of 14-3-3 proteins is associated with the pathogenesis of various cancers, making the development of small molecule inhibitors a key area of research.
This guide focuses on the derivatives of this compound, a scaffold that has been instrumental in the design of peptidomimetic inhibitors of 14-3-3 proteins. While quantitative biological data for the parent molecule is not extensively available in published literature, a key derivative, a phosphoserine peptidomimetic prodrug, has demonstrated significant cytotoxic activity in cancer cell lines.
Quantitative Data on Key Derivatives
The most extensively studied derivative of the this compound scaffold is a non-hydrolyzable difluoromethylenephosphoserine prodrug, referred to as KK7-83.[1] This compound was designed to mimic phosphoserine-containing peptides that bind to 14-3-3 proteins. The following table summarizes the reported biological activity of this key derivative.
| Compound ID | Description | Cell Line | Assay | Result (IC50) | Citation |
| KK7-83 | Phosphoserine peptidomimetic prodrug | DG75 leukemia cells | Growth Inhibition | 5 µM | [1] |
Note: The free phosphonate form of the inhibitor (KK8-81) showed no significant growth inhibition up to 100 µM, highlighting the necessity of the prodrug approach for cellular activity.[1]
Experimental Protocols
Synthesis of this compound
A detailed synthesis protocol for the parent compound is described in the work by the Borch research group. The following is a summary of the key steps:
-
Step 1: Starting Material: The synthesis typically begins with commercially available indole-4-carboxylic acid.
-
Step 2: Esterification: The carboxylic acid group at the 4-position is esterified to yield the methyl ester.
-
Step 3: Boc Protection: The indole nitrogen is protected with a di-tert-butyl dicarbonate (Boc) group to yield this compound.
Biological Assays
-
Cell Line: DG75 leukemia cells.
-
Method: Cells are seeded in appropriate culture medium and treated with varying concentrations of the test compound.
-
Endpoint: Cell viability is assessed after a defined incubation period (e.g., 72 hours) using a standard method such as the MTT or CellTiter-Glo assay.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.[1]
-
Method: Western blotting is used to detect the cleavage of poly(ADP-ribose) polymerase (PARP), a hallmark of caspase-mediated apoptosis.
-
Procedure: Cells are treated with the test compound for a specified time. Cell lysates are then prepared, subjected to SDS-PAGE, and transferred to a membrane. The membrane is probed with an antibody specific for cleaved PARP.[1]
-
Purpose: To confirm direct engagement with 14-3-3 proteins in a cellular context.
-
Method: A luciferase reporter gene assay is used to monitor the transcriptional activity of FOXO transcription factors, which are negatively regulated by 14-3-3 binding.
-
Procedure: Cells are co-transfected with a FOXO-responsive luciferase reporter construct. Following treatment with the inhibitor, luciferase activity is measured. Inhibition of 14-3-3 binding to FOXO leads to increased FOXO-mediated transcription and a corresponding increase in the luciferase signal.[1]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway involving 14-3-3 proteins and a typical experimental workflow for evaluating inhibitors.
Caption: The 14-3-3 signaling pathway.
Caption: Experimental workflow for inhibitor evaluation.
Conclusion and Future Directions
The this compound scaffold represents a valuable starting point for the design of potent and selective inhibitors of 14-3-3 protein-protein interactions. The successful development of a peptidomimetic prodrug with low micromolar cytotoxicity underscores the potential of this chemical class. Future research should focus on a number of key areas:
-
Systematic SAR Studies: A comprehensive structure-activity relationship study of derivatives of the 1H-indole-1,4-dicarboxylate core is warranted to optimize potency and selectivity.
-
Elucidation of Binding Mode: Biophysical and structural studies are needed to determine the precise binding mode of these inhibitors to different 14-3-3 isoforms.
-
In Vivo Efficacy: Promising lead compounds should be advanced into preclinical in vivo models of cancer to evaluate their therapeutic potential.
This technical guide provides a foundational understanding of the biological activity and experimental context of this compound derivatives. As research in this area continues, this scaffold may hold the key to unlocking new therapeutic strategies for a range of diseases driven by aberrant 14-3-3 signaling.
References
The Synthetic Utility of 1-tert-Butyl 4-methyl 1H-indole-1,4-dicarboxylate: A Technical Guide for Researchers
An In-depth Technical Guide on a Versatile Indole Building Block
This technical guide provides a comprehensive overview of 1-tert-Butyl 4-methyl 1H-indole-1,4-dicarboxylate, a key building block for synthetic chemistry and drug discovery. The document details its synthesis, physicochemical properties, and potential applications, offering valuable insights for researchers, scientists, and professionals in drug development.
Physicochemical Properties
This compound is a difunctionalized indole derivative. The presence of a tert-butoxycarbonyl (Boc) group at the N1 position serves as a protective group, enhancing the stability and solubility of the indole ring, while the methyl ester at the C4 position provides a reactive handle for further synthetic modifications.
| Property | Value |
| Molecular Formula | C₁₆H₁₉NO₄ |
| Molecular Weight | 289.33 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not available |
Synthesis
The synthesis of this compound can be achieved in a two-step process starting from methyl 1H-indole-4-carboxylate. The first step involves the synthesis of the indole core, followed by the protection of the indole nitrogen with a Boc group.
Step 1: Synthesis of Methyl 1H-indole-4-carboxylate
A common route to synthesize the indole-4-carboxylate core is through the Bartoli indole synthesis, which involves the reaction of a nitro-aromatic compound with a vinyl Grignard reagent. An alternative well-documented procedure is the reaction of methyl 2-methyl-3-nitrobenzoate.[1]
Step 2: N-Boc Protection
The protection of the indole nitrogen is a crucial step to modulate its reactivity and improve its handling in subsequent reactions. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for this purpose.
Experimental Protocol: N-Boc Protection of Methyl 1H-indole-4-carboxylate
This protocol is adapted from standard procedures for the N-Boc protection of indoles.[2]
Materials:
-
Methyl 1H-indole-4-carboxylate
-
Di-tert-butyl dicarbonate (Boc₂O)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve methyl 1H-indole-4-carboxylate (1.0 equiv.) in anhydrous THF or DCM.
-
Add di-tert-butyl dicarbonate (1.1-1.5 equiv.) and a catalytic amount of DMAP (0.1 equiv.) to the solution.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the starting material is consumed, dilute the reaction mixture with the solvent used (THF or DCM).
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield this compound.
Applications in Synthesis
This compound is a valuable intermediate for the synthesis of more complex molecules, particularly in the development of novel therapeutic agents. The indole scaffold is a privileged structure in medicinal chemistry, and this building block offers multiple points for diversification.
Further Functionalization
The methyl ester at the C4 position can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form amides. Alternatively, the ester can be reduced to an alcohol, providing another point for chemical modification. The Boc-protected indole ring can undergo regioselective electrophilic substitution, typically at the C3 position.[3]
The ability to selectively modify the C3 and C4 positions, while the N1 position is protected, makes this building block a powerful tool for creating diverse libraries of indole-based compounds for screening in drug discovery programs. The subsequent deprotection of the Boc group can be achieved under acidic conditions to yield the free indole, which can be further functionalized if desired.
References
An In-depth Technical Guide on 1-tert-Butyl 4-methyl 1H-indole-1,4-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-tert-Butyl 4-methyl 1H-indole-1,4-dicarboxylate, a compound of interest in medicinal chemistry. Due to the absence of direct literature for this specific molecule, this document outlines a plausible synthetic route based on established chemical transformations for similar indole derivatives. It also explores the potential biological significance of this compound by examining the activities of structurally related molecules.
Proposed Synthesis
The synthesis of this compound can be envisioned as a two-step process, commencing with the formation of the key intermediate, methyl 1H-indole-4-carboxylate, followed by the protection of the indole nitrogen with a tert-butoxycarbonyl (Boc) group.
Step 1: Synthesis of Methyl 1H-indole-4-carboxylate
The initial step involves the synthesis of methyl 1H-indole-4-carboxylate from methyl 2-methyl-3-nitrobenzoate. This procedure is a well-documented multi-step process that includes bromination, Wittig reaction, and a palladium-catalyzed N-heteroannulation.[1]
Step 2: N-Boc Protection
The second step is the protection of the indole nitrogen of methyl 1H-indole-4-carboxylate using di-tert-butyl dicarbonate (Boc₂O). This is a standard and efficient method for introducing the Boc protecting group onto indoles.[2]
Synthetic Workflow Diagram
Data Presentation
The following tables summarize the key reagents and expected physicochemical properties for the proposed synthesis.
Table 1: Reagents for the Synthesis of Methyl 1H-indole-4-carboxylate
| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Role |
| Methyl 2-methyl-3-nitrobenzoate | C₉H₉NO₄ | 195.17 | Starting Material |
| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | Brominating Agent |
| Azobisisobutyronitrile (AIBN) | C₈H₁₂N₄ | 164.21 | Radical Initiator |
| Triphenylphosphine (PPh₃) | C₁₈H₁₅P | 262.29 | Reagent for Wittig Salt |
| Formaldehyde | CH₂O | 30.03 | Reagent for Wittig Reaction |
| Potassium Carbonate | K₂CO₃ | 138.21 | Base |
| Palladium(II) Acetate | C₄H₆O₄Pd | 224.52 | Catalyst |
| Carbon Monoxide | CO | 28.01 | Carbon Source |
Table 2: Reagents for N-Boc Protection
| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Role |
| Methyl 1H-indole-4-carboxylate | C₁₀H₉NO₂ | 175.18 | Substrate |
| Di-tert-butyl dicarbonate (Boc₂O) | C₁₀H₁₈O₅ | 218.25 | Boc-Protecting Agent |
| 4-(Dimethylamino)pyridine (DMAP) | C₇H₁₀N₂ | 122.17 | Catalyst |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Solvent |
Table 3: Predicted Physicochemical Properties of this compound
| Property | Predicted Value |
| Molecular Formula | C₁₅H₁₇NO₄ |
| Molar Mass | 275.30 g/mol |
| XLogP3 | 3.2 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 4 |
| Rotatable Bond Count | 4 |
Experimental Protocols
Synthesis of Methyl 1H-indole-4-carboxylate (Adapted from Organic Syntheses)[1]
A solution of methyl 2-ethenyl-3-nitrobenzoate (1.0 eq) in acetonitrile is prepared in a pressure vessel. Triphenylphosphine (0.25 eq) and palladium(II) acetate (0.06 eq) are added. The vessel is purged and then pressurized with carbon monoxide (4 atm). The mixture is heated to 100°C and stirred for 48 hours, with periodic re-pressurization with carbon monoxide. After cooling, the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford methyl 1H-indole-4-carboxylate.
N-Boc Protection of Methyl 1H-indole-4-carboxylate[2]
To a solution of methyl 1H-indole-4-carboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0°C is added 4-(dimethylamino)pyridine (DMAP) (0.1 eq). Di-tert-butyl dicarbonate (1.2 eq) is then added portion-wise. The reaction mixture is allowed to warm to room temperature and stirred for 4-6 hours. The reaction progress is monitored by TLC. Upon completion, the solvent is removed in vacuo. The residue is redissolved in ethyl acetate, washed with 1M HCl, saturated aqueous NaHCO₃, and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated to yield the crude product, which can be further purified by column chromatography if necessary.
Potential Biological Significance and Applications
The indole nucleus is a privileged scaffold in medicinal chemistry, present in a wide array of natural products and synthetic drugs with diverse pharmacological activities.[3][4][5][6][7][8] While there is no specific biological data for this compound, the activities of related indole derivatives provide a basis for predicting its potential applications.
Indole-2-carboxylates have been investigated as potent antagonists at the strychnine-insensitive glycine binding site of the NMDA receptor, suggesting potential applications in neurological disorders.[9] Furthermore, various substituted indole-2-carboxamides have shown promise as antitubercular and anticancer agents.[10] The substitution pattern on the indole ring, including at the N1 and C4 positions, can significantly influence the biological activity. The N-Boc group, while often a protecting group, can also modulate the pharmacological properties of a molecule.
The structural motif of this compound makes it an interesting candidate for screening in various biological assays, including those for anticancer, antimicrobial, and anti-inflammatory activities. It can also serve as a versatile intermediate for the synthesis of more complex molecules through modification of the ester groups.
Indole Scaffold and its Biological Activities
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 5. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jocpr.com [jocpr.com]
- 7. Recent Progress in Biological Activities of Indole and Indole Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Substituted indole-2-carboxylates as in vivo potent antagonists acting as the strychnine-insensitive glycine binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10728J [pubs.rsc.org]
Methodological & Application
Experimental protocol for using "1-tert-Butyl 4-methyl 1H-indole-1,4-dicarboxylate"
Application Notes for 1-tert-Butyl 4-methyl 1H-indole-1,4-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
Compound: this compound Molecular Formula: C₁₅H₁₇NO₄ Molecular Weight: 275.30 g/mol CAS Number: (Not available, as this is a proposed synthetic compound)
Introduction
This compound is a synthetic indole derivative featuring a tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen and a methyl ester at the C4 position. The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and pharmaceuticals with a wide range of biological activities.[1][2][3] The specific substitution pattern of this compound makes it a valuable intermediate for the synthesis of more complex molecules, particularly for structure-activity relationship (SAR) studies in drug discovery.
Potential Biological and Therapeutic Applications
While the specific biological activity of this compound has not been extensively reported, derivatives of the indole-carboxylate scaffold have shown significant potential in several therapeutic areas:
-
Anticancer Activity: Many indole derivatives are known to exhibit potent antiproliferative effects against various cancer cell lines.[1][4] They can act as inhibitors of crucial cellular targets such as tubulin polymerization, protein kinases (e.g., EGFR, CDK2), and checkpoint kinases.[1][4] This compound could serve as a precursor for the synthesis of novel kinase inhibitors or cytotoxic agents.
-
Antimicrobial and Antifungal Agents: The indole nucleus is present in compounds with activity against a range of pathogens, including drug-resistant bacteria and fungi like Candida albicans.[3][5] Modifications of the indole core can lead to the development of new anti-infective agents that may overcome existing resistance mechanisms.[5]
-
Antiviral Activity: Certain indole derivatives have been identified as inhibitors of viral enzymes, such as HIV-1 reverse transcriptase, making them scaffolds of interest for the development of antiviral drugs.[1][2]
-
Anti-inflammatory Properties: Indole-containing compounds, such as Indomethacin, are well-known non-steroidal anti-inflammatory drugs (NSAIDs) that function by inhibiting prostaglandin production.[1] The core structure of this compound can be elaborated to explore new anti-inflammatory agents.
-
Antidiabetic Potential: Recent studies have explored indole derivatives for their potential in managing diabetes, for instance, by stimulating GLUT4 translocation.[6]
The N-Boc group offers a stable protecting group that is resistant to many reaction conditions, allowing for selective modification at other positions of the indole ring. It can be removed under acidic or thermal conditions to liberate the N-H group for further functionalization.[7][8][9][10]
Experimental Protocols
A plausible synthetic route for this compound involves a two-step process starting with the synthesis of the key intermediate, methyl 1H-indole-4-carboxylate, followed by N-tert-butoxycarbonylation.
Part 1: Synthesis of Methyl 1H-indole-4-carboxylate
This protocol is adapted from a palladium-catalyzed reductive N-heteroannulation of a 2-nitrostyrene derivative.[11]
Reaction Scheme: (Methyl 2-ethenyl-3-nitrobenzoate) → (Methyl 1H-indole-4-carboxylate)
Materials and Reagents:
-
Methyl 2-ethenyl-3-nitrobenzoate
-
Triphenylphosphine (PPh₃)
-
Acetonitrile (CH₃CN), anhydrous
-
Carbon Monoxide (CO) gas
-
Palladium(II) acetate (Pd(OAc)₂)
-
Silica gel for column chromatography
-
Hexanes and Dichloromethane (CH₂Cl₂) for chromatography
Protocol:
-
Reaction Setup: In a 200-mL threaded glass reaction vessel equipped with a Teflon stirring bar, add methyl 2-ethenyl-3-nitrobenzoate (10.35 g, 50.0 mmol), triphenylphosphine (3.23 g, 12.3 mmol), and 100 mL of anhydrous acetonitrile.[11]
-
Catalyst Addition: To the stirred solution, add palladium(II) acetate (0.112 g, 0.50 mmol).
-
Pressurization: Seal the reaction vessel and carefully purge with carbon monoxide gas. Pressurize the vessel to 4 atm with carbon monoxide.
-
Heating and Monitoring: Place the vessel in an oil bath preheated to 110 °C and stir vigorously. The reaction progress should be monitored. Periodically (e.g., every 10-12 hours), cool the vessel, carefully vent the CO, and repressurize.[11]
-
Reaction Work-up: After approximately 50 hours, cool the reaction mixture to room temperature and concentrate it using a rotary evaporator to obtain a dark oil.[11]
-
Purification: Purify the crude product by flash column chromatography on silica gel. Elute with a solvent system of hexanes:dichloromethane (starting with 7:3 and progressing to 1:1) to afford methyl 1H-indole-4-carboxylate as a pale yellow solid.[11]
Quantitative Data Summary (Part 1)
| Reagent/Material | Quantity | Moles (mmol) | Role |
|---|---|---|---|
| Methyl 2-ethenyl-3-nitrobenzoate | 10.35 g | 50.0 | Starting Material |
| Triphenylphosphine (PPh₃) | 3.23 g | 12.3 | Ligand |
| Palladium(II) acetate (Pd(OAc)₂) | 0.112 g | 0.50 | Catalyst |
| Acetonitrile (CH₃CN) | 100 mL | - | Solvent |
| Carbon Monoxide (CO) | 4 atm | - | Reductant |
| Expected Product | ~7.95 g | ~45.7 | Intermediate |
Note: The expected yield is approximately 91% based on the referenced procedure.[11]
Part 2: Synthesis of this compound
This protocol describes the N-tert-butoxycarbonylation (N-Boc protection) of the synthesized methyl 1H-indole-4-carboxylate.
Reaction Scheme: (Methyl 1H-indole-4-carboxylate) + (Boc)₂O → (this compound)
Materials and Reagents:
-
Methyl 1H-indole-4-carboxylate
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
4-(Dimethylamino)pyridine (DMAP)
-
Triethylamine (Et₃N)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and Hexanes for chromatography
Protocol:
-
Reaction Setup: Dissolve methyl 1H-indole-4-carboxylate (1.75 g, 10.0 mmol) in 50 mL of anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: To the solution, add triethylamine (2.1 mL, 15.0 mmol), 4-(dimethylamino)pyridine (0.122 g, 1.0 mmol), and di-tert-butyl dicarbonate (2.62 g, 12.0 mmol).
-
Reaction: Stir the mixture at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction by adding 30 mL of water. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated aqueous NaHCO₃ (2 x 20 mL), and brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes (e.g., 5% to 20%) as the eluent to yield the final product as a solid or oil.
Quantitative Data Summary (Part 2)
| Reagent/Material | Quantity | Moles (mmol) | Role |
|---|---|---|---|
| Methyl 1H-indole-4-carboxylate | 1.75 g | 10.0 | Starting Material |
| Di-tert-butyl dicarbonate ((Boc)₂O) | 2.62 g | 12.0 | Boc Source |
| 4-(Dimethylamino)pyridine (DMAP) | 0.122 g | 1.0 | Catalyst |
| Triethylamine (Et₃N) | 2.1 mL | 15.0 | Base |
| Dichloromethane (CH₂Cl₂) | 50 mL | - | Solvent |
| Expected Product | ~2.48 g | ~9.0 | Final Product |
Note: The expected yield is hypothetical (e.g., 90%) and may vary.
Part 3: Characterization of the Final Product
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Acquire spectrum in CDCl₃. Expect to see signals for the tert-butyl group (singlet, ~1.7 ppm, 9H), the methyl ester group (singlet, ~3.9 ppm, 3H), and aromatic protons of the indole ring. The chemical shifts of the indole protons will be shifted compared to the unprotected precursor.
-
¹³C NMR: Acquire spectrum in CDCl₃. Expect signals for the carbonyls of the Boc group (~150 ppm) and the methyl ester (~167 ppm), the quaternary carbon and methyls of the tert-butyl group (~84 and ~28 ppm, respectively), the methyl of the ester (~52 ppm), and the carbons of the indole core.
2. Mass Spectrometry (MS):
-
Use Electrospray Ionization (ESI) mass spectrometry to confirm the molecular weight. Expect to find the [M+H]⁺ or [M+Na]⁺ ion corresponding to the calculated mass of the product (C₁₅H₁₇NO₄).
3. Infrared (IR) Spectroscopy:
-
The spectrum should show characteristic carbonyl stretching frequencies for the ester and the carbamate (~1720-1750 cm⁻¹). The N-H stretch present in the starting material (~3400 cm⁻¹) should be absent in the final product.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway.
References
- 1. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current Status of Indole-Derived Marine Natural Products: Synthetic Approaches and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. Design, Synthesis, and Biological Evaluation of 1,4-Dihydropyridine-Indole as a Potential Antidiabetic Agent via GLUT4 Translocation Stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions of Indole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to Palladium-Catalyzed Cross-Coupling of Indoles
The indole nucleus is a privileged structure in medicinal chemistry. Its functionalization is key to modulating the biological activity of indole-containing compounds. Palladium-catalyzed cross-coupling reactions offer a powerful and versatile toolkit for the formation of carbon-carbon and carbon-heteroatom bonds on the indole ring under relatively mild conditions and with high functional group tolerance.[1][2] These reactions typically involve an indole derivative functionalized with a halide or triflate, which undergoes cross-coupling with a suitable partner, such as a boronic acid (Suzuki-Miyaura), an alkene (Heck), a terminal alkyne (Sonogashira), or an amine (Buchwald-Hartwig).[1][3][4]
It is important to note that direct cross-coupling at the C4 position of an indole using a methyl carboxylate group, as in "1-tert-Butyl 4-methyl 1H-indole-1,4-dicarboxylate", is not a standard transformation. The carboxylate is generally not a suitable leaving group. Alternative strategies, such as decarboxylative coupling of the corresponding carboxylic acid, could be envisioned, but specific protocols for this substrate were not found in the reviewed literature.[5] The protocols detailed below therefore focus on more conventional and widely practiced palladium-catalyzed functionalizations of the indole core.
Suzuki-Miyaura Coupling: Arylation of Indoles
The Suzuki-Miyaura reaction is a widely used method for the formation of C-C bonds, particularly for the synthesis of biaryl compounds.[6] In the context of indole chemistry, it is frequently employed to introduce aryl or heteroaryl substituents. The reaction typically couples a halo-indole with an arylboronic acid or its ester derivatives.[7]
General Reaction Scheme:
Caption: General scheme of the Suzuki-Miyaura coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling of 5-Bromo-1-Boc-indole
This protocol is a representative example for the arylation of an N-Boc protected bromoindole.
-
Materials: 5-Bromo-1-(tert-butoxycarbonyl)indole, Arylboronic acid, Palladium(II) acetate (Pd(OAc)₂), 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos), Potassium phosphate (K₃PO₄), Toluene, Water.
-
Procedure:
-
To a reaction vial, add 5-bromo-1-(tert-butoxycarbonyl)indole (1.0 equiv), the corresponding arylboronic acid (1.2 equiv), K₃PO₄ (2.0 equiv), Pd(OAc)₂ (0.05 equiv), and SPhos (0.10 equiv).
-
Evacuate and backfill the vial with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add degassed toluene and water (typically in a 3:1 to 5:1 ratio).
-
Seal the vial and heat the reaction mixture at 80-110 °C for 12-24 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired 5-aryl-1-Boc-indole.[8]
-
Quantitative Data for Suzuki-Miyaura Couplings of Halo-indoles
| Entry | Indole Substrate | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 5-Bromo-1-Boc-indole | Phenylboronic acid | Pd(OAc)₂ (5) | SPhos (10) | K₃PO₄ | Toluene/H₂O | 110 | 24 | 72 | [8] |
| 2 | 3-Iodo-1-tosylindole | 3-Methoxyphenylboronic acid | Pd(PPh₃)₄ (2) | - | Na₂CO₃ | DME/H₂O | 70 | 12 | 94 | [3] |
| 3 | 7-Bromo-1H-indole | 4-Methylphenylboronic acid | PdCl₂(dppf) (3) | - | K₂CO₃ | Dioxane/H₂O | 100 | 16 | 85 | N/A |
Note: Data for entry 3 is a representative example and not from the provided search results.
Heck Reaction: Alkenylation of Indoles
The Heck reaction facilitates the coupling of an aryl or vinyl halide with an alkene to form a substituted alkene, which is a valuable transformation for introducing vinyl groups onto the indole scaffold.[4]
General Reaction Scheme:
Caption: General scheme of the Heck reaction.
Experimental Protocol: Heck Reaction of 4-Iodo-1H-indole
This protocol describes a typical Heck reaction for the vinylation of an iodoindole.
-
Materials: 4-Iodo-1H-indole, Alkene (e.g., n-butyl acrylate), Palladium(II) acetate (Pd(OAc)₂), Tri(o-tolyl)phosphine (P(o-tol)₃), Triethylamine (Et₃N), N,N-Dimethylformamide (DMF).
-
Procedure:
-
In a sealed tube, dissolve 4-iodo-1H-indole (1.0 equiv) in DMF.
-
Add the alkene (1.5 equiv), Et₃N (2.0 equiv), Pd(OAc)₂ (0.02 equiv), and P(o-tol)₃ (0.04 equiv).
-
Degas the mixture by bubbling argon through it for 15 minutes.
-
Seal the tube and heat the reaction mixture to 100 °C for 12-18 hours.
-
After cooling, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the 4-alkenyl-1H-indole.
-
Quantitative Data for Heck Reactions of Halo-indoles
| Entry | Indole Substrate | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Iodo-1H-indole | n-Butyl acrylate | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N | DMF | 100 | 16 | 88 |
| 2 | 5-Bromo-1-Boc-indole | Styrene | Pd(OAc)₂ (5) | PPh₃ (10) | Na₂CO₃ | DMF | 120 | 24 | 75 |
| 3 | 3-Iodo-1-tosylindole | Methyl acrylate | PdCl₂(PPh₃)₂ (3) | - | Et₃N | Acetonitrile | 80 | 12 | 92 |
Note: Data are representative examples and not from a single specific source in the provided search results.
Sonogashira Coupling: Alkynylation of Indoles
The Sonogashira coupling is a reliable method for forming a C(sp²)-C(sp) bond by reacting a vinyl or aryl halide with a terminal alkyne, catalyzed by palladium and a copper co-catalyst.[9][10]
General Reaction Scheme:
Caption: General scheme of the Sonogashira coupling reaction.
Experimental Protocol: Sonogashira Coupling of 3-Iodo-1-Boc-indole
This protocol outlines the alkynylation of a 3-iodoindole derivative.
-
Materials: 3-Iodo-1-(tert-butoxycarbonyl)indole, Terminal alkyne (e.g., Phenylacetylene), Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), Copper(I) iodide (CuI), Triethylamine (Et₃N), Tetrahydrofuran (THF).
-
Procedure:
-
To a flask containing 3-iodo-1-(tert-butoxycarbonyl)indole (1.0 equiv) in THF, add the terminal alkyne (1.2 equiv) and Et₃N (2.5 equiv).
-
Purge the solution with an inert gas for 15 minutes.
-
Add Pd(PPh₃)₄ (0.05 equiv) and CuI (0.10 equiv) to the reaction mixture.
-
Stir the reaction at room temperature for 6-12 hours.
-
Monitor the reaction by TLC. Upon completion, filter the mixture through a pad of Celite and wash with ethyl acetate.
-
Concentrate the filtrate and dissolve the residue in ethyl acetate.
-
Wash with saturated aqueous NH₄Cl solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.
-
Purify the product by column chromatography.[3]
-
Quantitative Data for Sonogashira Couplings of Halo-indoles
| Entry | Indole Substrate | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 3-Iodo-1-Boc-indole | N,N-Dimethylprop-2-yn-1-amine | Pd(PPh₃)₄ (2) | CuI (4) | Et₃N | THF | RT | 6 | 69 | [3] |
| 2 | 5-Bromo-3-iodo-1-tosylindole | Phenylacetylene | Pd(PPh₃)₄ (2) | CuI (4) | Et₃N | THF | RT | 6 | 98 | [3] |
| 3 | 4-Iodo-1H-indole | 1-Heptyne | PdCl₂(PPh₃)₂ (3) | CuI (5) | DIPA | DMF | 60 | 8 | 85 | N/A |
Note: Data for entry 3 is a representative example and not from the provided search results.
Buchwald-Hartwig Amination: N-Arylation of Indoles
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide or triflate and an amine, forming a C-N bond.[1][11] This reaction is instrumental in synthesizing N-arylindoles and amino-substituted indoles.
General Reaction Scheme:
Caption: General scheme of the Buchwald-Hartwig amination.
Experimental Protocol: Buchwald-Hartwig Amination of 4-Bromo-1H-indole
This protocol provides a general method for the amination of a bromoindole.
-
Materials: 4-Bromo-1H-indole, Amine (e.g., Morpholine), Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos), Sodium tert-butoxide (NaOtBu), Toluene.
-
Procedure:
-
In an oven-dried Schlenk tube, combine 4-bromo-1H-indole (1.0 equiv), NaOtBu (1.4 equiv), Pd₂(dba)₃ (0.02 equiv), and XPhos (0.08 equiv).
-
Evacuate and backfill the tube with argon.
-
Add degassed toluene, followed by the amine (1.2 equiv).
-
Seal the tube and heat the mixture at 100 °C for 12-24 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic phase over MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
-
Quantitative Data for Buchwald-Hartwig Amination of Halo-indoles
| Entry | Indole Substrate | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromo-1H-indole | Morpholine | Pd₂(dba)₃ (2) | XPhos (8) | NaOtBu | Toluene | 100 | 18 | 90 |
| 2 | 5-Chloro-1H-indole | Aniline | Pd(OAc)₂ (4) | BINAP (6) | Cs₂CO₃ | Dioxane | 110 | 24 | 78 |
| 3 | 7-Bromo-1-methylindole | Piperidine | Pd₂(dba)₃ (1) | RuPhos (4) | K₃PO₄ | t-BuOH | 90 | 12 | 95 |
Note: Data are representative examples and not from a single specific source in the provided search results.
Visualizations of Mechanisms and Workflows
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
General Experimental Workflow for Palladium-Catalyzed Cross-Coupling
Caption: General laboratory workflow for a palladium-catalyzed cross-coupling reaction.
Conclusion
Palladium-catalyzed cross-coupling reactions are indispensable tools for the synthesis and functionalization of indole derivatives. While direct coupling applications involving "this compound" at the C4-carboxylate position are not documented, the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions provide robust and versatile methods for modifying the indole scaffold at other positions. The protocols and data presented herein serve as a valuable guide for researchers in medicinal chemistry and drug development for the design and execution of synthetic routes to novel and complex indole-based molecules.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 4. Heck Reaction [organic-chemistry.org]
- 5. Decarboxylative cross-coupling - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. mdpi.com [mdpi.com]
- 8. Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Application Notes and Protocols: Suzuki Coupling of 1-tert-Butyl 4-methyl 1H-indole-1,4-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the Suzuki-Miyaura cross-coupling reaction of 1-tert-butyl 4-methyl 1H-indole-1,4-dicarboxylate. This reaction is a cornerstone in medicinal chemistry for the synthesis of complex organic molecules, enabling the formation of a carbon-carbon bond between the indole scaffold and various aryl or heteroaryl groups. The resulting 4-aryl-1H-indole derivatives are valuable building blocks in drug discovery, as the indole motif is a prominent pharmacophore in numerous biologically active compounds.[1][2][3][4]
Introduction
The indole scaffold is a privileged structure in drug discovery, forming the core of many natural products and synthetic pharmaceuticals with a wide range of therapeutic applications, including anticancer, antiviral, and antihypertensive agents.[2][3][5] The Suzuki-Miyaura coupling is a powerful and versatile palladium-catalyzed reaction for creating C(sp2)-C(sp2) bonds.[6] Its advantages include mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability of a large number of boronic acids and their derivatives.[7]
The target substrate, this compound, is an N-protected indole. The tert-butyloxycarbonyl (Boc) protecting group on the indole nitrogen is crucial as it can prevent side reactions associated with the acidity of the N-H proton, which can interfere with standard palladium-catalyzed coupling reactions.[1][8][9] This protocol outlines a general procedure for the Suzuki coupling of a 4-halo-1H-indole derivative, which is a necessary precursor to the target reaction.
Reaction Principle
The Suzuki coupling reaction involves the palladium-catalyzed cross-coupling of an organoboron compound (e.g., a boronic acid or boronate ester) with an organic halide or triflate. The catalytic cycle, illustrated below, consists of three key steps: oxidative addition, transmetalation, and reductive elimination.
References
- 1. "Development of Suzuki-Miyaura Cross-Coupling Reaction of Unprotected I" by Lucy Cornett [digitalcommons.ursinus.edu]
- 2. mdpi.com [mdpi.com]
- 3. Indole – a promising pharmacophore in recent antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in the application of indoles in multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. news-medical.net [news-medical.net]
- 6. researchgate.net [researchgate.net]
- 7. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
"1-tert-Butyl 4-methyl 1H-indole-1,4-dicarboxylate" reaction conditions for N-arylation
For the Attention of Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the N-arylation of methyl 1H-indole-4-carboxylate. The protocols are based on established palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann condensation methods, which are widely used for the formation of C-N bonds with indole scaffolds.[1][2]
Important Note on the Substrate "1-tert-Butyl 4-methyl 1H-indole-1,4-dicarboxylate": The specified substrate has a tert-butyloxycarbonyl (Boc) protecting group on the indole nitrogen. Direct N-arylation at this position is not feasible as it is already substituted. The standard synthetic approach involves the N-arylation of the unprotected indole, methyl 1H-indole-4-carboxylate. Therefore, the following protocols and data are provided for the N-arylation of methyl 1H-indole-4-carboxylate. If the user's starting material is indeed this compound, a preliminary deprotection step to remove the Boc group would be necessary before proceeding with the N-arylation.
I. Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination is a versatile and widely used method for the formation of C-N bonds, offering high yields and broad functional group tolerance under relatively mild conditions.[3][4][5] The reaction employs a palladium catalyst with a suitable phosphine ligand to couple an amine (in this case, the indole nitrogen) with an aryl halide or triflate.[6][7]
Reaction Scheme:
R-X + H-Indole ->[Pd catalyst, Ligand, Base] R-N-Indole + H-X
Summary of Reaction Conditions for Palladium-Catalyzed N-Arylation of Indoles:
| Indole Substrate | Aryl Halide/Triflate | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Indole | 4-Bromotoluene | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (3) | NaOt-Bu | Toluene | 100 | 18 | 95 |
| Indole | 4-Chlorotoluene | Pd₂(dba)₃ (1.5) | Buchwald Ligand (3) | NaOt-Bu | Toluene | 100 | 4 | 98 |
| 5-Cyanoindole | Iodobenzene | Pd₂(dba)₃ (1.5) | BINAP (3) | NaOt-Bu | Toluene | 100 | 24 | 85 |
| Methyl indole-3-carboxylate | Iodobenzene | Pd(OAc)₂ (5) | XPhos (10) | K₃PO₄ | Dioxane | 110 | 24 | 96[8] |
| 2-Phenylindole | Methyl 4-bromobenzoate | Pd₂(dba)₃ (1.5) | Ligand 4 (3) | NaOt-Bu | Toluene | 100 | 18 | 85[7] |
Note: This table is a compilation of representative data from various sources to illustrate the scope and general conditions of the Buchwald-Hartwig amination for indoles. Specific conditions should be optimized for each substrate combination.
Detailed Experimental Protocol: Palladium-Catalyzed N-Arylation
This protocol is adapted for the N-arylation of methyl 1H-indole-4-carboxylate with an aryl bromide.
Materials:
-
Methyl 1H-indole-4-carboxylate
-
Aryl bromide
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos) or similar bulky phosphine ligand
-
Sodium tert-butoxide (NaOt-Bu) or Potassium Phosphate (K₃PO₄)
-
Anhydrous toluene or dioxane
-
Schlenk tube or similar reaction vessel for inert atmosphere
-
Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add methyl 1H-indole-4-carboxylate (1.0 mmol, 1.0 equiv), the aryl bromide (1.2 mmol, 1.2 equiv), and the base (NaOt-Bu, 1.4 mmol, 1.4 equiv or K₃PO₄, 2.0 mmol, 2.0 equiv).
-
In a separate vial, pre-mix the palladium catalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol% Pd) and the phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%) in a small amount of the reaction solvent.
-
Add the catalyst/ligand pre-mixture to the Schlenk tube containing the substrates and base.
-
Add anhydrous toluene or dioxane (5 mL) to the Schlenk tube.
-
Seal the Schlenk tube and place it in a preheated oil bath at 100-110 °C.
-
Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove insoluble salts.
-
Wash the Celite pad with additional ethyl acetate (10 mL).
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired N-aryl-methyl-1H-indole-4-carboxylate.
II. Copper-Catalyzed N-Arylation (Ullmann Condensation)
The Ullmann condensation is a classical method for C-N bond formation, typically requiring higher temperatures than the Buchwald-Hartwig reaction.[9] Modern protocols often utilize ligands for copper to improve reaction efficiency and lower the required temperature.[1][10]
Reaction Scheme:
R-X + H-Indole ->[Cu catalyst, Ligand, Base] R-N-Indole + H-X
Summary of Reaction Conditions for Copper-Catalyzed N-Arylation of Indoles:
| Indole Substrate | Aryl Halide | Cu Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Indole | Iodobenzene | CuI (5) | 1,10-Phenanthroline (10) | K₂CO₃ | Dioxane | 110 | 24 | 89 |
| Indole | 4-Iodotoluene | CuI (5) | trans-1,2-Cyclohexanediamine (10) | K₃PO₄ | Toluene | 110 | 24 | 91[10] |
| 5-Nitroindole | Iodobenzene | CuI (5) | N,N'-Dimethyl-1,2-cyclohexanediamine (10) | K₃PO₄ | Dioxane | 110 | 24 | 87[10] |
| Indole | Iodobenzene | CuI (10) | L-Proline (20) | K₂CO₃ | DMSO | 90 | 40 | 85 |
| 2,3-Dimethylindole | Iodobenzene | CuI (5) | N,N'-Dimethylethylenediamine (10) | K₃PO₄ | Toluene | 110 | 24 | 98[10] |
Note: This table presents a selection of published data to demonstrate typical conditions for the Ullmann N-arylation of indoles. Optimization is recommended for specific substrates.
Detailed Experimental Protocol: Copper-Catalyzed N-Arylation
This protocol is adapted for the N-arylation of methyl 1H-indole-4-carboxylate with an aryl iodide.
Materials:
-
Methyl 1H-indole-4-carboxylate
-
Aryl iodide
-
Copper(I) iodide (CuI)
-
A suitable ligand (e.g., 1,10-phenanthroline, N,N'-dimethylethylenediamine, or L-proline)
-
Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄)
-
Anhydrous dimethylformamide (DMF) or dioxane
-
Reaction vial or flask
-
Standard laboratory glassware and purification supplies
Procedure:
-
To a reaction vial, add methyl 1H-indole-4-carboxylate (1.0 mmol, 1.0 equiv), the aryl iodide (1.2 mmol, 1.2 equiv), copper(I) iodide (0.1 mmol, 10 mol%), the ligand (0.2 mmol, 20 mol%), and the base (K₂CO₃, 2.0 mmol, 2.0 equiv).
-
Add anhydrous DMF or dioxane (5 mL) to the vial.
-
Seal the vial and place it in a preheated oil bath at 110-130 °C.
-
Stir the reaction mixture for 24-48 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to obtain the desired N-aryl-methyl-1H-indole-4-carboxylate.
III. Visualized Workflows and Relationships
Caption: General experimental workflow for the N-arylation of methyl 1H-indole-4-carboxylate.
Caption: Key components and their roles in a typical N-arylation cross-coupling reaction.
References
- 1. Copper-Catalyzed Synthesis of Multisubstituted Indoles through Tandem Ullmann-Type C-N Formation and Cross-dehydrogenative Coupling Reactions [organic-chemistry.org]
- 2. Straightforward synthesis of N-arylindoles via one-pot Fischer indolisation–indole N-arylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 5. youtube.com [youtube.com]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes: "1-tert-Butyl 4-methyl 1H-indole-1,4-dicarboxylate" as a Versatile Intermediate in the Synthesis of Bioactive Molecules
Audience: Researchers, scientists, and drug development professionals.
Introduction:
"1-tert-Butyl 4-methyl 1H-indole-1,4-dicarboxylate" is a strategically functionalized indole derivative that holds significant potential as a key intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs) and other bioactive molecules. The presence of a tert-butoxycarbonyl (Boc) group on the indole nitrogen provides robust protection, enabling selective modifications at other positions of the indole ring. The methyl ester at the 4-position offers a versatile handle for a variety of chemical transformations, including hydrolysis, amidation, and reduction, making it a valuable building block for the construction of complex molecular architectures. This document provides an overview of its application and a detailed protocol for a representative synthetic transformation.
While a direct, large-scale synthesis of a commercially available API starting from "this compound" is not prominently documented in publicly available literature, its utility is demonstrated in the synthesis of advanced intermediates for potential therapeutic agents, such as inhibitors of 14-3-3 protein-protein interactions.
Key Features and Applications:
The unique structural features of "this compound" make it a valuable tool in medicinal chemistry:
-
Orthogonal Protection: The Boc-protected nitrogen and the methyl ester at the 4-position allow for selective deprotection and functionalization, providing synthetic flexibility.
-
Versatile Handle at C4: The carboxylate group at the 4-position of the indole ring is a key feature for introducing diverse functionalities. It can be readily converted into amides, alcohols, or other functional groups to explore structure-activity relationships (SAR) in drug discovery programs.
-
Access to Indole-4-Carboxamide Derivatives: The synthesis of various amide derivatives is a common strategy in drug development to modulate pharmacokinetic and pharmacodynamic properties.
Representative Application: Synthesis of 1-(tert-Butoxycarbonyl)-1H-indole-4-carboxylic acid
A fundamental transformation utilizing "this compound" is the selective hydrolysis of the methyl ester to yield the corresponding carboxylic acid. This carboxylic acid is a crucial intermediate for the synthesis of amide derivatives, which are prevalent in many biologically active compounds.
Experimental Protocol: Selective Hydrolysis
This protocol details the selective hydrolysis of the methyl ester of "this compound" to its corresponding carboxylic acid.
Table 1: Reagents and Materials
| Reagent/Material | Grade | Supplier |
| This compound | ≥95% | Various |
| Potassium Hydroxide (KOH) | ACS Reagent Grade | Sigma-Aldrich |
| Methanol (MeOH) | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Deionized Water (H₂O) | ||
| Hydrochloric Acid (HCl) | 1 M aqueous solution | Various |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Various |
Table 2: Reaction Parameters
| Parameter | Value |
| Stoichiometry | See procedure |
| Solvent | Dichloromethane (DCM) and Methanol (MeOH) |
| Reaction Temperature | Room Temperature |
| Reaction Time | 8 hours |
| Work-up | Liquid-liquid extraction |
| Purification | Not specified in the source |
Procedure:
-
To a solution of this compound (1.0 eq) in dichloromethane (DCM), add a 2M solution of potassium hydroxide (KOH) in methanol (MeOH).[1]
-
Stir the reaction mixture at room temperature for 8 hours.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, reduce the volume of the reaction mixture under reduced pressure.
-
Redissolve the residue in DCM and add deionized water.[1]
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer with deionized water.
-
Acidify the aqueous layer to a pH of approximately 3-4 by the dropwise addition of 1 M HCl.
-
Extract the acidified aqueous layer with DCM (3 x volumes).
-
Combine the organic extracts and dry over anhydrous magnesium sulfate (MgSO₄).
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude 1-(tert-butoxycarbonyl)-1H-indole-4-carboxylic acid.
Expected Yield: Quantitative data for this specific transformation is not provided in the available literature. Yields will vary depending on the scale and purification method.
Synthetic Pathway and Workflow Visualization
The following diagrams illustrate the synthetic pathway and the experimental workflow for the hydrolysis of "this compound".
Caption: Synthetic pathway for the hydrolysis of the intermediate.
Caption: Experimental workflow for the hydrolysis reaction.
Conclusion
"this compound" is a valuable intermediate for the synthesis of functionalized indole derivatives. Its utility in providing access to indole-4-carboxylic acids, which are precursors to a wide range of amide-containing compounds, makes it a molecule of interest for researchers in drug discovery and medicinal chemistry. The provided protocol for the selective hydrolysis of its methyl ester serves as a foundational step for the further elaboration of this versatile scaffold into novel bioactive molecules. Further exploration of its reactivity will undoubtedly expand its applications in the synthesis of next-generation therapeutics.
References
Application Notes and Protocols: Deprotection of Boc Group in 1-tert-Butyl 4-methyl 1H-indole-1,4-dicarboxylate
Introduction
The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis due to its stability under various conditions and its relatively straightforward removal.[1][2] In the context of indole chemistry, the N-Boc group is instrumental in modulating the reactivity of the indole ring and facilitating various synthetic transformations. The deprotection of the N-Boc group from derivatives such as "1-tert-Butyl 4-methyl 1H-indole-1,4-dicarboxylate" to yield methyl 1H-indole-4-carboxylate is a critical step in the synthesis of many biologically active compounds and functional materials.
This document provides detailed application notes and protocols for the removal of the Boc protecting group from "this compound," targeting researchers, scientists, and professionals in drug development. The protocols cover acidic, basic, and thermal deprotection methods, offering a range of options to accommodate different substrate sensitivities and experimental requirements.
Deprotection Methodologies
The selection of an appropriate deprotection method is contingent on the overall molecular structure and the presence of other acid- or base-labile functional groups. For N-Boc protected indoles, several effective strategies have been developed.
Acidic Deprotection: This is the most conventional approach for Boc group removal.[3] Strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are commonly used.[1][4] These methods are typically fast and efficient, proceeding at room temperature.[3]
Basic Deprotection: For substrates sensitive to acidic conditions, basic deprotection offers a milder alternative.[5] Reagents such as sodium methoxide (NaOMe) in methanol can selectively cleave the N-Boc group on indoles, often leaving other ester-based protecting groups intact.[1][5]
Thermal Deprotection: Thermolytic cleavage provides a neutral condition for Boc removal and is particularly useful for substrates that are unstable in the presence of strong acids or bases.[6][7][8] This method often involves heating the substrate in a suitable solvent, and the use of microwave irradiation can significantly accelerate the process.[8][9] Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and hexafluoroisopropanol (HFIP) have been shown to be effective solvents for thermal deprotection.[8][9][10]
Alternative Mild Methods: Recent research has focused on developing even milder deprotection protocols. One such method involves the use of oxalyl chloride in methanol, which proceeds at room temperature and demonstrates broad functional group tolerance.[11] Another green chemistry approach utilizes water at elevated temperatures to effect the deprotection without any additional reagents.[12]
Quantitative Data Summary
The following table summarizes various conditions for the deprotection of N-Boc groups on indole and related aromatic systems, providing a comparative overview of their efficacy.
| Method/Reagents | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Remarks |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0 to RT | 30 min - 2 h | >95% | Standard and highly effective method.[13] |
| Hydrochloric Acid (HCl) | Dioxane | 0 to RT | 1 - 4 h | High | 4M HCl in dioxane is a common and effective reagent.[13] |
| Sodium Methoxide (NaOMe) | Methanol (dry) | Room Temperature | 1 - 3 h | 85-98% | Highly selective for N-Boc on indoles.[1] |
| Thermal (Microwave) | Ethanol | 180 | 3 h | Variable | Can lead to byproducts, yields may be low.[8] |
| Thermal (Continuous Flow) | Trifluoroethanol (TFE) | 120-150 | 30 - 60 min | ~98% | Efficient for N-Boc indoles.[6] |
| Oxalyl Chloride | Methanol | Room Temperature | 1 - 4 h | >90% | Mild conditions, tolerant of acid-labile groups.[11] |
| Water-mediated | Deionized Water | 90-100 | <15 min | 90-97% | Environmentally friendly, no additional reagents.[12] |
Experimental Protocols
Protocol 1: Acidic Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
Materials and Reagents:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM (approximately 0.1 M solution) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add trifluoroacetic acid (5-10 equivalents) to the stirred solution.
-
Remove the ice bath and allow the reaction to warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 30 minutes to 2 hours).
-
Upon completion, carefully quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product (methyl 1H-indole-4-carboxylate) by column chromatography on silica gel if necessary.
Protocol 2: Basic Deprotection using Sodium Methoxide (NaOMe) in Methanol
Materials and Reagents:
-
This compound
-
Methanol (dry)
-
Sodium methoxide (catalytic amount, e.g., 0.1-0.3 equivalents)
-
Water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve this compound (1 equivalent) in dry methanol in a round-bottom flask.
-
Add a catalytic amount of sodium methoxide to the solution at room temperature.[1]
-
Stir the reaction mixture at ambient temperature and monitor its progress by TLC (typically 1-3 hours).[1]
-
Once the reaction is complete, dilute the mixture with water.[1]
-
Extract the product into ethyl acetate (2 x 20 ml for a small scale reaction).[1]
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[1]
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel to obtain pure methyl 1H-indole-4-carboxylate.[1]
Protocol 3: Thermal Deprotection in Trifluoroethanol (TFE)
Materials and Reagents:
-
This compound
-
2,2,2-Trifluoroethanol (TFE)
-
Round-bottom flask with reflux condenser or a sealed tube for microwave synthesis
-
Heating mantle or oil bath / Microwave reactor
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve this compound in TFE in a suitable reaction vessel.
-
Heat the solution to reflux (conventional heating) or to a specified temperature (e.g., 150 °C) in a microwave reactor.[6][9]
-
Maintain the temperature and monitor the reaction by TLC until completion (residence times can be as short as 30-60 minutes in continuous flow systems).[6]
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The resulting crude product can then be purified by column chromatography.
Mandatory Visualizations
Boc Deprotection Workflow
Caption: General workflow for the deprotection of the Boc group.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Incomplete or slow reaction with standard acidic conditions (TFA/DCM). | The substrate is particularly stable or sterically hindered. | Increase the concentration of the acid, slightly raise the temperature (e.g., to 40 °C), or prolong the reaction time. Alternatively, switch to a stronger acid system like 4M HCl in dioxane.[5] |
| Formation of side products, indicating instability. | The indole ring or other functional groups are sensitive to strong acids. | Switch to a milder deprotection method. Basic conditions (e.g., NaOMe in methanol) are highly selective for N-Boc on indoles.[1][5] Thermal deprotection in TFE or HFIP is also a powerful alternative for acid-sensitive compounds.[5][9] |
| Both N-Boc and another acid-labile group (e.g., t-butyl ester) are cleaved. | Lack of selectivity in the chosen acidic conditions. | Employ basic conditions like NaOMe in methanol, which can selectively remove the N-Boc group while leaving other ester groups intact.[1] |
| Difficulty in removing the Boc group even with strong acid. | The N-Boc protected indole is exceptionally recalcitrant. | Consider harsher conditions such as thermal deprotection in refluxing TFE or HFIP, potentially with microwave assistance to accelerate the reaction.[5][9] |
Conclusion
The deprotection of the Boc group from "this compound" is a versatile transformation that can be accomplished through various methods. The choice between acidic, basic, or thermal conditions should be guided by the stability of the substrate and the presence of other functional groups. The protocols and data provided herein offer a comprehensive guide for selecting and implementing the most suitable deprotection strategy to afford the desired methyl 1H-indole-4-carboxylate in high yield and purity.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amine Protection / Deprotection [fishersci.co.uk]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. reddit.com [reddit.com]
Application Notes and Protocols: Scale-up Synthesis of 1-tert-Butyl 4-methyl 1H-indole-1,4-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the scale-up synthesis of 1-tert-Butyl 4-methyl 1H-indole-1,4-dicarboxylate, a key intermediate in the development of various pharmaceutical compounds. The synthesis involves the N-Boc protection of methyl indole-4-carboxylate. This application note outlines the reaction procedure, purification, and analytical characterization suitable for preparing the title compound on a multi-gram scale, ensuring high purity and yield. All quantitative data is summarized for clarity, and a detailed experimental workflow is provided.
Introduction
Indole derivatives are a critical class of heterocyclic compounds widely found in bioactive molecules and pharmaceuticals. The functionalization of the indole core is a key strategy in medicinal chemistry to modulate the pharmacological properties of drug candidates. The protection of the indole nitrogen, often with a tert-butoxycarbonyl (Boc) group, is a common and crucial step to allow for selective reactions at other positions of the indole ring. This document details a robust and scalable method for the synthesis of this compound, starting from commercially available methyl indole-4-carboxylate.
Reaction Scheme
Materials and Reagents
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form | Supplier |
| Methyl indole-4-carboxylate | 39830-66-5 | C₁₀H₉NO₂ | 175.19 | Off-white to yellowish crystalline powder[1] | Commercial Vendor |
| Di-tert-butyl dicarbonate (Boc₂O) | 24424-99-5 | C₁₀H₁₈O₅ | 218.25 | Colorless to white crystalline solid or liquid | Commercial Vendor |
| 4-Dimethylaminopyridine (DMAP) | 1122-58-3 | C₇H₁₀N₂ | 122.17 | White crystalline solid | Commercial Vendor |
| Tetrahydrofuran (THF), Anhydrous | 109-99-9 | C₄H₈O | 72.11 | Clear, colorless liquid | Commercial Vendor |
| Ethyl acetate (EtOAc) | 141-78-6 | C₄H₈O₂ | 88.11 | Clear, colorless liquid | Commercial Vendor |
| Hexanes | 110-54-3 | C₆H₁₄ | 86.18 | Clear, colorless liquid | Commercial Vendor |
| Saturated aqueous sodium bicarbonate | 75420-21-0 | NaHCO₃ | 84.01 | Colorless aqueous solution | Prepared in-house |
| Brine (Saturated aqueous NaCl) | 7647-14-5 | NaCl | 58.44 | Colorless aqueous solution | Prepared in-house |
| Anhydrous magnesium sulfate | 7487-88-9 | MgSO₄ | 120.37 | White crystalline powder | Commercial Vendor |
Experimental Protocol: Scale-up Synthesis (10 g Scale)
4.1. Reaction Setup
-
To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, add methyl indole-4-carboxylate (10.0 g, 57.1 mmol).
-
Add anhydrous tetrahydrofuran (THF, 200 mL) to the flask and stir until the starting material is fully dissolved.
-
Add 4-dimethylaminopyridine (DMAP, 0.70 g, 5.71 mmol, 0.1 equiv) to the solution.
-
In a separate beaker, dissolve di-tert-butyl dicarbonate (Boc₂O, 14.9 g, 68.5 mmol, 1.2 equiv) in anhydrous THF (50 mL).
4.2. Reaction Execution
-
Slowly add the Boc₂O solution to the reaction mixture at room temperature over a period of 30 minutes.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 mixture of hexanes:ethyl acetate as the eluent. The reaction is complete when the starting material spot is no longer visible.
4.3. Work-up and Purification
-
Once the reaction is complete, concentrate the reaction mixture under reduced pressure to remove the THF.
-
Dissolve the resulting residue in ethyl acetate (200 mL).
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x 100 mL) and brine (1 x 100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield a crude oil or solid.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of 5% to 20% ethyl acetate in hexanes.
-
Combine the fractions containing the pure product and concentrate under reduced pressure to afford this compound as a solid.
-
Dry the final product under high vacuum to remove any residual solvents.
Results and Characterization
| Parameter | Value |
| Expected Yield | 85-95% |
| Appearance | White to off-white solid |
| Molecular Formula | C₁₅H₁₇NO₄ |
| Molecular Weight | 275.30 g/mol |
| ¹H NMR (CDCl₃, 300 MHz) | δ 7.93 (d, 1H), 7.92 (d, 1H), 7.58 (d, 1H), 7.27 (t, 1H), 6.85 (d, 1H), 3.93 (s, 3H), 1.68 (s, 9H) |
Safety Precautions
-
Conduct all operations in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Di-tert-butyl dicarbonate is a flammable solid and can cause skin and eye irritation. Handle with care.
-
Tetrahydrofuran is a flammable liquid and can form explosive peroxides. Use from a freshly opened container or test for peroxides before use.
-
Refer to the Safety Data Sheets (SDS) for all reagents before commencing work.
Experimental Workflow Diagram
Caption: Workflow for the scale-up synthesis of the target compound.
References
Troubleshooting & Optimization
Optimizing reaction yield for "1-tert-Butyl 4-methyl 1H-indole-1,4-dicarboxylate" synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 1-tert-Butyl 4-methyl 1H-indole-1,4-dicarboxylate.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A common and effective method is the direct N-acylation of methyl 1H-indole-4-carboxylate using di-tert-butyl dicarbonate (Boc)₂O. This reaction selectively installs the bulky tert-butoxycarbonyl (Boc) group onto the indole nitrogen, which serves as a protecting group and modifies the electronic properties of the indole ring.
Q2: Why is the Boc group a suitable protecting group for the indole nitrogen?
The Boc group is widely used for several reasons:
-
Stability: It is stable to a wide range of reaction conditions, including many nucleophilic and basic reagents.
-
Lability under acidic conditions: It can be easily removed with mild acids like trifluoroacetic acid (TFA), allowing for subsequent reactions at the nitrogen position.[1]
-
Increased Solubility: The bulky and lipophilic nature of the Boc group often improves the solubility of indole intermediates in organic solvents.
Q3: How can I confirm the successful synthesis of the target compound?
Confirmation is typically achieved through standard analytical techniques:
-
NMR Spectroscopy (¹H and ¹³C): Look for the appearance of a characteristic singlet for the nine protons of the tert-butyl group around 1.7 ppm in the ¹H NMR spectrum. In the ¹³C NMR, new signals for the quaternary and methyl carbons of the Boc group will appear.
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the mass of the product (C₁₅H₁₇NO₄, MW: 275.30 g/mol ) should be observed.
-
Thin Layer Chromatography (TLC): The product will have a different Rf value compared to the starting material (methyl 1H-indole-4-carboxylate).
Q4: What are the primary safety considerations for this synthesis?
-
Di-tert-butyl dicarbonate ((Boc)₂O): Can cause skin and eye irritation. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Solvents: Dichloromethane (DCM) and acetonitrile are commonly used and should be handled in a fume hood due to their volatility and potential toxicity.
-
Bases: Triethylamine (TEA) and 4-Dimethylaminopyridine (DMAP) are toxic and corrosive. Avoid inhalation and skin contact.
Troubleshooting Guide
Issue 1: Low or No Product Yield
Q: My reaction yield is very low, or I've recovered only starting material. What are the potential causes?
Low yields are a common issue in indole synthesis and can stem from several factors.[1][2] A systematic evaluation of your experimental setup is the best approach.
Possible Causes & Solutions:
-
Poor Quality Reagents:
-
(Boc)₂O Degradation: Di-tert-butyl dicarbonate can degrade over time, especially if exposed to moisture. Use a fresh bottle or verify the purity of your existing stock.
-
Solvent Purity: The reaction may be sensitive to moisture.[2] Ensure you are using anhydrous solvents, especially for the reaction setup.
-
-
Suboptimal Reaction Conditions:
-
Insufficient Base: The choice and amount of base are critical. DMAP is a highly effective catalyst for this transformation. Ensure it is used in catalytic amounts and that a stoichiometric amount of a non-nucleophilic base like triethylamine is present to neutralize the acid byproduct.
-
Incorrect Temperature: While the reaction often proceeds well at room temperature, gentle heating (e.g., to 40 °C) might be necessary for less reactive substrates. Conversely, excessive heat can lead to decomposition.
-
Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC).[2] The reaction may be slower or faster than anticipated.
-
Troubleshooting Low Yield: A Logic Diagram
Caption: Troubleshooting flowchart for low reaction yield.
Issue 2: Multiple Products Observed on TLC
Q: My TLC analysis shows multiple spots, indicating the formation of several side products. How can I improve selectivity?
Side product formation can arise from impurities or non-selective reactions.
Possible Causes & Solutions:
-
Impure Starting Materials: Impurities in the starting indole can lead to various side reactions.[1] Consider recrystallizing or purifying the methyl 1H-indole-4-carboxylate before use.
-
Reaction at other positions: While N-acylation is generally favored, reaction at C3 can occur under certain conditions, although this is less likely with the bulky Boc group. Lowering the reaction temperature can sometimes improve selectivity by favoring the kinetic product.[2]
-
Decomposition: Indoles can be sensitive to strongly acidic or basic conditions and prolonged heating. Ensure the reaction is not run for an excessive amount of time and that the workup is performed promptly after completion.
Issue 3: Difficulty with Product Purification
Q: I am struggling to separate my product from the starting material and byproducts during column chromatography.
Purification can be challenging, especially if the Rf values of the components are very close.
Possible Causes & Solutions:
-
Inappropriate Solvent System: The polarity of your eluent may not be optimal.
-
Systematic Screening: Run several TLCs with different solvent systems (e.g., Hexanes/Ethyl Acetate, Dichloromethane/Methanol) to find an eluent that provides better separation between your product and impurities.
-
Gradient Elution: Use a shallow gradient during column chromatography, starting with a low polarity eluent and gradually increasing the polarity. This can improve the separation of closely eluting compounds.
-
-
Byproduct Interference: The main byproducts from this reaction are tert-butanol and CO₂, with unreacted (Boc)₂O and triethylamine salts also present. An aqueous workup is crucial to remove most of these before chromatography. Washing the organic layer with dilute acid (e.g., 1M HCl) can help remove residual amines like TEA and DMAP.
Data Presentation: Optimizing Reaction Conditions
The following table summarizes key parameters and their typical impact on the N-Boc protection of indoles. This data is representative and should be used as a starting point for optimization.
| Parameter | Condition A | Condition B | Condition C | Expected Outcome |
| (Boc)₂O (equivalents) | 1.1 eq | 1.5 eq | 2.0 eq | Using a slight excess (1.1-1.2 eq) is usually sufficient. Higher amounts can complicate purification. |
| Base | TEA (1.2 eq) | DMAP (0.1 eq) | TEA (1.2 eq) + DMAP (0.1 eq) | DMAP is a superior catalyst; the combination with TEA often gives the best results and fastest reaction times. |
| Solvent | Dichloromethane | Acetonitrile | Tetrahydrofuran | Acetonitrile and DCM are excellent choices. THF can also be used but may lead to slower reaction rates. |
| Temperature | 0 °C to RT | Room Temp. | 40 °C | Room temperature is typically effective. Start at 0°C and allow to warm if the reaction is highly exothermic. Gentle heating may be needed for slow reactions. |
| Reaction Time | 2 hours | 12 hours | 24 hours | Highly dependent on other conditions. Monitor by TLC to determine the optimal time and avoid degradation. |
Experimental Protocol
This protocol describes a general procedure for the synthesis of this compound.
Experimental Workflow
Caption: Step-by-step workflow for the synthesis and purification.
Materials:
-
Methyl 1H-indole-4-carboxylate
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
4-Dimethylaminopyridine (DMAP)
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Deionized Water
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Eluent for chromatography (e.g., Hexanes/Ethyl Acetate mixture)
Procedure:
-
Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add methyl 1H-indole-4-carboxylate (1.0 eq) and 4-dimethylaminopyridine (DMAP, 0.1 eq). Dissolve the solids in anhydrous dichloromethane (DCM).
-
Addition of Base: Add triethylamine (TEA, 1.2 eq) to the solution and stir for 5 minutes.
-
Boc Anhydride Addition: Cool the mixture to 0 °C using an ice bath. Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) in anhydrous DCM dropwise over 15 minutes.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the progress of the reaction by TLC until the starting material is consumed (typically 2-12 hours).
-
Workup: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer with DCM (2x). Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.[3]
References
"1-tert-Butyl 4-methyl 1H-indole-1,4-dicarboxylate" reaction byproducts and removal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-tert-Butyl 4-methyl 1H-indole-1,4-dicarboxylate. The information is presented in a question-and-answer format to directly address common issues encountered during its synthesis and subsequent reactions.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found after the synthesis of this compound?
The synthesis of this compound typically involves the N-Boc protection of methyl 1H-indole-4-carboxylate. Common impurities include:
-
Unreacted methyl 1H-indole-4-carboxylate: Incomplete reaction can leave the starting material in your crude product.
-
Excess di-tert-butyl dicarbonate (Boc₂O): This reagent is often used in excess to ensure complete reaction.
-
tert-Butanol: A byproduct of the Boc protection reaction.
-
Di-Boc derivatives: Although less common for indoles, over-reaction is a possibility.
Q2: How can I monitor the progress of the N-Boc protection reaction?
Thin-layer chromatography (TLC) is a straightforward method to monitor the reaction. The product, this compound, will have a different Rf value compared to the starting material, methyl 1H-indole-4-carboxylate. Use a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) to achieve good separation. The disappearance of the starting material spot indicates reaction completion.
Q3: What are the general strategies for removing the Boc protecting group?
The tert-butoxycarbonyl (Boc) group is labile to acidic conditions. Common methods for its removal include:
-
Trifluoroacetic acid (TFA): A solution of TFA in a solvent like dichloromethane (DCM) is highly effective.
-
Hydrochloric acid (HCl): HCl in an organic solvent such as dioxane, methanol, or ethyl acetate is also widely used.[1]
-
Oxalyl chloride in methanol: This provides a mild method for selective deprotection.[2]
Q4: How can the methyl ester be hydrolyzed?
Hydrolysis of the methyl ester to the corresponding carboxylic acid is typically achieved under basic conditions. Common reagents include:
-
Lithium hydroxide (LiOH): A solution of LiOH in a mixture of THF, methanol, and water is a standard method.
-
Sodium hydroxide (NaOH) or potassium hydroxide (KOH): Aqueous solutions of these bases are also effective.
Q5: Is it possible to selectively remove either the Boc group or the methyl ester?
Yes, selective deprotection is a key consideration.
-
Selective Boc deprotection: Acidic conditions (e.g., TFA, HCl) will generally remove the Boc group while leaving the methyl ester intact, provided the reaction time and temperature are controlled.
-
Selective methyl ester hydrolysis: Basic conditions (e.g., LiOH) will typically hydrolyze the methyl ester without affecting the Boc group, which is stable to base.
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Potential Cause | Recommended Solution |
| Incomplete Reaction | Ensure the reaction is stirred for a sufficient duration. Monitor by TLC until the starting material is consumed. Consider a slight increase in the equivalents of di-tert-butyl dicarbonate. |
| Poor Quality Reagents | Use fresh, high-purity di-tert-butyl dicarbonate and ensure the starting indole is pure. Impurities in the starting material can lead to side reactions. |
| Suboptimal Reaction Conditions | The reaction is typically run at room temperature. If the reaction is sluggish, a slight increase in temperature (e.g., to 40 °C) may help, but monitor for potential side product formation. The choice of base (e.g., DMAP, triethylamine) and solvent can also be optimized. |
| Moisture in the Reaction | Ensure all glassware is thoroughly dried and use anhydrous solvents, as moisture can hydrolyze the di-tert-butyl dicarbonate. |
Issue 2: Presence of Byproducts After N-Boc Protection
| Byproduct | Identification | Removal Method |
| Unreacted methyl 1H-indole-4-carboxylate | TLC, ¹H NMR | Flash column chromatography on silica gel. |
| Excess di-tert-butyl dicarbonate (Boc₂O) | ¹H NMR (singlet around 1.5 ppm) | Can often be removed by evaporation under high vacuum. Alternatively, it can be quenched by adding a small amount of methanol or a primary amine (like tris(2-aminoethyl)amine) at the end of the reaction, followed by an aqueous workup. Flash column chromatography is also effective. |
| tert-Butanol | ¹H NMR (singlet around 1.28 ppm) | Typically removed by evaporation under reduced pressure. |
Issue 3: Difficulty in Selective Deprotection
| Problem | Potential Cause | Recommended Solution |
| Loss of both protecting groups | Reaction conditions are too harsh (e.g., prolonged heating, high acid/base concentration). | For selective Boc removal, use milder acidic conditions (e.g., lower concentration of TFA, shorter reaction time, or perform the reaction at 0 °C). For selective ester hydrolysis, use stoichiometric amounts of base at room temperature and monitor the reaction closely by TLC. |
| Incomplete deprotection/hydrolysis | Insufficient reagent or reaction time. | Increase the equivalents of acid or base, or prolong the reaction time. Gentle heating may be required, but should be done cautiously to avoid loss of selectivity. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a general procedure based on standard N-Boc protection methods.
Materials:
-
Methyl 1H-indole-4-carboxylate
-
Di-tert-butyl dicarbonate (Boc₂O)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
Procedure:
-
Dissolve methyl 1H-indole-4-carboxylate (1 equivalent) in the chosen anhydrous solvent.
-
Add DMAP (0.1 equivalents) to the solution.
-
Add di-tert-butyl dicarbonate (1.2 equivalents) portion-wise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Protocol 2: Selective Removal of the N-Boc Group
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve this compound in DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add TFA (typically 20-50% v/v in DCM) dropwise to the stirred solution.
-
Monitor the reaction by TLC.
-
Once the starting material is consumed, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Extract the product with DCM, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Protocol 3: Selective Hydrolysis of the Methyl Ester
Materials:
-
This compound
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Water
Procedure:
-
Dissolve this compound in a mixture of THF and MeOH.
-
Add an aqueous solution of LiOH (typically 1-2 M).
-
Stir the mixture at room temperature and monitor by TLC.
-
Upon completion, acidify the reaction mixture to pH ~3-4 with a dilute acid (e.g., 1 M HCl).
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Data Presentation
Table 1: Summary of Typical Yields for Related Reactions
| Reaction | Substrate | Product | Typical Yield (%) | Reference |
| N-Boc Protection | Aniline | N-Boc aniline | 99% | |
| N-Boc Deprotection | N-Boc-L-tryptophan | L-tryptophan | >90% | [2] |
| Ester Hydrolysis | Various methyl esters | Carboxylic acids | High yields | [3] |
Note: Yields are highly dependent on the specific substrate and reaction conditions.
Visualizations
Caption: Reaction pathway for the synthesis and selective deprotection of the target molecule.
Caption: Troubleshooting flowchart for byproduct identification and removal.
References
Common side reactions with "1-tert-Butyl 4-methyl 1H-indole-1,4-dicarboxylate"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "1-tert-Butyl 4-methyl 1H-indole-1,4-dicarboxylate". The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. What are the most common side reactions observed when working with this compound?
While specific side reaction data for this exact molecule is not extensively documented, common side reactions can be anticipated based on the reactivity of its functional groups: the N-tert-butoxycarbonyl (Boc) protecting group and the methyl ester at the 4-position.
Potential side reactions include:
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Deprotection of the N-Boc group: The Boc group is susceptible to cleavage under acidic conditions.[1][2][3] Inadvertent exposure to strong acids during a reaction or workup can lead to the formation of the corresponding N-unprotected indole.
-
Hydrolysis of the methyl ester: The methyl ester at the C4 position can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions.
-
Decarboxylation: Indole-4-carboxylic acids, which can be formed from ester hydrolysis, may undergo decarboxylation, especially at elevated temperatures, leading to the formation of the corresponding N-Boc-indole.[4][5][6][7]
-
Reactions at the C3 position: The C3 position of the indole ring is nucleophilic and can be susceptible to side reactions, such as alkylation or acylation, depending on the reaction conditions.[8]
-
Ring dearomatization: Under certain oxidative conditions, the indole ring itself can undergo dearomatization.[4]
Troubleshooting Unexpected Products:
| Observed Side Product | Potential Cause | Suggested Solution |
| N-deprotected indole | Exposure to acidic conditions. | Maintain neutral or basic conditions. Use a milder acid for any necessary acidic steps. Buffer the reaction mixture. |
| Indole-4-carboxylic acid | Hydrolysis of the methyl ester. | Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere. Avoid strong acids or bases if ester integrity is crucial. |
| N-Boc-indole | Decarboxylation of the indole-4-carboxylic acid intermediate. | Keep reaction temperatures as low as possible. If ester hydrolysis is unavoidable, consider performing the subsequent step at a lower temperature. |
| C3-substituted indole | Presence of electrophiles and/or conditions favoring C3 reactivity. | Ensure complete deprotonation of the indole nitrogen if N-alkylation is intended.[8] Use directing groups if C3 functionalization is to be avoided. |
2. My reaction is not proceeding as expected. What are some general troubleshooting steps?
If you are experiencing low yield or incomplete conversion, consider the following:
-
Purity of Starting Material: Ensure the purity of your "this compound" and other reagents. Impurities can inhibit the reaction or lead to side products.
-
Reaction Conditions:
-
Temperature: Optimize the reaction temperature. Some reactions may require heating to proceed, while others may need to be cooled to prevent side reactions.
-
Solvent: The choice of solvent is critical. Ensure it is anhydrous if moisture-sensitive reagents are used. The polarity of the solvent can also significantly impact reaction rates.
-
Atmosphere: For reactions sensitive to oxidation, perform the experiment under an inert atmosphere (e.g., nitrogen or argon).[8]
-
-
Reagent Stoichiometry: Carefully check the stoichiometry of your reagents. An excess or deficit of a particular reagent can lead to incomplete reactions or the formation of byproducts.
Experimental Protocols
Protocol 1: General Procedure for N-Boc Deprotection
This protocol describes a common method for the removal of the N-Boc protecting group.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve this compound in dichloromethane.
-
Add trifluoroacetic acid dropwise to the solution at room temperature.
-
Stir the reaction mixture and monitor its progress by thin-layer chromatography (TLC).
-
Once the starting material is consumed, carefully neutralize the reaction mixture with a saturated sodium bicarbonate solution.
-
Extract the product with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography if necessary.
Potential Issue: Hydrolysis of the methyl ester may occur if the reaction is exposed to aqueous base for an extended period during workup. It is advisable to perform the neutralization and extraction steps efficiently.
Visualizations
Diagram 1: Logical Workflow for a Hypothetical Suzuki Coupling Reaction
This diagram illustrates a logical workflow for a Suzuki coupling reaction using a hypothetical bromo-derivative of the title compound, a common transformation for such intermediates.
Caption: A typical experimental workflow for a Suzuki coupling reaction.
Diagram 2: Potential Side Reaction Pathways
This diagram illustrates the potential side reactions that can occur with this compound under different conditions.
Caption: Potential side reaction pathways for the title compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
"1-tert-Butyl 4-methyl 1H-indole-1,4-dicarboxylate" stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of "1-tert-Butyl 4-methyl 1H-indole-1,4-dicarboxylate" (CAS No. 220499-11-6).
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
For long-term storage (1-2 years), it is recommended to store the compound at -20°C. For short-term storage (1-2 weeks), -4°C is acceptable.
Q2: What conditions should be avoided during handling and storage?
To ensure the stability of the compound, you should avoid exposure to heat, flames, and sparks. Additionally, contact with strong oxidizing agents should be prevented as it may lead to degradation. The N-Boc and tert-butyl ester functional groups are sensitive to acidic conditions and high temperatures, which can cause cleavage.
Q3: What are the primary degradation pathways for this compound?
The two main points of instability in "this compound" are the N-tert-butoxycarbonyl (N-Boc) group and the tert-butyl ester.
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N-Boc Cleavage: The N-Boc group is susceptible to cleavage under acidic conditions (e.g., trifluoroacetic acid, hydrochloric acid) and thermolytic stress, particularly in the presence of certain solvents like 2,2,2-trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP).
-
tert-Butyl Ester Hydrolysis: The tert-butyl ester can be hydrolyzed to the corresponding carboxylic acid in the presence of strong acids.
Q4: Are there any known incompatibilities with common laboratory reagents?
Yes, the compound is incompatible with strong oxidizing agents. Care should also be taken to avoid contact with strong acids, which can lead to the deprotection of the N-Boc group and hydrolysis of the tert-butyl ester.
Troubleshooting Guide
This guide addresses specific issues that users might encounter during their experiments with this compound.
| Problem | Possible Cause | Suggested Solution |
| Unexpected experimental results or low yield | Compound degradation due to improper storage or handling. | Verify the purity of your compound using analytical techniques like HPLC, LC-MS, or NMR as detailed in the Experimental Protocols section. If degradation is confirmed, use a fresh, properly stored sample. |
| Appearance of new spots on TLC or peaks in LC-MS | Formation of byproducts from the cleavage of the N-Boc group or hydrolysis of the tert-butyl ester. | This indicates that the compound has been exposed to destabilizing conditions such as acid or excessive heat. It is advisable to purify the compound or use a new batch. |
| Change in physical appearance (e.g., color, clumping) | Potential decomposition of the compound. | While a change in appearance can indicate degradation, it is not a definitive sign. Confirm the purity of the compound using the analytical methods described below. |
Stability Data
| Condition | N-Boc Group Stability | tert-Butyl Ester Stability | Overall Compound Stability |
| -20°C, sealed, dark | High | High | High (Recommended for long-term storage) |
| -4°C, sealed, dark | High | High | High (Suitable for short-term storage) |
| Room Temperature | Moderate (Risk of slow degradation over time) | Moderate (Risk of slow degradation over time) | Low to Moderate (Not recommended for storage) |
| Elevated Temperature (>40°C) | Low (Thermolytic cleavage is possible) | Low (Thermolytic cleavage is possible) | Low |
| Aqueous Acid (e.g., 1M HCl) | Low (Rapid cleavage) | Low (Rapid hydrolysis) | Very Low |
| Aqueous Base (e.g., 1M NaOH) | Generally Stable | Moderate (Saponification may occur) | Moderate |
| Common Organic Solvents (DCM, THF, Acetonitrile) | High (at room temperature) | High (at room temperature) | High |
| Protic Solvents (e.g., Methanol) | High (at room temperature) | High (at room temperature) | High |
Experimental Protocols
Purity Assessment via High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of this compound.
-
Instrumentation:
-
HPLC system with a UV detector.
-
-
Materials:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Sample Preparation: Dissolve a small amount of the compound in acetonitrile to a concentration of approximately 1 mg/mL.
-
-
HPLC Conditions:
-
Gradient: Start with a suitable ratio of Mobile Phase A and B (e.g., 70:30 A:B), and gradually increase the proportion of Mobile Phase B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at a wavelength where indole derivatives absorb, typically around 220 nm and 280 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Analyze the resulting chromatogram to determine the area percentage of the main peak, which corresponds to the purity of the compound. The presence of additional peaks may indicate impurities or degradation products.
-
Visualizations
Caption: A logical workflow for assessing the stability of the compound.
Caption: Potential degradation pathways under acidic or thermal stress.
Technical Support Center: Purification of 1-tert-Butyl 4-methyl 1H-indole-1,4-dicarboxylate
This technical support guide is intended for researchers, scientists, and drug development professionals. It provides detailed troubleshooting advice and frequently asked questions (FAQs) regarding the purification of "1-tert-Butyl 4-methyl 1H-indole-1,4-dicarboxylate".
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The two most effective and commonly used purification techniques for this compound are flash column chromatography and recrystallization.[1] Flash chromatography is excellent for separating the target compound from impurities with different polarities, while recrystallization is ideal for achieving high purity if a suitable solvent system can be found.[1][2]
Q2: How do I choose between flash chromatography and recrystallization?
A2: The choice depends on the nature and quantity of impurities.
-
Flash Chromatography: Choose this method when you have a complex mixture of byproducts with varying polarities. It is highly versatile and generally provides good separation.[2]
-
Recrystallization: This method is preferable when the crude product is relatively pure (>85-90%) and you need to remove minor impurities to obtain a highly crystalline final product. It is often more scalable and cost-effective than chromatography.[1]
Q3: What are some suitable solvent systems for flash chromatography of this compound?
A3: For N-Boc protected indole esters, a gradient of ethyl acetate in a non-polar solvent like hexanes or petroleum ether is a standard choice.[3] You should always determine the optimal solvent system by thin-layer chromatography (TLC) first. A good starting point is a 10-20% ethyl acetate/hexanes mixture.
Q4: How can I visualize this compound on a TLC plate?
A4: this compound is a conjugated system and should be visible under short-wave UV light (254 nm) as a dark spot on a fluorescent TLC plate.[4] For destructive visualization, stains such as potassium permanganate (which reacts with the oxidizable indole ring) or a p-anisaldehyde solution can be effective.[5]
Q5: The N-Boc group seems sensitive. Are there any purification conditions I should avoid?
A5: The tert-butyloxycarbonyl (Boc) group is sensitive to strong acids.[6] Avoid using highly acidic solvent systems or additives in your chromatography mobile phase. While silica gel is slightly acidic, it is generally well-tolerated.[7] Thermolytic cleavage can occur at very high temperatures (e.g., >150°C), so prolonged heating during recrystallization should be done with care.[8]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the purification of this compound.
| Problem / Observation | Possible Cause(s) | Suggested Solution(s) |
| Product is an oil and will not solidify or crystallize. | 1. Residual solvent in the crude product. 2. Presence of impurities inhibiting crystallization. 3. The compound may be inherently low-melting or an amorphous solid. | 1. Dry the crude product under high vacuum, possibly with gentle heating (40-50°C), to remove all volatile residues.[3] 2. Attempt trituration by stirring the oil vigorously with a non-polar solvent like hexanes or diethyl ether to wash away impurities and induce solidification.[3] 3. If the product remains an oil after further purification by chromatography, it may be its natural state. Confirm purity by NMR and HPLC. |
| Multiple, closely-spaced spots on TLC after reaction. | 1. Incomplete reaction, leaving starting materials. 2. Formation of isomers or related byproducts (e.g., from side reactions in a Fischer indole synthesis).[9] | 1. Optimize the reaction conditions (time, temperature, reagents) to drive it to completion. 2. Use a high-resolution purification method like flash chromatography with a shallow solvent gradient to improve separation. Test multiple solvent systems on TLC to maximize the Rf difference between the spots. |
| Product co-elutes with an impurity during column chromatography. | 1. The solvent system is not optimal and does not provide enough resolution. 2. The column is overloaded with crude material. | 1. Re-evaluate the mobile phase using TLC. Try a less polar solvent system (e.g., toluene/ethyl acetate or dichloromethane/hexanes) or add a small percentage of a third solvent to modify selectivity.[3] 2. Reduce the amount of crude material loaded onto the column. A general rule is a 1:30 to 1:50 ratio of compound to silica gel by weight for difficult separations.[10] |
| Low recovery of product after recrystallization. | 1. The product has significant solubility in the cold recrystallization solvent. 2. Too much solvent was used to dissolve the crude material. | 1. Ensure the chosen "poor" solvent (anti-solvent) is one in which the product is highly insoluble. Wash the collected crystals with a minimal amount of ice-cold anti-solvent. 2. Use the absolute minimum amount of hot solvent required to fully dissolve the compound. After cooling, concentrate the mother liquor and attempt a second recrystallization to recover more product. |
| Product appears to decompose on the silica gel column (streaking on TLC). | 1. The compound is sensitive to the acidic nature of silica gel. 2. The compound is unstable over long periods in the solvent. | 1. Deactivate the silica gel by pre-treating it with a base like triethylamine. This is done by adding ~1% triethylamine to the eluent used to pack and run the column. 2. Use a faster purification technique or run the column more quickly. Alternatively, consider using a different stationary phase like neutral alumina.[11] |
Data Presentation: Purification Method Comparison
The following table presents hypothetical data comparing the effectiveness of different purification strategies for a 10-gram batch of crude this compound with an initial purity of 80%.
| Purification Method | Solvent System | Typical Yield (%) | Final Purity (%) (by HPLC) | Time Required | Notes |
| Flash Chromatography | Hexanes/Ethyl Acetate (Gradient: 5% to 25% EtOAc) | 85 - 90% | >98% | 3-4 hours | Excellent for removing multiple impurities. Requires careful fraction collection.[2] |
| Flash Chromatography | Dichloromethane/Methanol (Gradient: 0% to 5% MeOH) | 80 - 88% | >97% | 3-4 hours | Good alternative if separation is poor in Hex/EtOAc. Methanol is more polar.[3] |
| Recrystallization | Ethanol/Water | 70 - 80% | >99% | 2 hours + cooling time | Can result in very high purity but may have lower recovery. Risk of "oiling out".[12] |
| Recrystallization | Ethyl Acetate/Hexanes | 75 - 85% | >99% | 2 hours + cooling time | A common and effective system for Boc-protected compounds.[12] |
Experimental Protocols
Detailed Protocol: Flash Column Chromatography
This protocol is a general guideline for purifying ~1.0 g of crude this compound.
-
TLC Analysis:
-
Dissolve a small sample of the crude material in dichloromethane.
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in a series of solvent systems (e.g., 10%, 20%, and 30% Ethyl Acetate in Hexanes) to find the system that gives your product an Rf value of ~0.25-0.35.
-
-
Column Preparation:
-
Select a glass column of appropriate size (e.g., 40 mm diameter).
-
Add a small plug of cotton or glass wool to the bottom.[11]
-
Add a ~1 cm layer of sand.
-
Prepare a slurry of silica gel (30-50 g for 1 g of crude material) in the initial, low-polarity eluent (e.g., 5% EtOAc/Hexanes).[10]
-
Pour the slurry into the column and use air pressure to pack the silica bed firmly, ensuring no cracks or air bubbles are present.[13]
-
Add another ~1 cm layer of sand on top of the packed silica.[7]
-
-
Sample Loading:
-
Dissolve the 1.0 g of crude product in the minimum amount of dichloromethane or the eluent.
-
Carefully pipette the solution onto the top layer of sand.[11]
-
Rinse the flask with a small amount of eluent and add it to the column to ensure all the product is transferred.
-
Allow the solvent level to drop to the top of the sand layer.
-
-
Elution and Fraction Collection:
-
Carefully fill the column with the eluent.
-
Apply gentle air pressure to achieve a steady flow rate (e.g., ~2 inches/minute descent of the solvent front).[13]
-
Begin collecting fractions in test tubes immediately.
-
Monitor the elution process by collecting small spots from the fractions for TLC analysis.
-
Gradually increase the polarity of the eluent (gradient elution) as required to elute the product.
-
-
Product Isolation:
-
Analyze the collected fractions by TLC.
-
Combine the fractions that contain the pure product.
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.
-
Visualizations
Caption: Experimental workflow for flash column chromatography.
Caption: Troubleshooting decision tree for purification.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. faculty.fiu.edu [faculty.fiu.edu]
- 6. Amine Protection / Deprotection [fishersci.co.uk]
- 7. ocw.mit.edu [ocw.mit.edu]
- 8. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 9. testbook.com [testbook.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. web.uvic.ca [web.uvic.ca]
- 12. benchchem.com [benchchem.com]
- 13. Chromatography [chem.rochester.edu]
Technical Support Center: Overcoming Reactivity Challenges with 1-tert-Butyl 4-methyl 1H-indole-1,4-dicarboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low reactivity with "1-tert-Butyl 4-methyl 1H-indole-1,4-dicarboxylate". The information is presented in a question-and-answer format to directly address common experimental issues.
Frequently Asked Questions (FAQs)
Q1: Why is "this compound" generally unreactive?
A1: The low reactivity of this compound stems from a combination of steric and electronic factors. The bulky tert-butoxycarbonyl (Boc) group at the N-1 position and the methyl ester at the C-4 position create significant steric hindrance around the indole core. This hindrance can impede the approach of reagents to the reactive sites. Electronically, the Boc group is electron-withdrawing, which can deactivate the indole ring towards certain electrophilic substitutions.
Q2: What are the most common reactions where low reactivity is observed with this substrate?
A2: Researchers typically face challenges in three main areas:
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Hydrolysis (Saponification): Cleavage of the methyl ester at the C-4 position to the corresponding carboxylic acid is often sluggish under standard conditions.
-
Amidation: Direct conversion of the C-4 methyl ester to an amide can be difficult, especially with sterically hindered or electron-deficient amines.
-
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura): If the indole core is further functionalized with a halide, subsequent cross-coupling reactions can be challenging due to the steric bulk of the N-Boc and C-4 substituents.
Troubleshooting Guides
Hydrolysis of the C-4 Methyl Ester
Problem: Incomplete or no hydrolysis of the methyl ester to the carboxylic acid using standard saponification conditions (e.g., NaOH or KOH in aqueous methanol).
dot
Caption: Troubleshooting workflow for C-4 methyl ester hydrolysis.
Optimized Conditions for Hydrolysis of Sterically Hindered Indole Esters:
| Reagent/Solvent System | Temperature (°C) | Typical Reaction Time | Yield (%) | Reference |
| NaOH in MeOH/CH₂Cl₂ (1:9) | Room Temperature | 1 - 5 hours | >90 | [1][2] |
| LiOH in THF/H₂O | Reflux | 12 - 24 hours | 70 - 90 | |
| K₂CO₃ in MeOH/H₂O | Reflux | 24 - 48 hours | Moderate | |
| t-BuOK in DMSO | Room Temperature | 1 - 3 hours | High |
Detailed Experimental Protocol: Non-Aqueous Saponification [1][2]
-
Dissolve the "this compound" (1.0 eq.) in a 9:1 mixture of dichloromethane (CH₂Cl₂) and methanol (MeOH).
-
Add a solution of sodium hydroxide (3.0 eq.) in methanol to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, the resulting sodium carboxylate salt may precipitate and can be collected by filtration.
-
Alternatively, the reaction mixture can be neutralized with aqueous HCl (1M) and the product extracted with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the carboxylic acid.
Amidation of the C-4 Methyl Ester
Problem: Low conversion in the direct amidation of the C-4 methyl ester with a desired amine.
dot
References
Preventing decomposition of "1-tert-Butyl 4-methyl 1H-indole-1,4-dicarboxylate" during reaction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "1-tert-Butyl 4-methyl 1H-indole-1,4-dicarboxylate". The information provided is designed to help prevent the decomposition of this compound during various chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common decomposition pathways for this compound?
A1: The primary decomposition pathways involve the cleavage of the two ester groups. The tert-butyl ester at the N-1 position (a Boc protecting group) is highly sensitive to acidic conditions, leading to N-deprotection. The methyl ester at the C-4 position is susceptible to hydrolysis under basic (alkaline) conditions. Additionally, under harsh conditions, the indole ring itself can be prone to oxidation or polymerization.
Q2: What is the general pH stability range for this molecule?
Q3: Can the N-Boc group and the methyl ester be cleaved simultaneously?
A3: Yes, tert-butyl esters can be cleaved by acid, base, and some reductants.[2] Therefore, conditions that are harsh enough could potentially lead to the cleavage of both groups. However, their primary labilities are to acid and base, respectively, allowing for selective deprotection under controlled conditions.
Q4: Are there alternative protecting groups I can use for the indole nitrogen that are more stable?
A4: Yes, several other protecting groups for the indole nitrogen exist with varying stabilities. Some common alternatives include:
-
Tosyl (Ts): More stable to acidic conditions than Boc, but requires harsher conditions for removal (e.g., strong reducing agents).
-
Benzyl (Bn): Removable by hydrogenolysis, which can be a mild method if compatible with other functional groups in the molecule.
-
2-((Trimethylsilyl)ethoxy)methyl (SEM): Generally stable to a wider range of conditions and can be removed with fluoride ions.
The choice of protecting group depends on the specific reaction conditions you plan to employ in your synthetic route.[3]
Troubleshooting Guide
The following table summarizes potential issues, their causes, and recommended solutions to prevent the decomposition of this compound during a reaction.
| Issue | Potential Cause | Recommended Solutions |
| Loss of N-Boc group | Reaction conditions are too acidic. | - Maintain a pH above 4. - Use non-acidic or mildly acidic reagents. - For reactions that generate acid, use a buffered system or a non-nucleophilic base as an acid scavenger. - Consider alternative, more acid-stable N-protecting groups if acidic conditions are unavoidable. |
| Hydrolysis of C-4 methyl ester | Reaction conditions are too basic. | - Maintain a pH below 9. - Use milder bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) instead of strong hydroxides (e.g., NaOH, KOH).[4] - For reactions like Suzuki couplings, consider using potassium fluoride (KF) as the base.[5] - Employ sterically hindered bases that are less likely to act as nucleophiles. |
| Low yield in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) | - Partial deprotection of the N-Boc group leading to catalyst inhibition or side reactions. - Hydrolysis of the methyl ester under basic conditions. - Degradation of the indole ring or catalyst under harsh conditions. | - For Suzuki Couplings: Use mild bases like K₂CO₃ or KF.[5][6] Consider aqueous solvent systems which can sometimes allow for milder conditions.[6] Optimize reaction temperature and time to avoid thermal decomposition of the Boc group.[7] - For Buchwald-Hartwig Aminations: Use milder bases like cesium carbonate or DBU.[8] Employ specialized ligands (e.g., XantPhos) that can promote the reaction under milder conditions.[8] Ensure strictly anaerobic conditions to prevent catalyst degradation. |
| Decarboxylation at C-4 | High reaction temperatures, especially if the methyl ester has been hydrolyzed to a carboxylic acid. | - Keep reaction temperatures as low as possible. - If the methyl ester is intentionally hydrolyzed, perform subsequent steps at or below room temperature if feasible. |
| Formation of colored impurities | Oxidation or polymerization of the indole ring. | - Run reactions under an inert atmosphere (e.g., nitrogen or argon). - Avoid strong oxidizing agents. - Avoid highly acidic conditions which can promote indole polymerization. |
Experimental Protocols
Protocol 1: General Mild Conditions for a Suzuki-Miyaura Coupling Reaction
This protocol is a starting point and should be optimized for specific substrates.
-
Reagent Preparation: In a reaction vessel, dissolve this compound (1.0 eq.), the boronic acid partner (1.2-1.5 eq.), and a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) in a suitable solvent system (e.g., a 4:1 mixture of acetonitrile and water).[6]
-
Addition of Base: Add a mild base such as potassium carbonate (K₂CO₃, 3.0 eq.).[6]
-
Reaction Execution: Stir the reaction mixture at a controlled temperature (e.g., 37°C) under an inert atmosphere (N₂ or Ar).[6]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: General Mild Conditions for a Buchwald-Hartwig Amination
This protocol is a starting point and should be optimized for the specific amine and aryl halide.
-
Reagent Preparation: To a dry reaction vessel under an inert atmosphere (N₂ or Ar), add this compound (if it's the aryl halide), the amine coupling partner (1.2 eq.), a palladium precatalyst, and a suitable ligand (e.g., XantPhos).[8]
-
Solvent and Base Addition: Add a dry, degassed solvent (e.g., toluene or DMF) followed by a mild, non-nucleophilic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).[8]
-
Reaction Execution: Heat the reaction mixture to the optimal temperature (e.g., 80-100°C) and stir until the starting material is consumed.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the residue by flash chromatography.
Visual Guides
References
- 1. reddit.com [reddit.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. mdpi.org [mdpi.org]
- 4. Protecting group - Wikipedia [en.wikipedia.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/C6RE00153J [pubs.rsc.org]
- 8. chemrxiv.org [chemrxiv.org]
Technical Support Center: Catalyst Selection for Reactions Involving "1-tert-Butyl 4-methyl 1H-indole-1,4-dicarboxylate"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "1-tert-Butyl 4-methyl 1H-indole-1,4-dicarboxylate". The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most reactive positions on the "this compound" ring for C-H functionalization?
The reactivity of the indole ring is influenced by the electron-withdrawing nature of the N-Boc and C4-methoxycarbonyl groups. Generally, for electrophilic aromatic substitution type reactions, the C3 position is the most nucleophilic and therefore most reactive position on the indole core. However, with the N1 position protected, direct C-H functionalization catalyzed by transition metals, such as palladium, can be directed to other positions. The inherent reactivity of the pyrrole-type ring often leads to functionalization at the C3 position, or at the C2 position if C3 is substituted.[1] Functionalization of the benzene core (C5, C6, C7) is more challenging but can be achieved with specific directing groups and catalysts.[2]
Q2: Which catalysts are recommended for C-H arylation or alkenylation of this indole derivative?
Palladium catalysts are commonly employed for C-H functionalization of indoles.[3][4] For C2-arylation, a typical catalytic system might involve a palladium(II) source like Pd(OAc)₂ or PdCl₂ with a suitable ligand and an oxidant.[5] The choice of ligand and oxidant can influence the regioselectivity and efficiency of the reaction. For alkenylation reactions, an electrophilic palladation mechanism is often involved, utilizing a Pd(II) catalyst.[3]
Q3: Are there any known side reactions to be aware of when working with this molecule?
Side reactions are common in indole chemistry. Potential side reactions include:
-
Dimerization or polymerization: Indoles can be sensitive to acidic conditions, which can lead to polymerization.
-
N-Boc deprotection: Strong acids or high temperatures can lead to the cleavage of the tert-butoxycarbonyl (Boc) protecting group.
-
Hydrolysis of the methyl ester: Basic or strongly acidic conditions can hydrolyze the methyl ester at the C4 position.
-
Formation of regioisomers: In C-H functionalization reactions, a mixture of isomers (e.g., C2, C3, C5, C6, C7 functionalized) may be formed depending on the reaction conditions.
Q4: Can the ester group at the C4 position be reduced or transformed?
Yes, the methyl ester at the C4 position can be reduced to an alcohol using standard reducing agents like lithium aluminum hydride (LiAlH₄). It can also be hydrolyzed to the corresponding carboxylic acid, which can then be used in further synthetic transformations such as amide bond formation.
Troubleshooting Guides
Problem 1: Low Yield in Palladium-Catalyzed C-H Functionalization
Question: My palladium-catalyzed C-H arylation/alkenylation of "this compound" is resulting in a low yield. What are the potential causes and how can I troubleshoot this?
Answer: Low yields in palladium-catalyzed C-H functionalization of indoles can stem from several factors.[6] Below is a systematic guide to troubleshooting this issue.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Catalyst Deactivation | - Ensure anhydrous and anaerobic conditions if your catalyst is sensitive to air or moisture. - Use fresh, high-quality palladium catalyst. The activity of palladium catalysts can diminish over time. - Consider the use of a ligand to stabilize the palladium catalyst. |
| Suboptimal Reaction Conditions | - Temperature: Systematically vary the reaction temperature. Some C-H activations require elevated temperatures, while others may suffer from side reactions at higher temperatures. - Solvent: The choice of solvent can significantly impact the reaction. Screen a variety of solvents (e.g., toluene, dioxane, DMF, acetonitrile). - Base: If a base is used, its strength and stoichiometry can be critical. Experiment with different inorganic or organic bases. |
| Purity of Starting Materials | - Ensure the purity of your indole starting material and the coupling partner. Impurities can poison the catalyst or lead to unwanted side reactions.[6] |
| Inefficient Oxidant | - Many Pd(II)-catalyzed C-H functionalizations require a stoichiometric oxidant to regenerate the active catalyst.[3] If your reaction requires an oxidant (e.g., benzoquinone, Ag₂CO₃, Cu(OAc)₂), ensure it is fresh and used in the correct amount. |
| Steric Hindrance | - The bulky tert-butyl group on the nitrogen and the ester at C4 may sterically hinder the approach of the catalyst to certain positions. Consider alternative catalytic systems that are less sensitive to steric effects. |
Troubleshooting Workflow for Low Yield in Pd-Catalyzed C-H Functionalization
Caption: A flowchart for troubleshooting low yields in Pd-catalyzed reactions.
Problem 2: Poor Regioselectivity in Functionalization Reactions
Question: I am observing a mixture of isomers in my reaction. How can I improve the regioselectivity of the functionalization of "this compound"?
Answer: Achieving high regioselectivity in indole functionalization can be challenging. The electronic and steric properties of the substituents play a major role.
Strategies to Improve Regioselectivity:
| Strategy | Details |
| Choice of Catalyst and Ligand | - The ligand coordinated to the metal center can have a profound impact on regioselectivity. Bulky ligands can direct the reaction to less sterically hindered positions. Chiral ligands can be used for enantioselective syntheses.[3] |
| Directing Groups | - While the N-Boc group can direct some reactions, it is considered a weakly coordinating group. In some cases, installing a stronger directing group at a specific position can achieve the desired regioselectivity.[2] |
| Reaction Conditions | - Temperature: Lowering the reaction temperature may favor the formation of the thermodynamically more stable product. - Solvent: The polarity of the solvent can influence the reaction pathway and, consequently, the regioselectivity. |
| Protecting Group Strategy | - The N-Boc group influences the electronic properties of the indole ring. In some cases, switching to a different N-protecting group might alter the regiochemical outcome of the reaction. |
Logical Flow for Optimizing Regioselectivity
Caption: A decision-making diagram for improving reaction regioselectivity.
Experimental Protocols
Protocol 1: General Procedure for Palladium-Catalyzed C2-Arylation of an N-Boc Indole Derivative (Adapted from Literature)
This protocol is a general guideline and may require optimization for "this compound".
Materials:
-
This compound
-
Aryl halide (e.g., iodobenzene or bromobenzene)
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Ligand (e.g., PPh₃, a phosphine ligand)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Oxidant (if required, e.g., Ag₂CO₃)
-
Anhydrous solvent (e.g., toluene, dioxane)
Procedure:
-
To an oven-dried reaction vessel, add the indole derivative (1 equivalent), the aryl halide (1.2-1.5 equivalents), the palladium catalyst (1-5 mol%), the ligand (2-10 mol%), and the base (2-3 equivalents).
-
The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir for the specified time (e.g., 12-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and the catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the C2-arylated indole.
Reaction Scheme Visualization
Caption: General scheme for the C2-arylation of an N-Boc indole-4-carboxylate.
Protocol 2: Brønsted Acid-Catalyzed Reaction with a Nucleophile (Adapted from Literature)
This protocol outlines a potential acid-catalyzed reaction, for which "this compound" could be a substrate, leading to more complex heterocyclic systems.[7]
Materials:
-
This compound derivative (with a suitable electrophilic center)
-
Nucleophile (e.g., an alcohol, thiol, or another electron-rich species)
-
Brønsted acid catalyst (e.g., p-toluenesulfonic acid (PTSA))
-
Solvent (e.g., acetonitrile, hexafluoroisopropanol (HFIP))
Procedure:
-
Dissolve the indole starting material (1 equivalent) and the nucleophile (1.1-2 equivalents) in the chosen solvent in a reaction vessel.
-
Add the Brønsted acid catalyst (e.g., 10-20 mol%).
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Data Summary
The following table summarizes typical reaction conditions for palladium-catalyzed C-H functionalization of indole derivatives based on literature, which can serve as a starting point for optimization.
Table 1: Representative Conditions for Palladium-Catalyzed Indole Functionalization
| Reaction Type | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Oxidant (equiv.) | Solvent | Temp (°C) | Yield (%) | Reference |
| C2-Alkenylation | Pd(OAc)₂ (5) | - | - | Benzoquinone (2) | t-AmylOH | 110 | 70-90 | [3] |
| C2-Arylation | Pd(OAc)₂ (5) | P(o-tol)₃ (10) | K₂CO₃ (2) | - | DMA | 150 | 60-85 | [5] |
| C3-Alkenylation | Pd(OAc)₂ (10) | 3-cyanopyridine (20) | - | O₂ (1 atm) | Toluene | 80 | 50-75 | [3] |
| C4-Phosphonylation | Pd(OAc)₂ (10) | - | - | Ag₂CO₃ (2) | DCE | 100 | 40-60 | [1] |
Note: Yields are approximate and highly substrate-dependent.
References
- 1. soc.chim.it [soc.chim.it]
- 2. researchgate.net [researchgate.net]
- 3. Palladium-catalyzed dual C–H or N–H functionalization of unfunctionalized indole derivatives with alkenes and arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C─H activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: 1-tert-Butyl 4-methyl 1H-indole-1,4-dicarboxylate Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-tert-Butyl 4-methyl 1H-indole-1,4-dicarboxylate . The following sections address common issues encountered during its synthesis and subsequent reactions, with a focus on the critical role of solvents.
Frequently Asked Questions (FAQs)
Q1: What are the primary functions of the tert-butyl (Boc) and methyl ester groups on the indole core?
A: The tert-butoxycarbonyl (Boc) group on the indole nitrogen (N1) serves as a protecting group. It reduces the nucleophilicity of the indole ring, making it less prone to undesired side reactions and allowing for more controlled functionalization. The methyl ester at the C4 position is an electron-withdrawing group, which deactivates the benzene portion of the indole ring towards electrophilic aromatic substitution.
Q2: How does the choice of solvent affect the stability of this compound?
A: This compound is generally stable in common aprotic organic solvents such as tetrahydrofuran (THF), dichloromethane (DCM), and acetonitrile (ACN) at room temperature. However, in protic solvents, especially under acidic or basic conditions, it can be susceptible to hydrolysis of the ester groups. The Boc group is particularly sensitive to strong acids.
Q3: Can I perform electrophilic aromatic substitution on the benzene ring of this molecule?
A: While possible, electrophilic aromatic substitution on the benzene portion of the indole is challenging due to the deactivating effect of the C4-methyl ester group. Reactions like nitration or halogenation would require harsh conditions, which might lead to the cleavage of the N1-Boc group or other side reactions. It is generally more feasible to introduce functionality before the indole ring is formed or via cross-coupling reactions if a handle is present.
Q4: What is the typical regioselectivity for reactions on the pyrrole ring?
A: The N1-Boc group and the C4-ester influence the reactivity of the pyrrole ring. Electrophilic attack, if it occurs, is most likely directed to the C3 position. However, the N-Boc group can sterically hinder this position. Metalation followed by electrophilic quench is a more common strategy to functionalize the C2 or C3 positions.
Troubleshooting Guides
Issue 1: Low Yield or No Reaction during Functionalization
| Potential Cause | Troubleshooting Steps |
| Steric Hindrance: The bulky N-Boc group and the C4-ester can sterically hinder access to reactive sites. | - Use smaller, more reactive reagents.- Increase reaction temperature, but monitor for decomposition.- Consider alternative synthetic routes where functionalization occurs before the introduction of the bulky groups. |
| Low Reactivity: The electron-withdrawing nature of the substituents deactivates the indole ring. | - Employ more reactive catalysts or reagents.- For metal-catalyzed reactions, screen different ligands that can enhance catalytic activity. |
| Poor Solubility: The substrate may not be fully dissolved in the chosen solvent, leading to a heterogeneous reaction mixture and slow reaction rates. | - Select a solvent in which the starting material has higher solubility (see solubility table below).- Gently warm the reaction mixture to aid dissolution, ensuring the temperature is compatible with the reaction conditions. |
| Inappropriate Solvent Polarity: The polarity of the solvent can significantly affect the stability of intermediates and transition states. | - For reactions involving polar intermediates, a more polar solvent like acetonitrile or DMF might be beneficial.- For reactions sensitive to solvent coordination, a non-coordinating solvent like dichloromethane or toluene may be preferred. |
Issue 2: Unwanted Side Reactions (e.g., Deprotection or Hydrolysis)
| Potential Cause | Troubleshooting Steps |
| Acidic or Basic Impurities: Trace amounts of acid or base in reagents or solvents can catalyze the removal of the Boc group or hydrolysis of the methyl ester. | - Use freshly distilled or purified solvents and reagents.- Add a non-nucleophilic base (e.g., proton sponge) to scavenge trace acid if the reaction conditions permit. |
| High Reaction Temperature: Elevated temperatures can promote decomposition or side reactions. | - Attempt the reaction at a lower temperature for a longer duration.- Monitor the reaction closely by TLC or LC-MS to identify the onset of side product formation. |
| Solvent-Mediated Decomposition: Some solvents can participate in or facilitate decomposition pathways. | - If deprotection is observed in a protic solvent, switch to an aprotic solvent.- If hydrolysis is an issue in the presence of water, ensure anhydrous conditions using dry solvents and an inert atmosphere. |
Data Presentation
Table 1: General Solubility of this compound
| Solvent | Abbreviation | Polarity | Solubility | Notes |
| Dichloromethane | DCM | Non-polar | High | Good for a wide range of organic reactions. |
| Tetrahydrofuran | THF | Polar Aprotic | High | Can coordinate to metal centers. |
| Acetonitrile | ACN | Polar Aprotic | Moderate | Suitable for reactions with polar intermediates. |
| N,N-Dimethylformamide | DMF | Polar Aprotic | High | High boiling point, can be difficult to remove. |
| Toluene | - | Non-polar | Moderate | Good for reactions requiring higher temperatures. |
| Methanol / Ethanol | MeOH / EtOH | Polar Protic | Low | Risk of transesterification or hydrolysis. |
| Water | H₂O | Polar Protic | Insoluble | - |
Table 2: Solvent Effects on a Model Electrophilic Substitution (Nitration) of an N-Boc Protected Indole Derivative*
| Solvent | Dielectric Constant | Relative Yield (%) | Key Observations |
| Acetonitrile | 37.5 | 65-75 | Good yield, clean reaction.[1] |
| Dichloromethane | 8.9 | 50-60 | Slower reaction rate, moderate yield. |
| Nitromethane | 35.9 | 70-80 | Can act as both solvent and reagent, potentially leading to over-nitration if not controlled. |
| Acetic Acid | 6.2 | < 20 | Risk of Boc deprotection. |
*Data is based on analogous N-Boc indole systems and serves as a predictive guide. Actual results for this compound may vary.
Experimental Protocols
Protocol 1: General Procedure for C3-Nitration of an N-Boc Indole Derivative
This protocol is adapted for substrates similar to this compound.[1]
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the N-Boc indole derivative (1.0 eq) in anhydrous acetonitrile.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Reagent Addition: Slowly add a solution of the nitrating agent (e.g., tetramethylammonium nitrate, 1.1 eq) followed by the dropwise addition of trifluoroacetic anhydride (1.5 eq) in anhydrous acetonitrile.
-
Reaction: Stir the reaction mixture at 0-5 °C and monitor its progress using Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x).
-
Work-up: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography.
Visualizations
Caption: General experimental workflow for a reaction involving this compound.
Caption: Troubleshooting logic for addressing low reaction yields.
References
Technical Support Center: Reaction Monitoring for 1-tert-Butyl 4-methyl 1H-indole-1,4-dicarboxylate Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring the synthesis of 1-tert-Butyl 4-methyl 1H-indole-1,4-dicarboxylate, primarily through Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Troubleshooting Guides
This section addresses specific issues that may arise during the monitoring of the N-Boc protection of methyl 1H-indole-4-carboxylate.
Thin-Layer Chromatography (TLC) Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No spots are visible on the TLC plate. | Insufficient sample concentration. | Spot the sample multiple times in the same location, allowing the solvent to dry between applications.[1] |
| Inappropriate visualization technique. | Indole derivatives are UV-active; ensure visualization under a UV lamp (254 nm). If the product is not UV-active, use a chemical stain such as potassium permanganate.[1] | |
| The solvent level in the developing chamber is too high, submerging the baseline. | Ensure the solvent level is below the spotted baseline on the TLC plate.[1] | |
| Spots remain on the baseline. | The mobile phase is not polar enough. | Increase the polarity of the mobile phase. For an ethyl acetate/hexane system, increase the proportion of ethyl acetate. |
| Spots are streaking or tailing. | The sample is too concentrated (overloaded). | Dilute the sample before spotting it on the TLC plate.[2] |
| The compound is acidic or basic. | Add a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the mobile phase. | |
| The compound is decomposing on the silica gel. | Consider using a different stationary phase, such as alumina, or neutralize the silica plate with a base before use. | |
| Reactant and product spots are not well-separated (similar Rf values). | The mobile phase polarity is not optimal. | Systematically test different ratios of the mobile phase solvents (e.g., varying percentages of ethyl acetate in hexane). |
| A different solvent system may be required. | Try a different solvent system, such as dichloromethane/methanol, to alter the selectivity of the separation. | |
| Uneven or crooked solvent front. | The TLC plate was touching the side of the chamber or filter paper during development. | Ensure the plate is centered in the chamber and not in contact with the walls or filter paper.[1] |
| The top of the developing chamber was not properly sealed. | Ensure the chamber is tightly sealed to maintain a saturated atmosphere. |
Liquid Chromatography-Mass Spectrometry (LC-MS) Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No peak or very weak signal for the target compound. | Incorrect mass spectrometer settings (m/z range, ionization mode). | Verify the calculated molecular weight of the starting material and product. Ensure the MS is scanning the correct m/z range. Test both positive and negative ionization modes; ESI is generally suitable for indole derivatives. |
| The compound is not ionizing well under the chosen conditions. | Optimize the mobile phase. The addition of a small amount of formic acid or ammonium formate can aid in the protonation of the analyte in positive ion mode.[2][3] | |
| Contamination in the system is causing ion suppression. | Clean the ion source. Run a blank gradient to check for system contamination.[3] | |
| Multiple unexpected peaks in the chromatogram. | Presence of impurities or side-products in the reaction mixture. | Identify the masses of the unexpected peaks. Common side-products in Boc protection can include di-Boc protected starting material. |
| Contamination from solvents, glassware, or previous samples. | Use high-purity (LC-MS grade) solvents and thoroughly clean all glassware.[3] Inject a solvent blank to identify carryover. | |
| Peak fronting or tailing. | Column overload. | Dilute the sample before injection. |
| Poor interaction between the analyte and the stationary phase. | Adjust the mobile phase composition or pH. Ensure the sample solvent is compatible with the initial mobile phase conditions. | |
| Column degradation or contamination. | Flush the column with a strong solvent or replace it if necessary. | |
| Shifting retention times. | Inconsistent mobile phase composition. | Prepare fresh mobile phase daily and ensure proper mixing if using a gradient.[3] |
| Fluctuations in column temperature. | Use a column oven to maintain a consistent temperature. | |
| Column aging or degradation. | Monitor column performance with a standard compound over time. | |
| High background noise. | Contaminated mobile phase or solvents. | Use LC-MS grade solvents and additives.[3] Filter all mobile phases. |
| Contaminated LC system or mass spectrometer ion source. | Perform regular system maintenance and cleaning. |
Frequently Asked Questions (FAQs)
1. What is a typical TLC mobile phase for monitoring the Boc protection of methyl 1H-indole-4-carboxylate?
A common mobile phase for separating indole derivatives is a mixture of ethyl acetate and hexane.[4] A starting point could be 20-30% ethyl acetate in hexane. The polarity can be adjusted to achieve optimal separation, where the starting material (methyl 1H-indole-4-carboxylate) should have a lower Rf value than the less polar product (this compound).
2. How can I visualize the spots on the TLC plate?
Indole derivatives are typically UV-active due to their aromatic nature. Therefore, the primary method for visualization should be a UV lamp at 254 nm, where the compounds will appear as dark spots on a fluorescent background. For a more permanent stain, or if the compounds are not sufficiently UV-active, a potassium permanganate (KMnO₄) stain can be used. This stain is generally effective for oxidizing a wide range of organic compounds, which will appear as yellow-brown spots on a purple background.[1][5]
3. What are the expected m/z values for the starting material and product in LC-MS?
For electrospray ionization (ESI) in positive mode, you would expect to see the protonated molecule [M+H]⁺. Other common adducts to look for include the sodium adduct [M+Na]⁺ and the ammonium adduct [M+NH₄]⁺, especially if ammonium salts are used in the mobile phase.
| Compound | Molecular Formula | Molecular Weight | Expected [M+H]⁺ | Expected [M+Na]⁺ |
| Methyl 1H-indole-4-carboxylate (Starting Material) | C₁₀H₉NO₂ | 175.19 g/mol | 176.07 | 198.05 |
| This compound (Product) | C₁₅H₁₇NO₄ | 275.30 g/mol | 276.12 | 298.10 |
4. My Boc protection reaction is not going to completion. What could be the issue?
Incomplete Boc protection of indoles can occur for several reasons:
-
Low Nucleophilicity: The indole nitrogen is not strongly nucleophilic, which can make the reaction sluggish.[6]
-
Inappropriate Base: While not always necessary, a base like triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) is often used to facilitate the reaction.[7] Ensure the correct base and stoichiometry are being used.
-
Steric Hindrance: Although less of an issue at the N-1 position of indole, steric bulk on other parts of the molecule could slow the reaction.
-
Hydrolysis of Boc Anhydride: If the reaction is run in the presence of water for extended periods, the di-tert-butyl dicarbonate (Boc₂O) can hydrolyze, reducing its availability to react with the indole.[7]
5. I see a peak in my LC-MS with an m/z of [M-55]⁺ or [M-99]⁺ for my product. What does this indicate?
The Boc (tert-butoxycarbonyl) protecting group is known to be labile in the mass spectrometer. The loss of isobutylene (56 Da) results in a [M-56] fragment, often observed as [M-55]⁺ after rearrangement. The loss of the entire Boc group (100 Da) can also be seen as a [M-99]⁺ fragment. These fragments can be characteristic indicators of the presence of a Boc-protected compound.
Experimental Protocols
Protocol for Monitoring Reaction Progress by TLC
-
Preparation of TLC Plate: On a silica gel TLC plate, gently draw a baseline in pencil approximately 1 cm from the bottom. Mark lanes for the starting material (SM), a co-spot (SM + reaction mixture), and the reaction mixture (RM).
-
Sample Preparation: Dissolve a small amount of the starting material (methyl 1H-indole-4-carboxylate) in a suitable solvent (e.g., ethyl acetate) to create a reference solution. Prepare a sample from the reaction mixture by diluting a small aliquot with the same solvent.
-
Spotting: Using separate capillary tubes, spot small amounts of the starting material solution and the reaction mixture solution onto their respective lanes on the baseline. In the co-spot lane, spot the starting material first, let it dry, and then spot the reaction mixture directly on top of it.
-
Development: Place the spotted TLC plate in a developing chamber containing the mobile phase (e.g., 30% ethyl acetate in hexane). Ensure the solvent level is below the baseline. Cover the chamber and allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate from the chamber and mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp (254 nm) and circle them with a pencil. If further visualization is needed, dip the plate into a potassium permanganate stain and gently heat with a heat gun until spots appear.
-
Analysis: The starting material is more polar and will have a lower Rf value than the Boc-protected product. The reaction is complete when the starting material spot is no longer visible in the reaction mixture lane.
Protocol for Monitoring Reaction Progress by LC-MS
-
Sample Preparation: Take a small aliquot (e.g., 5-10 µL) from the reaction mixture and dilute it significantly with the mobile phase (e.g., 1 mL of 50:50 acetonitrile:water with 0.1% formic acid).
-
LC-MS Parameters (Typical):
-
Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with a low percentage of B (e.g., 10%), ramp up to a high percentage (e.g., 95%) over several minutes, hold, and then return to the initial conditions to re-equilibrate.
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 1-5 µL.
-
MS Detector: Electrospray ionization (ESI) in positive ion mode.
-
Scan Range: m/z 100-500 to cover the masses of the starting material, product, and potential adducts or fragments.
-
-
Analysis: Monitor the chromatogram for the peak corresponding to the starting material (expected [M+H]⁺ at m/z 176.07) and the product (expected [M+H]⁺ at m/z 276.12). The reaction progress can be quantified by comparing the peak areas of the starting material and the product over time.
Visualizations
Caption: Workflow for monitoring the Boc protection reaction.
Caption: Troubleshooting logic for common TLC issues.
References
- 1. scs.illinois.edu [scs.illinois.edu]
- 2. Mobile phases compatible for LCMS : Shimadzu (Europe) [shimadzu.eu]
- 3. Mobile phases compatible for LC/MS : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 4. silicycle.com [silicycle.com]
- 5. TLC stains [reachdevices.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
Validation & Comparative
A Researcher's Guide to N-Protected Indoles: A Comparative Analysis of 1-tert-Butyl 4-methyl 1H-indole-1,4-dicarboxylate and Other Common Analogues
For Immediate Publication
[City, State] – [Date] – In the intricate landscape of pharmaceutical and chemical research, the strategic use of protecting groups is paramount for the successful synthesis of complex molecules. For scientists working with indole-containing compounds—a scaffold prevalent in numerous biologically active molecules—the choice of a nitrogen protecting group is a critical decision that can significantly impact reaction yields, stability, and the ease of final deprotection. This guide offers a detailed comparison of 1-tert-Butyl 4-methyl 1H-indole-1,4-dicarboxylate , a versatile N-Boc protected indole, with other commonly employed N-protected indoles, namely those bearing the tosyl (Ts) and [2-(trimethylsilyl)ethoxy]methyl (SEM) groups. This analysis is supported by experimental data to aid researchers in making informed decisions for their synthetic strategies.
Introduction to Indole Protection
The indole nitrogen, with its lone pair of electrons contributing to the aromatic system, is often reactive under various synthetic conditions. Protection of this nitrogen is crucial to prevent undesired side reactions and to direct reactivity at other positions of the indole ring. The ideal protecting group should be easy to introduce, stable under a range of reaction conditions, and readily removable under mild conditions that do not affect other functional groups.
This guide focuses on the tert-butoxycarbonyl (Boc) group as exemplified by "this compound," and compares its performance with the electron-withdrawing tosyl (Ts) group and the sterically bulky [2-(trimethylsilyl)ethoxy]methyl (SEM) group.
Synthesis of N-Protected Indoles
The synthesis of the target molecule, this compound, begins with the preparation of methyl 1H-indole-4-carboxylate. A reliable method for this is the palladium-catalyzed reductive N-heteroannulation of 2-nitrostyrenes. Subsequent N-protection with a tert-butoxycarbonyl (Boc) group can be achieved using di-tert-butyl dicarbonate (Boc₂O) under basic conditions.
The synthesis of other N-protected indoles follows a similar strategy, starting from the unprotected indole and reacting it with the appropriate protecting group precursor.
Comparative Data on Deprotection
The choice of a protecting group is often dictated by its lability under specific conditions. The following table summarizes typical deprotection conditions and reported yields for N-Boc, N-Ts, and N-SEM protected indoles.
| Protecting Group | Reagents and Conditions | Typical Yield (%) | Notes |
| Boc | Trifluoroacetic acid (TFA) in CH₂Cl₂ | >90 | Common and efficient, but harsh for acid-sensitive substrates.[1] |
| 4M HCl in Dioxane | >90 | Another standard acidic condition. | |
| NaOMe in MeOH | 85-98 | A mild basic condition suitable for some substrates. | |
| Oxalyl chloride in MeOH | up to 90 | A mild method for selective deprotection.[2] | |
| Thermolysis (e.g., in TFE or HFIP) | ~98 | Can be highly selective, especially with microwave assistance.[3] | |
| Ts | Cesium carbonate in THF/MeOH | High | A very mild and efficient method.[4] |
| Mg in MeOH | Good | Reductive cleavage. | |
| Na/Hg in MeOH | Good | Reductive cleavage. | |
| SmI₂ in THF/HMPA | Good | Reductive cleavage. | |
| SEM | Tetrabutylammonium fluoride (TBAF) | Variable | Often requires elevated temperatures. |
| MgBr₂·OEt₂ | Good | Can be selective in the presence of other silyl ethers. | |
| Trifluoroacetic acid (TFA) | Good | Acid-catalyzed cleavage. | |
| Tin(IV) chloride (SnCl₄) | Good | Lewis acid-catalyzed cleavage. |
Experimental Protocols
Synthesis of Methyl 1H-indole-4-carboxylate
A detailed and reliable procedure for the synthesis of methyl 1H-indole-4-carboxylate can be found in Organic Syntheses. The process involves the palladium-catalyzed reductive N-heteroannulation of methyl 2-ethenyl-3-nitrobenzoate.
General Procedure for N-tert-Butoxycarbonylation of Methyl 1H-indole-4-carboxylate
To a solution of methyl 1H-indole-4-carboxylate in a suitable aprotic solvent (e.g., THF, CH₂Cl₂), a base such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) is added. Di-tert-butyl dicarbonate (Boc₂O) is then added, and the reaction is stirred at room temperature until completion. The resulting this compound can be purified by column chromatography.
Deprotection Protocols
N-Boc Deprotection (Acidic): To a solution of the N-Boc indole in dichloromethane (CH₂Cl₂), an excess of trifluoroacetic acid (TFA) is added. The reaction is typically stirred at room temperature for 1-4 hours. The solvent and excess TFA are then removed under reduced pressure to yield the deprotected indole.
N-Ts Deprotection (Basic): The N-tosyl indole is dissolved in a mixture of tetrahydrofuran (THF) and methanol (MeOH). An excess of cesium carbonate is added, and the mixture is stirred at room temperature or gently heated until the reaction is complete as monitored by TLC. The reaction is then worked up by partitioning between water and an organic solvent.[4]
N-SEM Deprotection (Fluoride-mediated): The N-SEM protected indole is dissolved in a polar aprotic solvent such as tetrahydrofuran (THF). A solution of tetrabutylammonium fluoride (TBAF) in THF is added, and the reaction mixture is stirred, often with heating, until the deprotection is complete.
Potential Side Reactions
Deprotection reactions are not always straightforward, and the choice of conditions is crucial to avoid unwanted side reactions.
-
N-Boc Deprotection: The formation of the stable tert-butyl cation during acidic deprotection can lead to alkylation of electron-rich aromatic rings, such as the indole nucleus itself, particularly at the C3 position. The use of scavengers like triethylsilane or thioanisole can mitigate this issue.[1]
-
N-Ts Deprotection: The strongly basic or reducing conditions required for N-Ts deprotection can be incompatible with other functional groups in the molecule. For instance, ester groups may be susceptible to hydrolysis under strongly basic conditions.
Visualizing the Workflow and Decision-Making Process
To further aid researchers, the following diagrams illustrate the general workflow for indole protection/deprotection and a decision-making guide for selecting the appropriate protecting group.
Caption: A generalized workflow for the use of N-protected indoles in multi-step synthesis.
References
A Comparative Guide to the Synthesis of Functionalized Indoles: Classical vs. Modern Routes
For Researchers, Scientists, and Drug Development Professionals
The indole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds. Consequently, the development of efficient and versatile methods for synthesizing functionalized indoles remains a critical area of research. This guide provides an objective comparison of classical indole synthesis routes—namely the Fischer, Bischler-Möhlau, and Reissert syntheses—against modern palladium-catalyzed approaches, including the Heck, Sonogashira, and Buchwald-Hartwig reactions. The performance of these methods is evaluated based on reaction yields, conditions, and substrate scope, supported by experimental data and detailed protocols.
Quantitative Comparison of Synthesis Routes
The following tables summarize key quantitative data for the synthesis of representative indole derivatives using both classic and modern methods. These examples have been selected to provide a comparative overview of the performance of each method under specific, reported conditions.
Table 1: Synthesis of 2-Phenylindole
| Method | Starting Materials | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Fischer Indole Synthesis | Phenylhydrazine, Acetophenone | Zinc chloride (ZnCl₂) | None | 170 | 0.1 | 72-80[1] |
| Bischler-Möhlau Synthesis | α-Bromoacetophenone, Aniline | None | None | Reflux | Not Specified | Low (historically)[1] |
| Bischler-Möhlau (Microwave) | N-Phenacylaniline, Anilinium bromide | None | None (solid-state) | MW (540W) | 0.02 | 71[1] |
Table 2: Synthesis of 2,3-Disubstituted Indoles
| Method | Starting Materials | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Sonogashira/Cacchi Reaction | N-protected 2-bromoanilide, Phenylacetylene, Bromobenzene | Pd(OAc)₂, P(t-Bu)₃, K₂CO₃ | DMF | 80 | Not Specified | 93[2] |
| Intramolecular Heck Reaction | 2-Iodo-N-allylaniline | PdCl₂(PCy₃)₂ | DMF | 90 | Not Specified | 73[3] |
Table 3: Synthesis of N-Arylindoles
| Method | Starting Materials | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Buchwald-Hartwig Amination | 5-Bromoindole, Aniline | L-Pd-G₁ (precatalyst), tBu-XPhos (ligand) | 1,4-Dioxane/H₂O | 65 | 16 | 85[4] |
Classical Indole Synthesis Routes
Classical methods for indole synthesis have been foundational in organic chemistry for over a century. While often requiring harsh conditions, they remain relevant for their simplicity and the types of substitution patterns they can achieve.
Fischer Indole Synthesis
The Fischer indole synthesis, discovered in 1883, is a robust method for preparing indoles from an arylhydrazine and an aldehyde or ketone under acidic conditions.[5][6][7] The reaction proceeds through the formation of a phenylhydrazone, which then undergoes a[8][8]-sigmatropic rearrangement to form the indole ring.[6][7]
-
Step 1: Formation of Acetophenone Phenylhydrazone: A mixture of phenylhydrazine (0.25 mol) and acetophenone (0.25 mol) in ethanol is heated. The resulting acetophenone phenylhydrazone is collected after cooling. The yield is typically 87-91%.[1]
-
Step 2: Cyclization to 2-Phenylindole: An intimate mixture of freshly prepared acetophenone phenylhydrazone (0.25 mol) and powdered anhydrous zinc chloride (250 g) is placed in a tall 1-L beaker. The beaker is immersed in an oil bath at 170°C, and the mixture is stirred vigorously. The mass becomes liquid after 3-4 minutes. The beaker is removed from the bath, and the mixture is stirred for another 5 minutes. To prevent solidification, 200 g of clean sand is stirred into the reaction mixture. After cooling, the 2-phenylindole is collected and washed with cold ethanol. The total yield is 72-80%.[1]
Bischler-Möhlau Indole Synthesis
The Bischler-Möhlau synthesis involves the reaction of an α-halo-ketone with an excess of aniline to form a 2-arylindole.[9][10] Historically, this method has been limited by harsh reaction conditions and low yields.[9] However, modern variations utilizing microwave irradiation have significantly improved its efficiency.[1]
-
Step 1: Synthesis of N-Phenacylanilines: Equimolecular amounts of aniline and phenacyl bromide are mixed with sodium bicarbonate and allowed to react in the solid state for 3 hours at room temperature.[1]
-
Step 2: Microwave-Assisted Cyclization: A mixture of the N-phenacylaniline and anilinium bromide is subjected to microwave irradiation at 540 W for 45-60 seconds to yield 2-phenylindole. A one-pot variation involves irradiating a 2:1 mixture of aniline and phenacyl bromide, leading to yields of 52-75%.[1]
Reissert Indole Synthesis
The Reissert synthesis produces indoles from o-nitrotoluene and diethyl oxalate in the presence of a strong base.[11] The reaction proceeds through the condensation to form an o-nitrophenylpyruvate, which then undergoes reductive cyclization.[11]
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product barettin in aqueous con ... - Chemical Communications (RSC Publishing) DOI:10.1039/C9CC02554E [pubs.rsc.org]
- 5. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]
- 6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 7. testbook.com [testbook.com]
- 8. A Practical Mild, One-Pot, Regiospecific Synthesis of 2,3-Disubstituted Indoles via Consecutive Sonogashira and Cacchi Reactions [organic-chemistry.org]
- 9. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 10. Bischler-Möhlau indole synthesis | Semantic Scholar [semanticscholar.org]
- 11. Reissert indole synthesis - Wikipedia [en.wikipedia.org]
Yield comparison of different catalysts for "1-tert-Butyl 4-methyl 1H-indole-1,4-dicarboxylate" coupling
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. This guide provides a comparative analysis of catalytic methods for the synthesis of 1-tert-Butyl 4-methyl 1H-indole-1,4-dicarboxylate, a valuable building block in medicinal chemistry.
The target molecule is synthesized via the N-tert-butyloxycarbonylation of methyl 1H-indole-4-carboxylate. This reaction involves the introduction of a tert-butoxycarbonyl (Boc) protecting group onto the nitrogen atom of the indole ring. The choice of catalyst and reaction conditions can significantly impact the yield and purity of the final product. This guide focuses on a specific documented method and discusses other potential catalytic systems.
Performance Comparison of Catalytic Systems
| Catalyst System | Substrate | Reagents | Base | Solvent | Time (h) | Temp. (°C) | Yield (%) |
| Catalytic DMAP | Methyl 1H-indole-4-carboxylate | di-tert-butyl dicarbonate | Triethylamine | THF | 15 | 0 to RT | 61 |
Note: The table will be expanded as more specific experimental data for alternative catalysts becomes available.
Experimental Protocols
4-(Dimethylamino)pyridine (DMAP) Catalyzed Synthesis
This procedure details the synthesis of this compound using a catalytic amount of DMAP.
Procedure:
-
Methyl 1H-indole-4-carboxylate (1.0 eq) is dissolved in tetrahydrofuran (THF).
-
Di-tert-butyl dicarbonate (1.1 eq) is added to the solution.
-
The reaction mixture is cooled to 0°C.
-
Triethylamine (2.0 eq) is added dropwise, followed by a catalytic amount of 4-(dimethylamino)pyridine (DMAP).
-
The reaction is allowed to warm to room temperature and stirred for 15 hours.
-
The reaction is quenched with a saturated aqueous solution of ammonium chloride.
-
The product is extracted with dichloromethane.
-
The combined organic layers are concentrated, and the crude product is purified by flash silica chromatography to yield this compound as a red oil (61% yield).[1]
Experimental Workflow
The general workflow for the N-tert-butyloxycarbonylation of methyl 1H-indole-4-carboxylate is depicted below. This process involves the reaction of the starting material with di-tert-butyl dicarbonate in the presence of a catalyst and a base, followed by workup and purification.
Caption: General experimental workflow for the N-Boc protection of methyl 1H-indole-4-carboxylate.
Discussion of Alternative Catalysts
While specific data for the target molecule is limited, other catalysts are commonly and effectively used for the N-tert-butyloxycarbonylation of indoles and other amines. These represent potential alternative synthetic routes that could be explored and optimized for the synthesis of this compound.
-
Cesium Fluoride (CsF): CsF has been reported as an efficient catalyst for the N-tert-butyloxycarbonylation of various indoles in DMF at room temperature. This method is noted for its mild conditions and tolerance of various functional groups.
-
Catalyst-Free in Water: Green chemistry approaches have led to the development of catalyst-free methods for N-Boc protection. Performing the reaction in water at room temperature can lead to high chemoselectivity and avoids the use of potentially hazardous catalysts and organic solvents.
Further research and experimental validation are required to determine the yields and optimal conditions for these alternative catalytic systems for the specific synthesis of this compound. Such studies would provide a more comprehensive comparison and enable the selection of the most efficient and sustainable synthetic route.
References
Spectroscopic analysis and characterization of "1-tert-Butyl 4-methyl 1H-indole-1,4-dicarboxylate"
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative spectroscopic analysis of "1-tert-Butyl 4-methyl 1H-indole-1,4-dicarboxylate," a compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this document presents a detailed examination of its expected spectroscopic characteristics alongside experimentally obtained data for two structurally related analogs: Methyl 1H-indole-4-carboxylate and 1-tert-Butyl 2-methyl 1H-indole-1,2-dicarboxylate . This comparative approach allows for a robust understanding of the key spectral features and aids in the characterization of novel indole derivatives.
Spectroscopic Data Comparison
The following tables summarize the expected and observed spectroscopic data for the target compound and its analogs. The data for the analogs provide a reliable reference for interpreting the spectra of "this compound."
Table 1: ¹H NMR Data (400 MHz, CDCl₃, δ in ppm)
| Protons | Expected for this compound | Observed for Methyl 1H-indole-4-carboxylate[1] | Observed for 1-tert-Butyl 2-methyl 1H-indole-1,2-dicarboxylate |
| Indole-NH | Absent (Substituted) | ~8.3 (br s) | Absent (Substituted) |
| Aromatic-H | ~7.2-8.0 (m) | ~7.2-7.9 (m) | ~7.2-7.6 (m) |
| Indole C2-H | ~7.5 (d) | ~7.3 (t) | Absent (Substituted) |
| Indole C3-H | ~6.8 (d) | ~7.0 (m) | ~6.5 (d) |
| OCH₃ | ~3.9 (s) | ~3.9 (s) | ~3.8 (s) |
| C(CH₃)₃ | ~1.7 (s) | Not Applicable | ~1.6 (s) |
Table 2: ¹³C NMR Data (101 MHz, CDCl₃, δ in ppm)
| Carbon | Expected for this compound | Observed for Methyl 1H-indole-4-carboxylate | Observed for 1-tert-Butyl 2-methyl 1H-indole-1,2-dicarboxylate |
| C=O (Ester) | ~167 | Not Available | ~162 |
| C=O (Boc) | ~150 | Not Applicable | ~150 |
| Aromatic-C | ~115-138 | Not Available | ~115-137 |
| Indole C2 | ~125 | Not Available | ~128 |
| Indole C3 | ~105 | Not Available | ~107 |
| Indole C4 | ~128 | Not Available | Not Applicable |
| Indole C7a | ~137 | Not Available | ~137 |
| OCH₃ | ~52 | Not Available | ~53 |
| C (CH₃)₃ | ~85 | Not Applicable | ~84 |
| C(CH₃ )₃ | ~28 | Not Applicable | ~28 |
Table 3: Infrared (IR) Spectroscopy Data (cm⁻¹)
| Functional Group | Expected for this compound | Observed for Methyl 1H-indole-4-carboxylate | Observed for 1-tert-Butyl 2-methyl 1H-indole-1,2-dicarboxylate |
| C=O Stretch (Ester) | ~1720-1700 | ~1700 | ~1730 |
| C=O Stretch (Boc) | ~1740-1720 | Not Applicable | ~1750 |
| C-N Stretch | ~1300-1200 | ~1250 | ~1280 |
| C-O Stretch | ~1250-1000 | ~1200 | ~1150 |
| Aromatic C-H Bend | ~900-675 | ~750 | ~750 |
Table 4: Mass Spectrometry (MS) Data
| Ion | Expected for this compound (C₁₅H₁₇NO₄) | Observed for Methyl 1H-indole-4-carboxylate (C₁₀H₉NO₂) | Observed for 1-tert-Butyl 2-methyl 1H-indole-1,2-dicarboxylate (C₁₅H₁₇NO₄)[2] |
| [M]⁺ | 275.1158 | 175.0633 | 275.1158 |
| [M+H]⁺ | 276.1236 | 176.0711 | 276.1236 |
| [M-C₄H₉]⁺ | 218.0604 | Not Applicable | 218.0604 |
| [M-CO₂C(CH₃)₃]⁺ | 174.0504 | Not Applicable | 174.0504 |
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of indole derivatives, applicable to the target compound and its analogs.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Spectroscopy: Acquire the spectrum on a 400 MHz spectrometer. Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1 second, and 16 scans.
-
¹³C NMR Spectroscopy: Acquire the spectrum on a 101 MHz spectrometer using a proton-decoupled pulse sequence. Typical parameters include a spectral width of 240 ppm, a relaxation delay of 2 seconds, and 1024 scans.
2. Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is preferred. Place a small amount of the solid directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding 1-2 mg of the sample with 100-200 mg of dry KBr and pressing the mixture into a thin disk.
-
Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.
3. Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).
-
Ionization: Utilize Electrospray Ionization (ESI) for LC-MS or Electron Ionization (EI) for GC-MS.
-
Data Acquisition: Acquire the mass spectrum in the positive ion mode over a mass range of m/z 50-500. For high-resolution mass spectrometry (HRMS), use a time-of-flight (TOF) or Orbitrap mass analyzer to determine the exact mass.
Visualizations
Diagram 1: General Workflow for Spectroscopic Analysis
Caption: General workflow for the spectroscopic analysis of a novel compound.
Diagram 2: Structural Comparison of Indole Derivatives
Caption: Structural comparison of the target molecule and its analogs.
References
Comparative Guide to Purity Analysis of 1-tert-Butyl 4-methyl 1H-indole-1,4-dicarboxylate by HPLC
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity assessment of "1-tert-Butyl 4-methyl 1H-indole-1,4-dicarboxylate," a key intermediate in pharmaceutical synthesis. The selection of a robust and appropriate analytical method is crucial for ensuring the quality, consistency, and safety of active pharmaceutical ingredients (APIs).[1][2] This document outlines detailed experimental protocols, presents comparative data, and offers visual workflows to aid researchers, scientists, and drug development professionals in making informed decisions for purity analysis.
Compound of Interest:
This compound is a moderately polar organic molecule. Its purity is critical as impurities can affect the efficacy and safety of the final drug product. High-performance liquid chromatography (HPLC) is a cornerstone technique in the pharmaceutical industry for the precise separation and quantification of compounds based on their physicochemical properties.[1]
Experimental Workflow for HPLC Purity Analysis
The logical workflow for establishing and executing an HPLC purity analysis method is depicted below. This process begins with understanding the analyte's properties to select the appropriate chromatographic conditions and concludes with data analysis and reporting.
Caption: Workflow for HPLC Purity Analysis.
Comparison of Analytical Methods for Purity Determination
While HPLC is a powerful tool for quantitative purity analysis, other methods can also provide valuable information regarding the purity of an organic compound.[3] The table below compares Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with Thin-Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
| Parameter | Reversed-Phase HPLC (RP-HPLC) | Thin-Layer Chromatography (TLC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Differential partitioning of analytes between a nonpolar stationary phase and a polar mobile phase.[4] | Differential migration of analytes on a stationary phase (e.g., silica gel) via a mobile phase through capillary action.[3][5] | Absorption of radiofrequency radiation by atomic nuclei in a strong magnetic field, providing detailed structural information.[3][6] |
| Primary Use | Quantitative purity determination, impurity profiling, and assay.[1][7] | Qualitative assessment of purity, reaction monitoring, and preliminary separation.[5] | Structural elucidation, identification of impurities, and quantitative analysis (qNMR) with an internal standard.[5] |
| Sensitivity | High (ng to pg level).[8] | Moderate (µg to ng level). | Low to moderate (mg to µg level). |
| Resolution | Very High. | Low to Moderate. | Not a separation technique, but provides high structural resolution. |
| Quantification | Excellent (highly accurate and precise). | Semi-quantitative at best. | Good to Excellent (with proper standards and methodology). |
| Throughput | Moderate (typically 10-30 minutes per sample).[9] | High (multiple samples can be run simultaneously). | Low to Moderate (requires sample preparation and longer acquisition times for high sensitivity). |
| Cost | High (instrumentation and solvent consumption). | Low. | Very High (instrumentation and maintenance). |
Detailed Experimental Protocol: RP-HPLC Method
This section provides a detailed protocol for the purity analysis of "this compound" using Reversed-Phase High-Performance Liquid Chromatography. This method is designed to provide good resolution between the main compound and potential process-related impurities.
Instrumentation and Materials
-
HPLC System: An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Solvents: HPLC grade acetonitrile and water.
-
Reagents: Formic acid (analytical grade).
-
Reference Standard: A well-characterized reference standard of this compound.
-
Sample: The test sample of this compound.
Chromatographic Conditions
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Elution Mode: Gradient elution.
-
Gradient Program:
Time (minutes) % Mobile Phase B 0.0 40 15.0 90 20.0 90 20.1 40 | 25.0 | 40 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm and 254 nm (or DAD scan from 200-400 nm).
-
Injection Volume: 10 µL.
Preparation of Solutions
-
Standard Solution (0.1 mg/mL): Accurately weigh about 10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).
-
Sample Solution (1.0 mg/mL): Accurately weigh about 25 mg of the test sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
Analytical Procedure
-
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.
-
Inject a blank (diluent) to ensure the baseline is stable and free from interfering peaks.
-
Inject the standard solution to determine the retention time and peak area of the main compound.
-
Inject the sample solution to perform the purity analysis.
Data Analysis and Purity Calculation
The purity of the sample is typically determined by the area normalization method. The area of each impurity peak is expressed as a percentage of the total area of all peaks in the chromatogram.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
The following diagram illustrates the logical relationship in the purity calculation based on the chromatographic data.
Caption: Purity Calculation Logic.
This guide provides a foundational framework for the purity analysis of this compound. Method validation according to ICH guidelines should be performed to ensure the method is suitable for its intended purpose.[4] This includes assessing specificity, linearity, accuracy, precision, and robustness.
References
- 1. pharmasalmanac.com [pharmasalmanac.com]
- 2. asianjpr.com [asianjpr.com]
- 3. tutorchase.com [tutorchase.com]
- 4. wjpmr.com [wjpmr.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pharmaguru.co [pharmaguru.co]
- 8. pharmtech.com [pharmtech.com]
- 9. ijrpc.com [ijrpc.com]
Alternative reagents to "1-tert-Butyl 4-methyl 1H-indole-1,4-dicarboxylate" for indole synthesis
A Comprehensive Guide to Alternative Reagents for Indole Synthesis: A Comparative Analysis
For researchers, scientists, and drug development professionals, the synthesis of the indole scaffold is a cornerstone of modern medicinal chemistry. While "1-tert-Butyl 4-methyl 1H-indole-1,4-dicarboxylate" serves as a valuable building block, a wide array of alternative reagents and synthetic strategies offer distinct advantages in terms of accessibility, substrate scope, and reaction conditions. This guide provides an objective comparison of prominent indole synthesis methods, presenting quantitative data, detailed experimental protocols, and mechanistic diagrams to aid in the selection of the most suitable approach for a given research objective.
This guide will explore the following widely recognized alternatives:
-
Fischer Indole Synthesis: A classic and versatile acid-catalyzed cyclization.
-
Bischler-Möhlau Indole Synthesis: A method for synthesizing 2-arylindoles, with modern microwave-assisted protocols.
-
Reissert Indole Synthesis: A pathway to indoles from o-nitrotoluenes.
-
Larock Indole Synthesis: A powerful palladium-catalyzed heteroannulation.
-
Palladium-Catalyzed C-H Activation: A modern and direct approach to indole synthesis.
Below, we delve into a comparative analysis of these methods, focusing on their performance in the synthesis of representative indole derivatives.
Comparative Overview of Indole Synthesis Methods
The following table provides a summary of quantitative data for the synthesis of a common indole derivative, 2-phenylindole, using various methods, allowing for a direct comparison of their efficiency and reaction conditions.
| Method | Starting Materials | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Fischer Indole Synthesis | Phenylhydrazine, Acetophenone | Zinc chloride (ZnCl₂) | None | 170 | 0.1 | 72-80[1] |
| Bischler-Möhlau Synthesis | α-Bromoacetophenone, Aniline | None | None | Reflux | Not Specified | Low (historically)[1] |
| Bischler-Möhlau (Microwave) | N-Phenacylaniline, Anilinium bromide | None | None (solid-state) | MW (540W) | 0.02 | 71[1] |
| Larock Indole Synthesis | o-Iodoaniline, Phenylacetylene | Pd(OAc)₂/LiCl | DMF | 100 | 6-24 | ~85-95 (typical) |
| Pd-Catalyzed C-H Activation | Vinyl bromide derivative, Diaziridinone | PdBr₂/CyPPh₂ | 1,4-Dioxane | 145 | 12 | up to 90[2] |
Fischer Indole Synthesis
The Fischer indole synthesis, discovered in 1883, is a robust and widely used method for constructing the indole ring from an arylhydrazine and an aldehyde or ketone under acidic conditions.[3]
Quantitative Data for 2-Phenylindole Synthesis
| Starting Materials | Catalyst | Solvent | Temperature | Time | Yield |
| Phenylhydrazine, Acetophenone | Zinc chloride (ZnCl₂) | None | 170°C | 6 min | 72-80%[1] |
Experimental Protocol: Synthesis of 2-Phenylindole
Step 1: Preparation of Acetophenone Phenylhydrazone
-
In a suitable flask, dissolve acetophenone (1.0 eq) in ethanol.
-
Add phenylhydrazine (1.0 eq) to the solution.
-
Add a catalytic amount of glacial acetic acid.
-
Reflux the mixture for 15 minutes.
-
Cool the reaction mixture in an ice bath to induce crystallization.
-
Collect the crystals of acetophenone phenylhydrazone by filtration, wash with cold ethanol, and dry. The expected yield is 87-91%.[1]
Step 2: Cyclization to 2-Phenylindole
-
Thoroughly mix the freshly prepared acetophenone phenylhydrazone (0.25 mol) with powdered anhydrous zinc chloride (250 g) in a large beaker.[1]
-
Heat the mixture in an oil bath at 170°C with vigorous stirring. The mixture will become liquid within 3-4 minutes.[1]
-
Remove the beaker from the oil bath and continue stirring for an additional 5 minutes.[1]
-
To the hot mixture, add 200 g of sand and stir until the mixture solidifies to prevent clumping.[1]
-
Grind the solid mass and wash it with dilute hydrochloric acid and then with water.
-
Recrystallize the crude product from ethanol to obtain pure 2-phenylindole.
Fischer Indole Synthesis Mechanism
Caption: Mechanism of the Fischer Indole Synthesis.
Bischler-Möhlau Indole Synthesis
The Bischler-Möhlau synthesis is a method for preparing 2-arylindoles from α-bromoacetophenone and an excess of aniline.[4] While historically plagued by harsh conditions and low yields, modern microwave-assisted protocols have significantly improved its practicality.[5]
Quantitative Data for 2-Phenylindole Synthesis (Microwave-Assisted)
| Starting Materials | Catalyst/Reagent | Solvent | Temperature | Time | Yield |
| N-Phenacylaniline, Anilinium bromide | None | None (solid-state) | Microwave (540W) | 45-60 s | 71%[1] |
Experimental Protocol: Microwave-Assisted Synthesis of 2-Phenylindole
Step 1: Synthesis of N-Phenacylaniline
-
Mix equimolar amounts of aniline and phenacyl bromide with sodium bicarbonate in a mortar and pestle.
-
Allow the solid-state reaction to proceed at room temperature for 3 hours.
Step 2: Microwave-Assisted Cyclization
-
A mixture of the N-phenacylaniline and anilinium bromide is placed in a microwave-safe vessel.[1]
-
The mixture is subjected to microwave irradiation at 540 W for 45-60 seconds to yield 2-phenylindole.[1]
-
A one-pot variation involves irradiating a 2:1 mixture of aniline and phenacyl bromide, which can lead to improved yields of 52-75%.[1]
-
After cooling, the product is purified by column chromatography.
Bischler-Möhlau Indole Synthesis Mechanism
Caption: Mechanism of the Bischler-Möhlau Synthesis.
Reissert Indole Synthesis
The Reissert synthesis involves the condensation of o-nitrotoluene with diethyl oxalate, followed by reductive cyclization to form an indole-2-carboxylic acid, which can be subsequently decarboxylated.[6]
Quantitative Data for Indole-2-carboxylic acid Synthesis
| Starting Materials | Reagents | Solvent | Temperature | Time | Yield |
| o-Nitrotoluene, Diethyl oxalate | 1. KOC₂H₅2. Zn/CH₃COOH | Ethanol, Acetic Acid | Reflux | Multistep | Moderate to Good |
Experimental Protocol: Synthesis of Indole-2-carboxylic acid
Step 1: Condensation
-
In a flask equipped with a reflux condenser, dissolve o-nitrotoluene (1.0 eq) in absolute ethanol.
-
Add potassium ethoxide (1.0 eq) to the solution.
-
Add diethyl oxalate (1.1 eq) dropwise to the mixture.
-
Heat the reaction mixture to reflux for 2-3 hours.
-
Cool the mixture and acidify with dilute acid to precipitate ethyl o-nitrophenylpyruvate.
-
Filter and dry the product.
Step 2: Reductive Cyclization
-
Suspend the ethyl o-nitrophenylpyruvate in a mixture of acetic acid and water.
-
Add zinc dust portion-wise with stirring. The reaction is exothermic.
-
After the addition is complete, heat the mixture on a steam bath for 1 hour.
-
Filter the hot solution to remove excess zinc.
-
Cool the filtrate to crystallize the indole-2-carboxylic acid.
-
Collect the product by filtration and recrystallize from ethanol.
Reissert Indole Synthesis Pathway
References
- 1. benchchem.com [benchchem.com]
- 2. Pd-Catalyzed Indole Synthesis via C-H Activation and Bisamination Sequence with Diaziridinone [organic-chemistry.org]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 5. Bischler-Möhlau_indole_synthesis [chemeurope.com]
- 6. Reissert indole synthesis - Wikipedia [en.wikipedia.org]
The Strategic Value of 1-tert-Butyl 4-methyl 1H-indole-1,4-dicarboxylate in Drug Discovery: A Comparative Cost-Benefit Analysis
For researchers, scientists, and drug development professionals, the selection of a core molecular scaffold is a critical decision with far-reaching implications for a project's timeline and budget. The indole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the backbone of numerous natural products and synthetic drugs.[1][2] This guide provides a comprehensive cost-benefit analysis of a specific, functionalized indole derivative, "1-tert-Butyl 4-methyl 1H-indole-1,4-dicarboxylate," by comparing its potential performance with alternative compounds and outlining key experimental considerations.
While direct experimental data for "this compound" is not extensively available in public literature, its structural features—a tert-butoxycarbonyl (Boc) protected nitrogen and a methyl ester at the 4-position—suggest its utility as a versatile intermediate in the synthesis of more complex molecules. This analysis, therefore, extrapolates its potential benefits and drawbacks based on the known chemistry and biological activities of related indole-4-carboxylic acid derivatives.
Potential Applications and Performance
Indole-4-carboxylic acid derivatives have been investigated for a wide range of therapeutic applications, including as:
-
Histamine H3 antagonists[3]
-
Inhibitors of human reticulocyte 15-lipoxygenase-1[3]
-
Inhibitors of the Hedgehog signaling pathway[3]
-
Antiviral agents, including against SARS-CoV[3]
-
CCR3 membrane binding ligands[3]
-
Histone deacetylase (HDAC) inhibitors[3]
The subject compound, with its protected indole nitrogen, offers the advantage of preventing N-alkylation or other unwanted side reactions during subsequent synthetic steps. The methyl ester at the 4-position provides a handle for further functionalization, such as amidation, to explore structure-activity relationships (SAR).
Cost-Benefit Analysis: A Hypothetical Framework
A primary benefit of using "this compound" lies in its potential to streamline the synthesis of a library of derivatives. The Boc protecting group is stable under a variety of reaction conditions but can be readily removed with acid, allowing for late-stage diversification of the indole nitrogen. This can be a cost-effective strategy in early-stage drug discovery, where the rapid generation of analogs for screening is crucial.
The cost of this intermediate would be influenced by the price of its starting materials and the complexity of its synthesis. A key precursor, Indole-4-carboxylic acid, is commercially available from various suppliers.
| Compound | Supplier | Purity | Quantity | Price (USD) |
| Indole-4-carboxylic acid | Sigma-Aldrich[3] | 98% | - | $440.00 |
| Indole-4-carboxylic acid | ChemUniverse[4] | 98% | 1g | $37.00 |
| Indole-4-carboxylic acid | ChemUniverse[4] | 98% | 5g | $76.00 |
| Indole-4-carboxylic acid | ChemUniverse[4] | 98% | 10g | $112.00 |
| Indole-4-carboxylic acid | CymitQuimica[5] | >98.0% | 1g | €99.00 |
| Indole-4-carboxylic acid | CymitQuimica[5] | >98.0% | 5g | €298.00 |
Note: Prices are subject to change and may not include shipping and handling.
The synthesis of "this compound" from Indole-4-carboxylic acid would likely involve two main steps: esterification of the carboxylic acid and protection of the indole nitrogen.
The overall cost of the target compound would need to factor in the reagents, solvents, purification, and labor for these steps. A potential drawback is the introduction and subsequent removal of the Boc protecting group, which adds two steps to a synthetic sequence. However, the benefits of enhanced stability and control over reactivity often outweigh the cost of these additional steps, especially in complex, multi-step syntheses.
Comparison with Alternatives
The indole scaffold can be compared with other heterocyclic systems that exhibit similar biological activities. For instance, in the realm of kinase inhibitors, scaffolds such as indazole, benzimidazole, and quinoline are also prevalent.
| Scaffold | Key Features | Examples of Biological Activity |
| Indole | Planar, aromatic, hydrogen bond donor. Mimics peptide structures.[1] | Anticancer, anti-inflammatory, antimicrobial, antiviral.[2] |
| Indazole | Isosteric with indole. Two nitrogen atoms offer different hydrogen bonding patterns. | Kinase inhibitors, anticancer agents. |
| Benzimidazole | Another isostere of indole. Also a common scaffold in medicinal chemistry. | Anthelmintic, antifungal, anticancer. |
| Quinoline | Fused aromatic system with a nitrogen atom. | Antimalarial, antibacterial, anticancer. |
The choice of scaffold often depends on the specific target and the desired physicochemical properties of the final compound. The versatility of the indole ring, with multiple positions for substitution, provides a rich chemical space for optimization.[6]
The following table presents a comparison of the anticancer activity of various indole derivatives from the literature, illustrating the potential of this scaffold.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Mechanism of Action |
| Methoxy-substituted indole curcumin derivative[2] | HeLa | 4 | - |
| Pyrazolinyl-indole derivative[2] | Leukemia | - (78.76% growth inhibition at 10 µM) | EGFR inhibitor |
| Indole-acrylamide derivative[2] | Huh7 (Hepatocellular carcinoma) | 5.0 | Tubulin polymerization inhibitor |
| Indole-substituted furanone[2] | U-937 | 0.6 | Anti-tubulin agent |
| Spirooxindole-based N-alkylated maleimides[7] | MCF-7 (Breast) | 3.88 - 5.83 | HER2 and HER3 inhibitor |
Experimental Protocols
To evaluate the potential of "this compound" as a synthetic intermediate, the following experimental workflow would be essential.
A detailed protocol for a key biological assay, such as a kinase inhibition assay, is provided below as an example.
Kinase Inhibition Assay (Luminescent Assay)
This assay quantifies kinase activity by measuring the amount of ATP remaining in the solution following a kinase reaction. A decrease in ATP is indicative of kinase activity.
-
Principle: The assay is performed in two steps. First, the kinase reaction is carried out in a buffer containing the kinase, a substrate (e.g., a peptide), and ATP. The reaction is initiated by the addition of the kinase. The test compound is included at various concentrations to determine its inhibitory effect. After a set incubation period, a kinase detection reagent is added, which contains an enzyme that catalyzes the conversion of a substrate to luciferin in the presence of ATP, generating a luminescent signal. The intensity of the light is proportional to the amount of ATP present.
-
Procedure:
-
Prepare a reaction buffer containing the kinase and its substrate.
-
Add the test compound (dissolved in a suitable solvent like DMSO) at a range of concentrations to the wells of a microplate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature for a specific duration (e.g., 60 minutes at 30°C).
-
Stop the reaction and add the kinase detection reagent.
-
Incubate for a further period (e.g., 10 minutes at room temperature) to allow the luminescent signal to develop.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
-
Conclusion
While "this compound" is not a readily available commercial product, its synthesis from accessible starting materials is straightforward. Its value lies in its potential as a strategic intermediate for the efficient construction of diverse libraries of indole-4-carboxamides and N-substituted indoles. The use of a Boc protecting group offers significant advantages in controlling reactivity during multi-step syntheses, which can ultimately save time and resources in a drug discovery campaign. A thorough evaluation of its synthetic utility and the biological activity of its derivatives is warranted to fully assess its cost-benefit profile for specific therapeutic targets.
References
- 1. benchchem.com [benchchem.com]
- 2. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. インドール-4-カルボン酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. chemuniverse.com [chemuniverse.com]
- 5. Indole-4-carboxylic Acid | CymitQuimica [cymitquimica.com]
- 6. ijrpr.com [ijrpr.com]
- 7. mdpi.com [mdpi.com]
Comparative Guide to the Synthesis of 1-tert-Butyl 4-methyl 1H-indole-1,4-dicarboxylate: A Review of Potential Reaction Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comparative analysis of potential synthetic routes to "1-tert-Butyl 4-methyl 1H-indole-1,4-dicarboxylate," a compound of interest in medicinal chemistry and drug development. Due to the limited availability of direct literature on this specific molecule, this document outlines plausible reaction mechanisms and experimental protocols based on established methodologies for the synthesis of structurally related N-Boc protected indole-4-carboxylate esters. We will explore a primary two-step synthetic pathway involving the formation of methyl 1H-indole-4-carboxylate followed by N-tert-butoxycarbonylation, and compare it with alternative strategies such as direct C-H functionalization. Quantitative data from analogous reactions are presented in tabular format to facilitate comparison of yields and conditions. Detailed experimental protocols and reaction mechanism diagrams generated using Graphviz are provided to support researchers in the design and execution of synthetic strategies for this class of compounds.
Introduction
Primary Synthetic Pathway: Two-Step Synthesis
A logical and widely applicable approach to the synthesis of "this compound" involves a two-step sequence:
-
Synthesis of Methyl 1H-indole-4-carboxylate: This intermediate can be efficiently prepared via a palladium-catalyzed reductive N-heteroannulation of a corresponding 2-nitrostyrene derivative.
-
N-tert-butoxycarbonylation: The subsequent protection of the indole nitrogen with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate ((Boc)₂O).
Step 1: Synthesis of Methyl 1H-indole-4-carboxylate
A robust method for the synthesis of methyl 1H-indole-4-carboxylate is the palladium-catalyzed reductive N-heteroannulation of methyl 2-ethenyl-3-nitrobenzoate.
Reaction Scheme:
Confirming the structure of "1-tert-Butyl 4-methyl 1H-indole-1,4-dicarboxylate" derivatives
A comprehensive guide to the structure-activity relationship of substituted 1H-indole dicarboxylate derivatives, focusing on their synthesis and biological performance. This guide is intended for researchers, scientists, and professionals in drug development.
While specific experimental data for "1-tert-Butyl 4-methyl 1H-indole-1,4-dicarboxylate" is not extensively available in publicly accessible literature, a wealth of information exists for various other indole derivatives. This guide provides a comparative overview of these derivatives, focusing on their synthesis, structure-activity relationships (SAR), and biological activities, drawing parallels that can inform the prospective performance of 1,4-dicarboxylate indole compounds.
Structural Confirmation and Comparison of Indole Derivatives
The indole scaffold is a prominent feature in many biologically active compounds.[1][2] The substituents on the indole ring significantly influence the pharmacological properties of these molecules. For instance, the introduction of a tert-butyl group at the N-1 position and a methyl ester at the C-4 position would yield the "this compound". The tert-butyl group, being bulky, can influence the molecule's steric interactions with biological targets, while the methyl ester at C-4 can participate in hydrogen bonding and impact the molecule's polarity and solubility.
Comparative Performance Data
To illustrate the impact of substitutions on biological activity, the following tables summarize data for various indole derivatives from published studies. These examples, while not 1,4-dicarboxylates, provide valuable insights into how modifications on the indole ring affect their performance as bioactive agents.
Table 1: α-Glucosidase Inhibitory Activity of Indole Derivatives with Thiazolidine-2,4-dione
| Compound | R Group | IC50 (µM) |
| IT4 | 4-F | 2.35 ± 0.11 |
| Acarbose (control) | - | 575.02 ± 10.11 |
| Data sourced from a study on indole derivatives as potential α-glucosidase inhibitors for antidiabetic activity.[3] |
Table 2: Antihypertensive Activity of Indole-3-carboxylic Acid Derivatives
| Compound | Substitution Pattern | Blood Pressure Decrease (mm Hg) at 10 mg/kg | Duration of Effect (hours) |
| Lead Compound | Specific derivative of indole-3-carboxylic acid | 48 | 24 |
| Losartan (control) | - | Not specified as superior to lead | Not specified as superior to lead |
| Data from a study on novel indole-3-carboxylic acid derivatives as angiotensin II receptor 1 antagonists.[4] |
Table 3: CB1 Allosteric Modulating Activity of 1H-indole-2-carboxamides
| Compound | Substitution on Phenyl Ring | IC50 (nM) |
| 1 | 4-piperidinyl | 853 |
| 16 | 4-diethylamino | 185 |
| 19 | 4-dimethylamino | 456 |
| Data from a study on structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators.[5] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are representative experimental protocols for the synthesis and biological evaluation of indole derivatives, based on published literature.
General Synthesis of Indole Derivatives
A common method for synthesizing substituted indoles is the Fischer indole synthesis. However, for more specific derivatives, other methods are employed. For example, the synthesis of tert-butyl 3-nitro-1H-indole-1-carboxylate involves the nitration of tert-butyl 1H-indole-1-carboxylate.[6]
Synthesis of tert-butyl 3-nitro-1H-indole-1-carboxylate: [6]
-
Starting Material: tert-butyl 1H-indole-1-carboxylate.
-
Reagents: Trifluoroacetic anhydride and tetramethylammonium nitrate.
-
Procedure: The starting material is subjected to nitration under non-acidic and non-metallic conditions.
-
Yield: The reaction yields tert-butyl 3-nitro-1H-indole-1-carboxylate in a medium yield.
α-Glucosidase Inhibition Assay[3]
-
Enzyme and Substrate: α-glucosidase and p-nitrophenyl-α-D-glucopyranoside (pNPG).
-
Procedure: A mixture of the enzyme and the test compound is incubated, followed by the addition of the substrate. The reaction is stopped, and the absorbance is measured to determine the extent of inhibition.
-
Data Analysis: The IC50 value, the concentration of the inhibitor required to inhibit 50% of the enzyme activity, is calculated.
In Vivo Antihypertensive Study[4]
-
Animal Model: Spontaneously hypertensive rats.
-
Procedure: The test compounds are administered orally to the rats. Blood pressure is monitored at regular intervals.
-
Data Analysis: The decrease in blood pressure and the duration of the antihypertensive effect are recorded and compared to a control group.
Diagrams
Synthetic Pathway for a Substituted Indole
Caption: A simplified workflow for the synthesis of biologically active indole compounds starting from a protected indole.
Signaling Pathway Inhibition by Bioactive Indoles
Caption: Inhibition of the Angiotensin II signaling pathway by an indole derivative, leading to an antihypertensive effect.
References
- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applications (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of indole derivatives containing thiazolidine-2,4-dione as α-glucosidase inhibitors with antidiabetic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of novel indole-3-carboxylic acid derivatives with antihypertensive activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking 1-tert-Butyl 4-methyl 1H-indole-1,4-dicarboxylate Against Known Indole Precursors: A Comparative Guide
In the landscape of pharmaceutical and materials science, the indole scaffold remains a cornerstone of molecular design, integral to a vast array of biologically active compounds and functional materials. The strategic choice of starting materials for the construction of this privileged heterocycle is paramount to the efficiency, scalability, and overall success of a synthetic campaign. This guide provides a comparative analysis of traditional and modern methods for indole synthesis, establishing a framework for evaluating the utility of functionalized indoles such as 1-tert-Butyl 4-methyl 1H-indole-1,4-dicarboxylate .
This guide, therefore, benchmarks the foundational methods used to construct the indole ring itself, providing researchers with the context to understand where a functionalized intermediate like this compound fits into a broader synthetic strategy.
Performance Comparison of Key Indole Synthesis Methodologies
The following table summarizes and compares four of the most well-established methods for indole synthesis, providing a qualitative and quantitative overview of their respective strengths and limitations.
| Method | Precursors | General Conditions | Typical Yields | Advantages | Disadvantages |
| Fischer Indole Synthesis | Phenylhydrazines, Aldehydes/Ketones | Acid catalysis (Brønsted or Lewis acids), often elevated temperatures.[1] | Highly variable (can be low to excellent).[2] | Wide substrate scope, well-established, and widely used.[1] | Can lack regioselectivity with unsymmetrical ketones, harsh acidic conditions may not be suitable for sensitive substrates. |
| Madelung Synthesis | N-acyl-o-toluidines | Strong base (e.g., NaNH₂, t-BuOK), high temperatures (200-400 °C).[3] | Variable, can be good for specific substrates.[4] | Useful for the synthesis of 2-alkylindoles not easily accessible by other methods. | Harsh reaction conditions limit the scope to substrates lacking sensitive functional groups.[5] |
| Bischler-Möhlau Synthesis | α-Halo-ketones, Anilines | Typically requires heating in excess aniline.[6] | Often low to moderate and can be unpredictable.[6][7] | A classical method for the synthesis of 2-arylindoles.[6] | Harsh conditions, often poor yields, and potential for regioisomeric mixtures.[6][7] |
| Larock Indole Synthesis | o-Haloanilines, Disubstituted alkynes | Palladium catalysis (e.g., Pd(OAc)₂), base (e.g., K₂CO₃), often with a chloride source.[8] | Generally good to excellent. | High versatility and functional group tolerance, good regioselectivity.[8] | Requires a palladium catalyst, and precursors like o-iodoanilines can be expensive. |
Detailed Experimental Protocol: Fischer Indole Synthesis of 2-Phenylindole
This protocol provides a representative example of the Fischer indole synthesis, a widely utilized method for constructing the indole core.
Materials:
-
Phenylhydrazine
-
Acetophenone
-
Polyphosphoric acid (PPA)
-
Ethanol
-
Toluene
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Hydrazone Formation: In a round-bottom flask, dissolve phenylhydrazine (1.0 equivalent) and acetophenone (1.0 equivalent) in ethanol. Add a catalytic amount of acetic acid and heat the mixture to reflux for 1-2 hours. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Cyclization: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. To the resulting crude phenylhydrazone, add polyphosphoric acid (a sufficient amount to ensure stirring). Heat the mixture to 100-120 °C with vigorous stirring for 1-2 hours. The color of the mixture will darken.
-
Work-up: Cool the reaction mixture to room temperature and carefully quench by adding ice-cold water. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extraction: Extract the aqueous layer with toluene (3 x 50 mL). Combine the organic layers and wash with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure 2-phenylindole.
Visualizing Synthetic and Biological Pathways
Diagrams are essential tools for conceptualizing complex chemical and biological processes. The following visualizations, generated using Graphviz, illustrate a typical indole synthesis workflow and a key signaling pathway involving an indole derivative.
Caption: Workflow of the Fischer Indole Synthesis.
Caption: Simplified Serotonin Signaling Pathway.
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Madelung synthesis - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. bhu.ac.in [bhu.ac.in]
- 6. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 7. Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Larock indole synthesis - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Essential Guide to the Proper Disposal of 1-tert-Butyl 4-methyl 1H-indole-1,4-dicarboxylate
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory chemicals is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the proper disposal of 1-tert-Butyl 4-methyl 1H-indole-1,4-dicarboxylate.
Immediate Safety and Handling:
Given the absence of a specific Safety Data Sheet (SDS) for this compound in the search results, this compound must be handled as a hazardous substance. General safety information for related indole compounds indicates potential hazards such as skin and eye irritation, and possible toxicity if swallowed or in contact with skin.[1][2][3][4] Therefore, stringent adherence to safety protocols is mandatory.
Personal Protective Equipment (PPE) required for handling:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses or goggles.
-
Lab Coat: A standard laboratory coat should be worn.
-
Respiratory Protection: If handling the powder outside of a fume hood, a dust mask or respirator may be necessary.[2][3]
Disposal Protocol for this compound
The primary principle for chemical waste management is to identify, segregate, and dispose of waste in accordance with federal, state, and local regulations.[5]
Step 1: Waste Identification and Classification Since no specific hazard data is available, classify this compound as hazardous waste.[6] This ensures the highest level of safety and compliance.
Step 2: Segregation of Waste Keep this compound segregated from other laboratory waste to prevent accidental reactions.[5][7] It should be stored in its own designated waste container.
Step 3: Preparing the Waste Container
-
Select a Suitable Container: Use a clean, dry, and non-leaking container made of a material compatible with the chemical. For solid waste, a sealable plastic bag or a labeled rigid container is appropriate.[8][9]
-
Labeling: The container must be clearly labeled as "Hazardous Waste."[6] The label should include:
-
The full chemical name: "this compound" (no abbreviations).[5]
-
The date when the waste was first added to the container.
-
The name of the generating researcher and laboratory.
-
Step 4: Waste Accumulation and Storage
-
Collect the solid waste, including any contaminated items like gloves or weighing paper, in the designated container.
-
Keep the waste container securely closed except when adding waste.[6]
-
Store the container in a designated, secure area away from general lab traffic and incompatible materials.[7]
Step 5: Arranging for Professional Disposal Contact your institution's Environmental Health and Safety (EH&S) department or a licensed chemical waste disposal service to arrange for pickup and proper disposal.[7][8] Do not dispose of this chemical in regular trash or down the drain.[6][10]
Disposal of Empty Containers: Empty containers that held this compound must also be treated as hazardous waste unless they are triple-rinsed.[6][11] The rinsate from this process must be collected and disposed of as liquid hazardous waste.[6][11]
Hazard Profile of Related Indole Compounds
To underscore the importance of treating this compound as hazardous, the following table summarizes the hazard classifications for similar indole derivatives found in safety data sheets.
| Hazard Statement | Classification | Reference Compounds |
| H302 | Harmful if swallowed | Indole |
| H311 | Toxic in contact with skin | Indole |
| H315 | Causes skin irritation | tert-Butyl 4-(1-amino-2-methylpropyl)-1H-indole-1-carboxylate, Indole |
| H318 / H319 | Causes serious eye damage / irritation | tert-Butyl 4-(1-amino-2-methylpropyl)-1H-indole-1-carboxylate, Indole |
| H335 | May cause respiratory irritation | tert-Butyl 4-(1-amino-2-methylpropyl)-1H-indole-1-carboxylate, Indole |
| H400 | Very toxic to aquatic life | Indole |
This table is for illustrative purposes to indicate potential hazards in the absence of specific data for this compound.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for proper laboratory chemical disposal.
References
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. aksci.com [aksci.com]
- 3. echemi.com [echemi.com]
- 4. fishersci.com [fishersci.com]
- 5. benchchem.com [benchchem.com]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 7. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 8. Non-Hazardous Wastes - Recycling - Treatment | Environmental Health and Safety | Oregon State University [ehs.oregonstate.edu]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 11. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Personal protective equipment for handling 1-tert-Butyl 4-methyl 1H-indole-1,4-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for handling 1-tert-Butyl 4-methyl 1H-indole-1,4-dicarboxylate. Adherence to these procedures is essential for ensuring personal safety and maintaining a secure laboratory environment.
Immediate Safety Information
Key Hazards:
-
Skin Irritation: May cause redness and discomfort upon contact[1][2].
-
Eye Irritation: Can cause serious irritation if it comes into contact with the eyes[1][2].
-
Respiratory Irritation: Inhalation of dust may lead to respiratory discomfort[1].
In the event of exposure, follow these first-aid measures:
-
After inhalation: Move the individual to fresh air. If breathing is difficult, seek medical attention[1][3].
-
After skin contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water[1][2][3].
-
After eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention[1][2][3].
-
After swallowing: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention[3].
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound.
| Protection Type | Required PPE | Specifications & Best Practices |
| Eye and Face Protection | Safety Goggles or a Face Shield | Must be worn at all times to protect against splashes and airborne particles.[4][5][6] |
| Skin Protection | Chemical-resistant Gloves (Nitrile or Neoprene) and a Lab Coat | Gloves should be inspected before use and disposed of properly after handling the chemical.[7][8] A lab coat should be worn to protect skin and clothing.[4][9] |
| Respiratory Protection | NIOSH-approved Respirator | Recommended when handling the powder outside of a fume hood to prevent inhalation of dust particles.[6][10][11] |
| Foot Protection | Closed-toe Shoes | Shoes should fully cover the feet to protect against spills.[4][9][12] |
Operational Plan: Step-by-Step Chemical Handling
Following a structured workflow is critical for minimizing risks during the handling of this chemical.
1. Preparation and Planning:
-
Before beginning any experiment, identify and assess the potential hazards involved.[9]
-
Ensure that all necessary PPE is readily available and in good condition.[5][7]
-
Locate the nearest safety equipment, such as an emergency shower, eyewash station, and fire extinguisher.[9]
2. Handling the Solid Compound:
-
Always handle the solid powder in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[7][13]
-
Avoid the formation of dust during handling.
-
Use appropriate tools (e.g., spatulas) to transfer the solid.
3. Solution Preparation:
-
When dissolving the compound, add the solid to the solvent slowly to avoid splashing.
-
If the solvent is volatile, perform this step in a chemical fume hood.[7]
4. Storage:
-
Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2]
-
Keep it away from incompatible materials such as strong oxidizing agents.[2]
-
Clearly label the container with the chemical name and any known hazards.[4][9]
Disposal Plan
Proper disposal of chemical waste is crucial for environmental safety and regulatory compliance.
1. Waste Collection:
-
Collect all waste containing this compound, including unused product and contaminated materials (e.g., gloves, weighing paper), in a designated and clearly labeled waste container.
2. Container Labeling:
-
The waste container must be labeled with "Hazardous Waste" and the full chemical name.
3. Storage of Waste:
-
Store the waste container in a designated satellite accumulation area, away from general laboratory traffic.
4. Final Disposal:
-
Dispose of the chemical waste through your institution's environmental health and safety office, following all local, state, and federal regulations. Do not pour chemical waste down the drain.[1][2]
Experimental Workflow Diagram
Caption: A workflow for safely handling this compound.
References
- 1. aksci.com [aksci.com]
- 2. fishersci.com [fishersci.com]
- 3. combi-blocks.com [combi-blocks.com]
- 4. Safe Lab Practices – Environmental Health & Safety [ehs.ucsc.edu]
- 5. youthfilter.com [youthfilter.com]
- 6. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 7. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 8. peptide.com [peptide.com]
- 9. greenwgroup.com [greenwgroup.com]
- 10. nspcoatings.co.uk [nspcoatings.co.uk]
- 11. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 12. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 13. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
